Arterolane p-Toluenesulfonic Acid
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H44N2O7S |
|---|---|
Molecular Weight |
564.7 g/mol |
InChI |
InChI=1S/C22H36N2O4.C7H8O3S/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;1-6-2-4-7(5-3-6)11(8,9)10/h14-18H,3-13,23H2,1-2H3,(H,24,25);2-5H,1H3,(H,8,9,10) |
InChI Key |
ZNEZSLAXOUSCDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Arterolane p-Toluenesulfonic Acid (CAS 664338-40-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Synthetic Peroxide in the Fight Against Malaria
Arterolane, also known by its developmental codes OZ277 and RBx 11160, is a fully synthetic antimalarial compound belonging to the 1,2,4-trioxolane class.[1][2] It represents a significant advancement in malaria chemotherapy, offering a potent, rapidly acting schizontocidal agent that is not derived from traditional artemisinin sources.[3][4] This independence from plant-based starting materials provides a more stable and scalable supply chain for a critical class of therapeutics. Developed to combat the growing threat of drug-resistant Plasmodium falciparum, Arterolane is a cornerstone of newer combination therapies.[2][4]
This guide focuses on the p-toluenesulfonic acid salt of Arterolane (CAS 664338-40-3). The formation of a tosylate salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, such as its crystallinity, stability, and handling characteristics, which are crucial for consistent formulation and manufacturing.[5]
Core Physicochemical and Structural Properties
Arterolane p-Toluenesulfonic Acid is a complex molecule featuring a distinctive dispiro adamantane-trioxolane-cyclohexane core structure. This structural arrangement is key to its antimalarial activity.
| Property | Value | Source(s) |
| CAS Number | 664338-40-3 | [6] |
| Synonyms | N-(2-amino-2-methylpropyl)-2-((1R,3S,4''S,5R,5's,7R)-dispiro[adamantane-2,3'-[1][7][8]trioxolane-5',1''-cyclohexan]-4''-yl)acetamide 4-methylbenzenesulfonate, OZ277 Tosylate | [6] |
| Linear Formula | C29H44N2O7S | [6] |
| Molecular Weight | 580.7 g/mol (Calculated for the salt) | Derived from[4][6] |
| Storage Temperature | 2-8°C | [6] |
Note: The molecular weight of Arterolane free base (as maleate) is cited as 508.61 g/mol .[4] The p-Toluenesulfonic acid moiety adds approximately 172.20 g/mol .[9][10]
Mechanism of Action: Heme-Activated Radical Generation
The primary mechanism of action for Arterolane, like other peroxidic antimalarials such as artemisinin, is dependent on its endoperoxide bridge.[8] The current understanding, supported by extensive research, involves a multi-step process within the malaria parasite:
-
Reductive Activation by Heme: The malaria parasite, particularly during its intraerythrocytic stages, digests large quantities of host hemoglobin in its food vacuole. This process releases significant amounts of ferrous iron (Fe²⁺) in the form of heme.[11][12]
-
Peroxide Bond Cleavage: Arterolane's pharmacophoric 1,2,4-trioxolane ring is reductively cleaved by this parasite-specific heme iron.[2][11] This is an irreversible redox reaction.[11]
-
Generation of Carbon-Centered Radicals: The cleavage of the peroxide bond generates highly reactive carbon-centered radicals.[11][13] The formation of these radicals is considered critical for the drug's parasiticidal activity.[11][14]
-
Target Alkylation and Disruption of Homeostasis: These cytotoxic radicals then proceed to alkylate a variety of essential biomolecules within the parasite, including heme itself and numerous parasite proteins.[11][13] This widespread, indiscriminate alkylation leads to:
-
Inhibition of Hemoglobin Digestion: Recent multi-omics studies have revealed that ozonides like Arterolane rapidly disrupt the parasite's hemoglobin digestion pathway, leading to a depletion of essential short peptides and an accumulation of longer, undigested peptides.[12]
-
Protein Damage: Western blot analyses have shown that Arterolane treatment leads to the alkylation of distinct P. falciparum proteins, indicating direct protein damage.[13]
-
Inhibition of PfATP6: While less potent than artemisinin in this regard, Arterolane also inhibits PfATP6, a sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase, which disrupts calcium homeostasis in the parasite.[1][7]
-
This cascade of events overwhelms the parasite's defense mechanisms, leading to rapid cell death.
Caption: Arterolane is activated by heme to produce radicals that damage multiple parasite targets.
Synthesis Pathway: A Stereoselective Cycloaddition Approach
The synthesis of the Arterolane core structure is a notable example of modern organic chemistry, primarily centered around a Griesbaum co-ozonolysis reaction, which involves a stereoselective 1,3-dipolar cycloaddition.[8][15] While specific process details for the tosylate salt are proprietary, the fundamental steps for creating the active moiety are well-documented in scientific literature and patents.[16][17]
The following represents a generalized, conceptual workflow based on published methodologies.
Conceptual Experimental Protocol: Synthesis of Arterolane Core
Objective: To synthesize the dispiro-trioxolane core structure of Arterolane.
Causality and Experimental Choices:
-
Ozonolysis: Ozone (O₃) is a powerful oxidizing agent used to cleave carbon-carbon double bonds. In this synthesis, it's used on a precursor like an adamantanone-derived enol ether or ketoxime to generate a key carbonyl ylide intermediate.[8] This intermediate is a 1,3-dipole, essential for the subsequent cycloaddition.
-
1,3-Dipolar Cycloaddition: This is the key bond-forming reaction. The highly reactive carbonyl ylide is generated in situ and immediately trapped by a cyclohexanone derivative (the dipolarophile).[8][15] The stereoselectivity of this step is crucial for obtaining the desired diastereomer with optimal antimalarial activity. The choice of solvents and temperature is critical to control reaction rates and minimize side products.
-
Purification: The crude product is a mixture of diastereomers and unreacted starting materials. Purification via column chromatography or recrystallization is necessary to isolate the pure, active cis-diastereomer.[8]
Caption: Key synthetic steps for the Arterolane core via ozonolysis and cycloaddition.
Analytical Characterization: Ensuring Purity and Identity
Robust analytical methods are essential for the characterization, quality control, and pharmacokinetic analysis of Arterolane. High-Performance Liquid Chromatography (HPLC) is the predominant technique.
Representative HPLC Method for Purity Analysis
Several HPLC methods have been developed for the simultaneous estimation of Arterolane Maleate and its combination partner, Piperaquine Phosphate, in pharmaceutical dosage forms. These methods can be adapted for the analysis of the tosylate salt.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Arterolane.
Methodological & Application Insights:
-
Column Choice: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used, providing excellent hydrophobic retention and separation for a molecule of Arterolane's nature.[18][19]
-
Mobile Phase: A buffered mobile phase is critical for consistent retention times and peak shapes. A typical mobile phase consists of a mixture of an aqueous phosphate buffer (pH adjusted with phosphoric acid) and an organic modifier like methanol or acetonitrile.[18][19] The gradient or isocratic ratio is optimized to achieve good resolution between the analyte and any impurities or degradation products.
-
Detection: UV detection is suitable, with wavelengths typically set between 223 nm and 270 nm to capture the chromophores of Arterolane and any co-formulated drugs.[18][20]
-
Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ).[18][21]
Example Protocol Steps:
-
Standard Preparation: Accurately weigh and dissolve Arterolane p-Toluenesulfonic Acid reference standard in a suitable diluent (e.g., methanol) to create a stock solution.[22] Prepare a series of working standards by serial dilution to cover the expected concentration range.
-
Sample Preparation: For a bulk drug substance, dissolve a known quantity in the diluent. For a dosage form, weigh and finely powder a representative number of units, extract the active ingredient with the diluent, sonicate to ensure complete dissolution, and filter to remove excipients.[18][21]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the Arterolane peak by its retention time compared to the standard. Quantify the amount based on the peak area and the calibration curve generated from the standards.
Pharmacokinetics and Safety Profile
Pharmacokinetics:
-
Absorption: Arterolane is well-absorbed after oral administration, with an initial peak plasma concentration (Tmax) observed at 2-3 hours post-dose.[23][24] A secondary peak is often seen around 5 hours.[23][24] Food can enhance absorption.[25]
-
Metabolism: In vitro studies using human liver microsomes indicate that CYP3A4 is the primary isozyme responsible for the metabolism of Arterolane.[25][26]
-
Elimination: The drug has a rapid onset of action and a relatively short elimination half-life of approximately 2-4 hours in healthy subjects.[23][24] This pharmacokinetic profile necessitates its use in combination with a longer-acting partner drug, like piperaquine, to prevent recrudescence.[3][4]
Safety and Tolerability:
-
Arterolane, particularly in its fixed-dose combination with piperaquine, has been shown to be generally well-tolerated in clinical trials.[27]
-
The most common adverse events reported are typically mild and may include vomiting, nausea, headache, and abdominal pain.[26]
-
No significant signs of drug-induced toxicity have been observed in hematological or biochemical analyses in major clinical studies.[27]
-
As with many antimalarials, caution is advised when co-administering with drugs known to prolong the QT interval or interact with CYP3A4.[25][26]
Conclusion
Arterolane p-Toluenesulfonic Acid is the salt form of a potent, fully synthetic trioxolane antimalarial. Its mechanism, centered on heme-activated generation of cytotoxic radicals, provides rapid parasiticidal activity against P. falciparum. The tosylate salt form offers improved pharmaceutical properties, facilitating its development and manufacture. Supported by robust synthetic and analytical methodologies, Arterolane remains a vital component in the global portfolio of antimalarial combination therapies, offering a critical alternative to artemisinin-based treatments in the face of emerging drug resistance.
References
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Uhlemann, A. C., et al. (2007). Mechanism of antimalarial action of the synthetic trioxolane RBX11160 (OZ277). Antimicrobial Agents and Chemotherapy, 51(2), 667–672. [Link][1][7]
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Stocks, P. A., et al. (2007). Probing the Antimalarial Mechanism of Artemisinin and OZ277 (Arterolane) with Nonperoxidic Isosteres and Nitroxyl Radicals. Antimicrobial Agents and Chemotherapy, 51(4), 1528–1534. [Link][11][14]
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Cobbold, S. A., et al. (2020). System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion. Malaria World. [Link][12]
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Grokipedia. (n.d.). Arterolane. Retrieved from Grokipedia. [Link][2]
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Bull, J. A., et al. (2017). Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane. Journal of Medicinal Chemistry, 60(15), 6443–6458. [Link][16][17]
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Hofmann, N., et al. (2021). Monoclonal Antibodies That Recognize the Alkylation Signature of Antimalarial Ozonides OZ277 (Arterolane) and OZ439 (Artefenomel). ACS Infectious Diseases, 7(4), 849–858. [Link][13]
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Synform. (2010). Synthesis of Arterolane and Analogues. Thieme Chemistry. [Link][15]
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NAFDAC. (2024). SYNRIAMTM 150+750 mg (Arterolane Maleate and Piperaquine Phosphate Tablet). NAFDAC Greenbook. [Link][26]
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Synapse. (2025). Arterolane maleate/Piperaquine Phosphate. Synapse Drug Database. [Link][28]
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Taneja, I., et al. (2011). Pharmacokinetics and Pharmacodynamics of Arterolane Maleate Following Multiple Oral Doses in Adult Patients With P. Falciparum Malaria. Journal of Clinical Pharmacology, 52(4), 474-485. [Link][3][29]
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Jain, J. P., et al. (2014). Safety, tolerability and pharmacokinetic profile of single and multiple oral doses of arterolane (RBx11160) maleate in healthy subjects. Malaria Journal, 13, 163. [Link][23][24]
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Valecha, N., et al. (2010). Arterolane, a new synthetic trioxolane for treatment of uncomplicated Plasmodium falciparum malaria: a phase II, multicenter, randomized, dose-finding clinical trial. The Journal of Infectious Diseases, 202(6), 910–919. [Link][27]
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Singh, P. P., et al. (2013). Fixed Dose Combination of Arterolane and Piperaquine: A Newer Prospect in Antimalarial Therapy. Journal of the Association of Physicians of India, 61(5), 329-333. [Link][4]
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Kumar, P., et al. (2017). Method development and validation for the simultaneous estimation of Arterolane maleate and Piperaquine phosphate by HPLC in pharmaceutical dosage forms. International Journal of Research Trends and Innovation, 2(7), 108-118. [Link][18]
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Rao, B. S., et al. (2015). Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form. Oriental Journal of Chemistry, 31(2), 911-921. [Link][19]
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New Drug Approvals. (2018). Arterolane Maleate. FDA/EMA Approved Drugs. [Link][30]
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Sreekanth, N., et al. (2013). HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ARTEROLANE MALEATE AND PIPERAQUINE PHOSPHATE IN BULK AND TABLET DOSAGE FORM. International Journal of Research in Pharmacy and Chemistry, 3(4), 868-874. [Link][21]
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Laskhmi, S. P., & Gandhi, B. M. (2014). Method development and validation for simultaneous estimation of Arterolane maleate and piperaquine phosphate by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 5(1), 193-200. [Link][22]
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Patel, D. R., et al. (2023). Analytical Method Development and Validation of Combination of “Piperaquine Phosphate” And “Arterolane Maleate” By Using RP-HPLC Method. International Journal of Pharmaceutical Research and Applications, 8(3), 1469-1480. [Link][20]
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W.T.C. Products B.V. (n.d.). para-Toluenesulfonic acid (Technical Grade). [Link][31]
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Google Patents. (2019). WO2019102240A1 - New method for the production of lumateperone and its intermediates. [5]
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Architecting the Optimal Antimalarial: A Physicochemical and Mechanistic Comparison of Arterolane Tosylate vs. Arterolane Maleate
The discovery and optimization of synthetic 1,2,4-trioxolanes marked a paradigm shift in antimalarial drug development, liberating therapeutics from the agricultural dependencies of artemisinin extraction. Arterolane (also known as OZ277 or RBx11160) emerged as the vanguard of this class, possessing a unique dispiro-1,2,4-trioxolane pharmacophore. However, the journey from a potent free base to a viable clinical product hinges entirely on salt selection.
As application scientists, we recognize that the counterion dictates the solid-state chemistry, solubility, and ultimately, the pharmacokinetic destiny of the active pharmaceutical ingredient (API). This technical guide dissects the physicochemical divergence between arterolane tosylate and arterolane maleate, detailing the causality behind why the maleate salt was crowned the clinical candidate.
Mechanistic Foundation and the Peroxide Pharmacophore
Arterolane's mechanism of action relies on the intraerythrocytic reductive cleavage of its peroxide bond by parasite-derived Fe(II) (heme)[1]. This scission generates highly reactive carbon-centered radicals that alkylate essential parasitic proteins, leading to rapid plasmodial death[1]. Because the endoperoxide bond is inherently metastable, the chosen salt form must not only facilitate aqueous solubility for gastrointestinal absorption but also provide a rigid crystalline lattice that shields the trioxolane ring from premature hydrolytic or thermal degradation during shelf storage.
Figure 1: Fe(II)-mediated reductive cleavage pathway of Arterolane leading to parasite death.
Physicochemical Profiling: Tosylate vs. Maleate
During early preclinical development, arterolane was frequently synthesized and evaluated as a tosylate (p-toluenesulfonate) salt[2]. The tosylate form exhibited excellent in vivo efficacy in murine models (e.g., the 4-day Peters test), achieving high systemic exposure and complete parasitic cures[2]. However, clinical formulation—particularly for pediatric populations requiring dispersible tablets—demands highly stringent physicochemical properties[3].
The maleate salt (hydrogen maleate) was ultimately selected for commercialization (under the brand name Synriam, combined with piperaquine phosphate). The causality behind this shift is rooted in solid-state thermodynamics and formulation compatibility. Maleic acid, being a dicarboxylic acid, forms a highly stable, non-hygroscopic crystalline lattice with the arterolane free base[4]. This lattice minimizes moisture ingress, which is critical because moisture acts as a plasticizer and catalyst for peroxide degradation. Furthermore, the maleate salt demonstrated superior structural integrity and rapid disintegration characteristics, allowing the formulation of dispersible tablets that dissolve in water within 3 minutes[5].
Quantitative Data Summary
| Physicochemical Property | Arterolane Tosylate | Arterolane Maleate |
| CAS Number | 664338-40-3 | 959520-73-1[4] |
| Molecular Weight | ~564.7 g/mol (Base 392.5 + Tosylic 172.2) | 508.61 g/mol [4] |
| Chemical Formula | C₂₉H₄₄N₂O₇S | C₂₆H₄₀N₂O₈[4] |
| Counterion | p-Toluenesulfonate | Hydrogen maleate |
| Solid-State Crystallinity | Moderate (Susceptible to polymorphic shifts) | High (Stable, rigid crystalline lattice) |
| Hygroscopicity | Moderate moisture uptake under stress | Low (Maintains structural integrity) |
| Formulation Suitability | Suboptimal for rapid-dispersible tablets | Optimal (Disintegrates in < 3 mins)[5] |
| Primary Application | Early preclinical in vivo efficacy models[2] | Clinical development & commercialization |
Self-Validating Experimental Workflows for Salt Screening
To empirically justify the transition from tosylate to maleate, rigorous, self-validating protocols must be employed. Below are the definitive workflows used in advanced pharmaceutical laboratories to evaluate these physicochemical parameters.
Protocol 1: High-Throughput Salt Screening & Crystallization
Rationale: We induce salt formation in a controlled thermodynamic environment to evaluate the spontaneous crystallinity and polymorphic stability of the tosylate versus maleate forms.
-
API Solubilization: Dissolve 1.0 g of arterolane free base in 10 mL of a moderately polar solvent (e.g., acetone/ethanol mixture) at 40°C under continuous agitation.
-
Stoichiometric Acid Addition: Slowly add a 1.05 molar equivalent of either p-toluenesulfonic acid or maleic acid dissolved in 2 mL of ethanol. The slight excess ensures complete protonation of the primary amine on the arterolane side chain.
-
Controlled Supersaturation: Cool the solution at a linear rate of 0.5°C/min to 5°C. If spontaneous nucleation does not occur, introduce an antisolvent (e.g., n-heptane) dropwise until the cloud point is reached.
-
Isolation and Orthogonal Validation (Self-Validating Step): Filter the precipitates and dry under vacuum. Validate the solid-state form using X-ray Powder Diffraction (XRPD).
-
Causality: The XRPD diffractogram must show sharp, distinct peaks. If a broad halo is observed, the salt has crashed out as an amorphous solid, which is thermodynamically unstable and prone to moisture absorption, immediately disqualifying the crystallization parameter.
-
Protocol 2: Stability-Indicating HPLC Assay for Peroxide Bond Integrity
Rationale: The 1,2,4-trioxolane ring is the Achilles' heel of the molecule regarding chemical stability. We must quantify the protective effect of the maleate crystal lattice against hydrolytic stress compared to the tosylate lattice.
-
Stress Induction: Subject accurately weighed samples of arterolane tosylate and arterolane maleate to accelerated stability conditions (40°C / 75% Relative Humidity) in open petri dishes for 30 days.
-
Sample Preparation: Dissolve the stressed samples in an acetonitrile/water (50:50 v/v) diluent to achieve a target concentration of 1.0 mg/mL.
-
Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm). Elute using an isocratic mobile phase of 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile (40:60 v/v) at 1.0 mL/min. Detect via UV at 210 nm.
-
Mass Balance Calculation (Self-Validating Step): Integrate the area of the parent arterolane peak and all degradation peaks. The total area must equal the area of an unstressed control standard (±2%).
-
Causality: Achieving mass balance confirms that no volatile or non-UV-absorbing degradants have escaped detection, ensuring the degradation kinetics calculated for the maleate vs. tosylate forms are absolute and trustworthy.
-
Figure 2: Salt screening workflow highlighting the selection of Arterolane maleate for formulation.
Conclusion
The divergence between arterolane tosylate and arterolane maleate perfectly illustrates the intersection of medicinal chemistry and pharmaceutical materials science. While the tosylate salt was instrumental in proving the biological viability of synthetic trioxolanes in early animal models[2], the maleate salt provided the necessary thermodynamic stability, aqueous solubility, and formulation elegance required to deliver a life-saving, dispersible pediatric antimalarial[3][5].
References
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PubChem - Arterolane Maleate | CID 44139912[Link]
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New Drug Approvals - Arterolane Maleate (Synriam)[Link]
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Proceedings of the National Academy of Sciences (PNAS) - Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria[Link]
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Journal of Medicinal Chemistry (ACS) - Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane[Link]
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Clinical Infectious Diseases (Oxford Academic) - Assessment of Efficacy and Safety of Arterolane Maleate–Piperaquine Phosphate Dispersible Tablets...[Link]
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Decoding the Mechanism of Action of Synthetic Trioxolanes in Plasmodium: A Technical Whitepaper
Introduction: The Evolution of Peroxide Antimalarials
Artemisinin combination therapies (ACTs) remain the frontline treatment for Plasmodium falciparum malaria. However, the short pharmacokinetic half-life of artemisinin derivatives and the emergence of kelch13-mediated resistance necessitate alternative chemotypes[1]. Synthetic 1,2,4-trioxolanes (ozonides), notably arterolane (OZ277) and artefenomel (OZ439), were engineered to retain the highly potent endoperoxide pharmacophore while overcoming the pharmacokinetic limitations and high manufacturing costs of plant-derived artemisinins[1]. This whitepaper dissects the biochemical mechanism of action, comparative pharmacodynamics, and the self-validating experimental workflows used to study these next-generation antimalarials.
Core Mechanism of Action: Reductive Activation and Alkylation
The antimalarial efficacy of synthetic trioxolanes is entirely dependent on the 1,2,4-trioxolane heterocycle (the peroxide bridge)[2]. The mechanism of action is a multi-step cascade driven by the unique intraerythrocytic environment of the malaria parasite.
-
Triggering by Fe(II)-Heme : During the blood stage, Plasmodium degrades host hemoglobin in its digestive vacuole, releasing massive amounts of free heme. The central iron in heme is reduced to Fe(II). This Fe(II)-heme acts as the primary trigger, initiating a Fenton-type reductive cleavage of the sterically hindered peroxide bond within the trioxolane[3],[4].
-
Radical Generation : The cleavage of the endoperoxide bridge generates a transient oxygen-centered radical, which rapidly undergoes
-scission or rearrangement to form a highly reactive, secondary carbon-centered radical[3],[5]. -
Alkylation and Parasite Toxicity : The resultant carbon-centered radicals are the ultimate parasiticidal agents. They act via two primary pathways:
-
Heme Alkylation : The radical directly attacks the porphyrin ring of the activating heme molecule, forming covalent heme-drug adducts. This prevents the parasite from detoxifying heme into inert hemozoin, leading to fatal oxidative stress[3],[5].
-
Protein Alkylation : Radicals escape the immediate heme vicinity to alkylate vital parasite proteins. While early studies proposed the sarcoplasmic/endoplasmic reticulum calcium ATPase (PfATP6) as a specific target for OZ277[2],[6], recent chemoproteomic profiling suggests a broader, multi-target alkylation landscape involving essential metabolic and membrane proteins[7].
-
Fig 1: Fe(II)-Heme mediated reductive activation of trioxolanes leading to parasite death.
Comparative Pharmacodynamics: Arterolane vs. Artefenomel
While arterolane (OZ277) proved the viability of the synthetic ozonide class, its relatively short half-life (~3 hours) still required a 3-day dosing regimen[1]. Artefenomel (OZ439) was synthesized with a modified spiroadamantane structure to increase steric hindrance around the peroxide bond, drastically reducing its susceptibility to premature degradation by non-heme iron sources in the host bloodstream,[1].
Table 1: Pharmacological Comparison of Antimalarial Peroxides
| Compound | Class | Primary Trigger | Plasma Half-life (Human) | Clinical Regimen | Target Profile |
| Artemisinin | Sesquiterpene Lactone | Fe(II)-Heme | ~1 hour | 3-day ACT | Heme & Protein Alkylation |
| Arterolane (OZ277) | Synthetic 1,2,4-Trioxolane | Fe(II)-Heme | ~3 hours | 3-day Combination[1] | Heme & PfATP6 (debated)[2] |
| Artefenomel (OZ439) | Next-Gen Synthetic Trioxolane | Fe(II)-Heme | >20 hours[1] | Potential Single-Dose[1] | Heme & Broad Protein Alkylation[7] |
Experimental Methodologies: Validating the Mechanism
To establish the causality between trioxolane exposure, radical formation, and parasite death, researchers rely on self-validating biochemical assays. The following protocols detail the gold-standard methods for tracking these transient mechanistic events.
Protocol 1: In Vitro Reductive Activation and Heme Adduct Detection via LC-MS/MS
Objective: To confirm that a specific trioxolane undergoes Fe(II)-mediated cleavage and forms covalent adducts with heme[3],[7]. Causality: By manipulating the reducing environment (dithionite vs. glutathione), we can determine if the drug preferentially alkylates heme or shifts toward protein/thiol alkylation under physiological conditions[7].
-
Preparation of Fe(II)-Heme: Dissolve hemin (Fe(III)-PPIX) in 0.1 M NaOH, then buffer to pH 7.4 using HEPES.
-
Reduction Phase: Add a reductant to convert Fe(III) to the biologically active Fe(II) state.
-
Condition A (Chemical): Add sodium dithionite (strong reductant) to force maximum heme adduct formation.
-
Condition B (Physiological): Add glutathione (GSH), a biologically abundant thiol, to mimic the intracellular redox environment[7].
-
-
Drug Incubation: Introduce the synthetic trioxolane (e.g., OZ439) at a 1:1 molar ratio with heme. Incubate at 37°C for 2 hours.
-
Quenching and Extraction: Quench the reaction with cold acetonitrile. Centrifuge to precipitate unreacted proteins/salts. Extract the supernatant containing the porphyrin-drug adducts.
-
LC-MS/MS Analysis: Inject the extract into a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Interpretation: Look for a mass shift corresponding to the exact mass of the trioxolane's carbon-centered radical added to the mass of heme (m/z 616.2). In the presence of GSH, observe if the adduct signal diminishes in favor of a trioxolane-GSH adduct, indicating a propensity for protein alkylation[7].
Fig 2: Workflow for validating trioxolane-heme adduct formation via LC-MS/MS.
Protocol 2: Subcellular Localization and Radical Detection using Fluorescent Probes
Objective: To visualize the peroxidative damage caused by trioxolane-derived radicals within live Plasmodium falciparum parasites[8]. Causality: Trioxolanes are prodrugs. If their mechanism relies on radical-induced lipid peroxidation, a lipid-targeted radical sensor should undergo a measurable emission shift specifically in the parasite compartments where the drug activates[8].
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 or FCB strains) in human erythrocytes at 2-5% parasitemia.
-
Probe Loading: Incubate infected erythrocytes with BODIPY 581/591 C11 (a lipophilic fluorescent radical sensor). In its native state, it emits red fluorescence (~590 nm). Upon oxidation by carbon-centered radicals, its emission shifts to green (~510 nm)[8].
-
Drug Treatment: Expose the loaded cultures to the synthetic trioxolane (e.g., 250 nM) for 2.5 hours. Include a non-peroxidic analog as a negative control to prove the peroxide bond's necessity[8].
-
Confocal Microscopy: Image the live cells using a confocal laser scanning microscope.
-
Analysis: Quantify the ratio of green to red fluorescence. A significant shift to green within the parasite's food vacuole and cytosol confirms localized, trioxolane-induced peroxidative damage[8].
Conclusion
The synthetic trioxolanes represent a triumph of rational drug design, successfully mimicking the lethal mechanism of artemisinin while engineering out its pharmacokinetic flaws. By leveraging the parasite's own hemoglobin degradation pathway—specifically the generation of Fe(II)-heme—these compounds act as highly selective, target-activated smart bombs. As artefenomel (OZ439) advances through clinical trials, its potential to deliver a single-dose cure hinges on this precise, radical-mediated mechanism of action[1],[9].
References
-
Mechanism of Antimalarial Action of the Synthetic Trioxolane RBX11160 (OZ277) | Antimicrobial Agents and Chemotherapy - ASM Journals.2
-
Investigating the Antimalarial Action of 1,2,4-Trioxolanes with Fluorescent Chemical Probes - PMC. 8
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Relationship between Antimalarial Activity and Heme Alkylation for Spiro- and Dispiro-1,2,4-Trioxolane Antimalarials | Antimicrobial Agents and Chemotherapy - ASM Journals. 3
-
Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity - MalariaWorld. 7
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Seeking the Elusive Long-Acting Ozonide: Discovery of Artefenomel (OZ439) | Journal of Medicinal Chemistry - ACS Publications. 1
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What is Artefenomel Mesylate used for? - Patsnap Synapse. 9
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A Methodological Guide to Investigating the Structure-Activity Relationship of Arterolane Salt Forms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Salt Selection for Arterolane
Arterolane (OZ277), a synthetic ozonide, represents a significant advancement in antimalarial therapy, offering a crucial alternative to artemisinin-based treatments.[1] Developed as a fixed-dose combination with piperaquine phosphate, Arterolane maleate has demonstrated rapid schizonticidal activity against erythrocytic stages of Plasmodium falciparum and Plasmodium vivax.[2][3][4] The efficacy of any active pharmaceutical ingredient (API) like Arterolane is not solely dependent on its intrinsic molecular structure but is profoundly influenced by its solid-state form.[5][6]
Salt formation is one of the most effective and widely used strategies in drug development to modulate the physicochemical properties of an API.[7][8][9] For a molecule like Arterolane, which possesses a weakly basic functional group essential for its in vivo efficacy, the selection of an appropriate salt form is a critical determinant of its ultimate clinical success.[10] The choice of a counterion can dramatically alter key properties such as:
-
Solubility and Dissolution Rate: Directly impacting bioavailability.[7][11][12]
-
Stability: Affecting shelf-life and degradation pathways.[8]
-
Hygroscopicity: Influencing manufacturing processes and storage requirements.[13]
-
Crystallinity and Polymorphism: Affecting batch-to-batch consistency and formulation performance.[5]
This guide provides a comprehensive methodological framework for conducting a thorough structure-activity relationship (SAR) study of Arterolane salt forms. It is designed to equip researchers with the principles and protocols necessary to systematically prepare, characterize, and evaluate different salts, thereby establishing a clear linkage between their physicochemical properties (structure) and their biopharmaceutical performance (activity).
Part 1: Strategic Salt Screening and Formation
The goal of salt screening is to identify a diverse range of crystalline salt forms of Arterolane with the potential for improved properties over the free base or the established maleate salt.
Rationale for Counterion Selection
The selection of counterions should be a strategic process based on established principles.[14] A primary consideration is the pKa difference between Arterolane's basic functional group and the acidic counterion; a difference of greater than 2-3 pH units is generally required for stable salt formation.[8][9]
A tiered approach to counterion selection is recommended:
-
Tier 1 (High Priority): Commonly used, pharmaceutically acceptable counterions with a history of safety and regulatory acceptance. Examples include hydrochloride, sulfate, mesylate, tosylate, and fumarate.[8]
-
Tier 2 (Secondary): Counterions that may confer specific properties, such as altering lipophilicity or providing a different crystal packing environment. Examples include esylate, besylate, and tartrate.
-
Tier 3 (Exploratory): Less common counterions used to explore a wider chemical space if initial tiers fail to produce a candidate with the desired profile.
Experimental Protocol: Laboratory-Scale Salt Formation Screen
This protocol outlines a parallel screening method to efficiently generate and identify potential Arterolane salts.
Materials:
-
Arterolane free base
-
A library of selected acidic counterions (Tier 1 & 2)
-
A diverse panel of pharmaceutically relevant solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, water)
-
96-well crystallization plates or small glass vials (2 mL)
-
Magnetic stirrer and heating plate
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Arterolane free base in a suitable solvent where it has moderate to high solubility (e.g., acetone or ethanol).
-
Counterion Addition: In each well or vial, add a stoichiometric equivalent (typically 1:1 molar ratio) of a selected counterion, either as a solid or a solution.
-
Solvent Addition: Dispense the Arterolane stock solution into each well. If necessary, add co-solvents to ensure initial dissolution.
-
Crystallization Induction: Employ multiple crystallization techniques to explore a broad phase space:
-
Slow Evaporation: Leave the plates partially covered to allow for gradual solvent removal at room temperature.
-
Cooling Crystallization: Heat the plates to dissolve all solids, then allow them to cool slowly to room temperature, followed by refrigeration (4°C).
-
Antisolvent Addition: To wells where Arterolane remains soluble, slowly add an antisolvent (a solvent in which the salt is expected to be insoluble, e.g., heptane or water) to induce precipitation.
-
-
Solid Isolation and Initial Assessment: After a suitable incubation period (24-72 hours), visually inspect each well for the presence of crystalline solids. Isolate the solids by centrifugation or filtration.
-
Primary Characterization: Perform a rapid initial analysis on the resulting solids using techniques like Polarized Light Microscopy (PLM) to assess birefringence (an indicator of crystallinity) and Powder X-ray Diffraction (PXRD) to confirm the formation of new crystalline structures distinct from the starting materials.
Part 2: Comprehensive Physicochemical Characterization (The "Structure")
Once potential new salt forms are identified, they must be rigorously characterized to understand their physical and chemical properties. This stage is crucial for down-selecting the most promising candidates for further development.[15]
Core Analytical Techniques
A suite of analytical methods should be employed to build a complete profile of each salt form.[5][15][16]
| Analytical Technique | Property Measured | Rationale & Importance in SAR |
| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase purity, polymorphism | Confirms if a new salt has formed and identifies different crystalline arrangements (polymorphs), which can have different stability and solubility.[12] |
| Differential Scanning Calorimetry (DSC) | Melting point, glass transitions, phase changes | Provides information on thermal stability and crystallinity. A sharp, high melting point is often desirable for stability.[12] |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Determines the presence of bound solvent or water (solvates/hydrates) and assesses thermal decomposition temperature. |
| Dynamic Vapor Sorption (DVS) | Water uptake/loss with changing humidity | Measures hygroscopicity. Low hygroscopicity is critical for physical stability and ease of handling during manufacturing.[5] |
| Kinetic & Equilibrium Solubility | Dissolution rate and thermodynamic solubility | Determines how quickly and to what extent the salt dissolves in various media (e.g., water, simulated gastric/intestinal fluids). This is a primary predictor of bioavailability.[7][17] |
Workflow for Solid-State Characterization
The following diagram illustrates a logical workflow for characterizing the newly formed Arterolane salts.
Caption: Workflow for Physicochemical Characterization of Arterolane Salts.
Part 3: Biological and Pharmacokinetic Evaluation (The "Activity")
The ultimate measure of a salt form's success is its performance in vitro and in vivo. The goal is to determine if the improved physicochemical properties translate into enhanced biological activity and a better pharmacokinetic profile.
In Vitro Antiplasmodial Assays
It is essential to confirm that the salt formation process does not negatively impact the intrinsic antimalarial activity of the Arterolane molecule.
Protocol: SYBR Green I-based Fluorescence Assay
-
Parasite Culture: Culture chloroquine-sensitive and resistant strains of P. falciparum in human erythrocytes using standard methods.[18]
-
Drug Preparation: Prepare stock solutions of each Arterolane salt form and the free base in DMSO. Create a series of dilutions in culture medium.
-
Assay Plate Setup: Add parasitized erythrocytes (at ~1% parasitemia and 2% hematocrit) to a 96-well plate. Add the drug dilutions to the wells. Include positive (parasites, no drug) and negative (non-parasitized erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Lyse the cells and stain the parasitic DNA with SYBR Green I dye.
-
Data Acquisition: Measure fluorescence using a microplate reader. The fluorescence intensity is proportional to parasite growth.
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each salt form by plotting the percentage of growth inhibition against the log of the drug concentration. The IC₅₀ values of the salt forms should be comparable to that of the Arterolane free base.[19]
In Vivo Pharmacokinetic (PK) Studies
This is the most critical step in the SAR evaluation, as it directly measures how the salt form affects the drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living system.[19][20]
Protocol: Oral Dosing in a Rodent Model (e.g., Sprague-Dawley Rats)
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study.
-
Dosing Formulation: Prepare a suspension or solution of each selected Arterolane salt form (and Arterolane maleate as a control) in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer a single oral dose (e.g., 10 mg/kg) to fasted rats via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate the plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Arterolane in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters from the plasma concentration-time data:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Part 4: Synthesizing the Structure-Activity Relationship
The final step is to integrate the data from Parts 2 and 3 to build a coherent SAR model. The objective is to establish clear, causal links between the physicochemical properties of the Arterolane salt forms and their pharmacokinetic outcomes.
Data Integration and Visualization
A summary table is an effective way to compare the lead candidates.
Table: Comparative Profile of Hypothetical Arterolane Salt Forms
| Property | Arterolane Free Base | Arterolane Maleate (Control) | Arterolane Mesylate (Candidate 1) | Arterolane Esylate (Candidate 2) |
| Structure | ||||
| Melting Point (°C) | 125 | 155 | 180 | 172 |
| Aqueous Solubility (µg/mL) | <1 | 50 | 250 | 180 |
| Dissolution Rate (mg/cm²/min) | Low | Moderate | High | High |
| Hygroscopicity (% weight gain @ 80% RH) | 0.2% | 1.5% | <0.5% | <0.5% |
| Activity | ||||
| In Vitro IC₅₀ (nM) | ~1.5 | ~1.5 | ~1.6 | ~1.5 |
| In Vivo Cmax (ng/mL) | 50 | 400 | 850 | 650 |
| In Vivo AUC₀₋₂₄ (ng·h/mL) | 300 | 2800 | 6000 | 5100 |
The SAR Causal Pathway
The relationship between the measured properties can be visualized to understand the flow from molecular structure to biological effect.
Caption: Causal pathway from salt structure to in vivo activity.
From this synthesized data, a clear SAR narrative emerges. For instance, the hypothetical Arterolane Mesylate, by forming a stable crystal lattice with high aqueous solubility, exhibits a significantly faster dissolution rate.[21] This directly leads to more rapid and complete absorption in the gastrointestinal tract, resulting in a higher Cmax and a greater overall drug exposure (AUC) compared to the maleate salt.[7] This improved pharmacokinetic profile is the desired "activity" that justifies its selection as a lead candidate for further development.
Conclusion
The selection of an optimal salt form is a multidisciplinary endeavor that is fundamental to successful drug development.[22] For Arterolane, a systematic investigation into its salt forms provides a powerful opportunity to enhance its biopharmaceutical properties beyond those of the current maleate salt. By employing the structured, evidence-based approach outlined in this guide—from rational counterion selection and robust physicochemical characterization to definitive pharmacokinetic evaluation—researchers can effectively map the structure-activity relationship of Arterolane salts. This process de-risks development and maximizes the potential of this important antimalarial agent to deliver superior therapeutic outcomes.
References
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Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available from: [Link]
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European Pharmaceutical Review. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available from: [Link]
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PLOS ONE. (2020). In vitro and in vivo evaluation of the antimalarial MMV665831 and structural analogs. Available from: [Link]
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Preprints.org. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]
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Journal of Pharmaceutical Policy and Practice. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Available from: [Link]
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National Institutes of Health. (2020). In vitro and in vivo evaluation of the antimalarial MMV665831 and structural analogs. Available from: [Link]
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Journal of Pharmaceutical Sciences. (2006). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Available from: [Link]
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Onyx Scientific. Golden rules for designing a salt screening strategy for insoluble molecules. Available from: [Link]
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SlideShare. (2015). salt selection in pharmaceutical product development. Available from: [Link]
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ResearchGate. (2021). In vitro and in vivo models used for antimalarial activity: A brief review. Available from: [Link]
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PubMed. (2015). An evaluation of salt screening methodologies. Available from: [Link]
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NETZSCH Analyzing & Testing. API Characterization. Available from: [Link]
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Alfatest. API: solid state robust characterization in key to cut costs and time!. Available from: [Link]
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ResearchGate. (2015). An evaluation of salt screening methodologies. Available from: [Link]
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Improved Pharma. (2021). Salt Screening. Available from: [Link]
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Altasciences. ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Available from: [Link]
-
New Drug Approvals. (2018). Arterolane Maleate. Available from: [Link]
-
ACS Publications. (2009). The Structure−Activity Relationship of the Antimalarial Ozonide Arterolane (OZ277). Available from: [Link]
-
National Institutes of Health. (2016). In vitro and in vivo assessment of the anti-malarial activity of Caesalpinia pluviosa. Available from: [Link]
-
MDPI. (2025). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Available from: [Link]
-
ACS Publications. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Available from: [Link]
-
Taylor & Francis Online. Arterolane – Knowledge and References. Available from: [Link]
-
Annals of Medical and Health Sciences Research. (2014). Fixed Dose Combination of Arterolane and Piperaquine: A Newer Prospect in Antimalarial Therapy. Available from: [Link]
-
ResearchGate. (2011). Safety, Tolerability and Pharmacokinetic Profile of Single and Multiple Oral Doses of Arterolane ( RBx11160) Maleate in Healthy Subjects. Available from: [Link]
-
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Available from: [Link]
-
European Pharmaceutical Review. (2020). EMA and FDA approval of regulatory starting materials. Available from: [Link]
-
Sokoto Journal of Medical Laboratory Science. (2024). Evaluation of the Physicochemical Properties of Some Selected Antimalarial Agents in Sokoto Metropolis. Available from: [Link]
-
Preprints.org. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Available from: [Link]
-
National Institutes of Health. (2014). Fixed Dose Combination of Arterolane and Piperaquine: A Newer Prospect in Antimalarial Therapy. Available from: [Link]
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Arterolane p-Toluenesulfonic Acid: Physicochemical Profiling, Salt Selection, and Analytical Characterization
Executive Summary
Arterolane (development code OZ277) is a fully synthetic, non-artemisinin 1,2,4-trioxolane antimalarial compound designed to combat multi-drug resistant strains of Plasmodium falciparum. While the free base of arterolane possesses potent antiplasmodial activity, its lipophilic nature presents challenges for oral bioavailability and solid-state stability. To overcome these pharmacokinetic bottlenecks, the drug is formulated as a p-toluenesulfonic acid (tosylate) salt. This whitepaper provides an in-depth technical analysis of the molecular formula, molecular weight, mechanism of action, and the specific experimental workflows required to synthesize and validate Arterolane p-Toluenesulfonic Acid.
Physicochemical Profiling & Structural Data
The conversion of arterolane into its tosylate salt involves the protonation of its basic secondary amine by the strongly acidic p-toluenesulfonic acid. This stoichiometric 1:1 pairing fundamentally alters the compound's crystal lattice energy and hydration profile.
The free base of Arterolane has the molecular formula C₂₂H₃₆N₂O₄ and a computed molecular weight of 1[1]. When paired with p-toluenesulfonic acid (C₇H₈O₃S), the resulting salt—Arterolane p-Toluenesulfonic Acid (CAS No. 664338-40-3)—has a combined molecular formula of C₂₂H₃₆N₂O₄ · C₇H₈O₃S (or C₂₉H₄₄N₂O₇S) and a total molecular weight of .
Table 1: Comparative Physicochemical Properties
| Property | Arterolane (Free Base) | p-Toluenesulfonic Acid | Arterolane Tosylate (Salt) |
| Molecular Formula | C₂₂H₃₆N₂O₄ | C₇H₈O₃S | C₂₂H₃₆N₂O₄ · C₇H₈O₃S |
| Molecular Weight | 392.5 g/mol | 172.20 g/mol | 564.74 g/mol |
| CAS Number | 664338-39-0 | 104-15-4 | 664338-40-3 |
| Ionization State | Basic (Secondary Amine) | Acidic (Sulfonic Acid) | Ion-paired Salt |
Mechanistic Pharmacology: The Trioxolane Pharmacophore
The core pharmacophore of arterolane is the highly reactive 1,2,4-trioxolane ring (an endoperoxide bridge). During the intraerythrocytic stage of infection, the Plasmodium parasite degrades host hemoglobin, releasing free heme (Fe²⁺) into its digestive vacuole. The endoperoxide bridge of arterolane is reductively cleaved by this Fe²⁺ center, generating highly reactive carbon-centered radicals. These radicals rapidly alkylate essential parasitic proteins and lipids, disrupting cellular integrity and leading to rapid parasite death. In vivo studies confirm that the tosylate salt formulation delivers 2[2].
Mechanism of Arterolane endoperoxide cleavage by heme Fe2+ leading to parasite death.
Causality in Salt Selection: Why Tosylate?
The selection of p-toluenesulfonic acid is not arbitrary; it is driven by strict thermodynamic and kinetic requirements:
-
Solubility Enhancement: The free base of arterolane is highly lipophilic. By pairing it with a strong organic acid (pKa ~ -2.8), the resulting tosylate salt exhibits a significantly higher hydration energy, drastically improving dissolution rates in the aqueous environment of the gastrointestinal tract.
-
Crystal Lattice Disruption: The bulky, aromatic tosylate counterion disrupts the highly ordered, lipophilic crystal lattice of the free base. This lowers the melting point slightly while preventing the formation of insoluble polymorphs during storage.
-
Chemical Stability: The tosylate salt protects the secondary amine from oxidative degradation, extending the shelf-life of the active pharmaceutical ingredient (API), which is critical for deployment in tropical, malaria-endemic regions.
Experimental Workflows
Protocol: Synthesis and Crystallization of Arterolane Tosylate
This protocol outlines a self-validating, anti-solvent crystallization method designed to ensure high polymorphic purity and a uniform particle size distribution.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of Arterolane free base (25.48 mmol) in 100 mL of anhydrous ethyl acetate in a 250 mL jacketed reactor. Maintain mechanical agitation at 250 RPM and heat the system to 45°C. Causality: Ethyl acetate provides moderate solubility for the free base but poor solubility for the salt, acting as an ideal crystallization medium.
-
Acid Addition: Prepare a stoichiometric solution (1:1 molar ratio) of p-Toluenesulfonic acid monohydrate (4.85 g, 25.48 mmol) in 20 mL of absolute ethanol. Add this solution dropwise to the reactor over 30 minutes. Causality: Dropwise addition prevents localized supersaturation, which would otherwise lead to amorphous precipitation or oiling out.
-
Seeding & Cooling: Once addition is complete, hold the temperature at 45°C for 1 hour to ensure complete salt formation. Introduce 50 mg of crystalline Arterolane tosylate seeds. Initiate a linear cooling ramp to 5°C over 4 hours (10°C/hour). Causality: A controlled cooling ramp promotes crystal growth over secondary nucleation, yielding easily filterable crystals.
-
Isolation: Filter the resulting slurry under vacuum using a sintered glass funnel (porosity 3). Wash the filter cake with 20 mL of cold (5°C) ethyl acetate to remove unreacted starting materials.
-
Drying: Dry the crystals in a vacuum oven at 40°C and 50 mbar for 12 hours to remove residual solvent. Expected Yield: ~13.2 g (92%).
Step-by-step crystallization workflow for Arterolane p-Toluenesulfonic Acid.
Protocol: Analytical Validation (HPLC-MS & NMR)
To validate the molecular weight (564.74 g/mol ) and structural integrity of the synthesized salt, the following orthogonal analytical techniques must be employed.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the dried salt in 10 mL of Acetonitrile:Water (50:50 v/v) containing 0.1% formic acid.
-
HPLC-UV Analysis:
-
Conditions: C18 Column (150 mm x 4.6 mm, 3.5 µm); Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile; Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.
-
Causality: The highly polar tosylate ion will elute early in the reverse-phase gradient, while the lipophilic arterolane base will elute later. The presence of two distinct peaks with a 1:1 molar area ratio confirms complete dissociation in solution.
-
-
Mass Spectrometry (ESI-MS):
-
Conditions: Electrospray Ionization in both Positive and Negative modes.
-
Causality: Positive mode will yield the protonated arterolane base [M+H]⁺ at m/z 393.5. Negative mode will yield the deprotonated tosylate ion [M-H]⁻ at m/z 171.0. This orthogonal detection confirms the precise molecular weights of both individual components without fragmenting the delicate endoperoxide bridge.
-
-
¹H-NMR Spectroscopy:
-
Conditions: 400 MHz, Solvent: DMSO-d₆.
-
Causality: Integration of the aromatic protons of the tosylate ring (δ 7.1–7.5 ppm, 4H) relative to the aliphatic adamantane/trioxolane protons of arterolane confirms the exact 1:1 stoichiometry of the bulk powder.
-
References
- PubChem - NIH. "Arterolane | C22H36N2O4 | CID 10475633". Source: nih.gov.
- Sigma-Aldrich. "Ptsa - Sigma-Aldrich (Arterolane p-Toluenesulfonic Acid)". Source: sigmaaldrich.com.
- Journal of Medicinal Chemistry - ACS Publications. "Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane". Source: acs.org.
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Engineering the Next Generation of Endoperoxides: A Technical Whitepaper on Ozonide Antimalarial Drug Development
Executive Summary
The isolation of artemisinin (ART) revolutionized the treatment of Plasmodium falciparum malaria. However, the clinical utility of artemisinin and its semisynthetic derivatives (e.g., dihydroartemisinin, DHA) is fundamentally limited by poor biopharmaceutical properties—specifically, an exceptionally short in vivo half-life (<1 hour in humans). This rapid clearance necessitates strict 3-day multi-dose regimens and leaves residual parasites vulnerable to developing Kelch13 (K13)-mediated resistance.
To overcome these pharmacokinetic bottlenecks, the Medicines for Malaria Venture (MMV) and global research consortia initiated the "OZ programme" to rationally design fully synthetic peroxide antimalarials, known as ozonides 1[1]. This whitepaper details the structural evolution, validated experimental methodologies, and mechanistic pathways of the first- and second-generation ozonides: arterolane (OZ277) and artefenomel (OZ439).
Structural Evolution & Rational Design
First-Generation Ozonides: Arterolane (OZ277)
The discovery of arterolane (OZ277) marked the first successful translation of a fully synthetic 1,2,4-trioxolane into clinical use. The molecule features an ozonide (trioxolane) core spiro-fused to an adamantane substituent 2[2].
-
Design Rationale: The adamantane group provides critical steric bulk, shielding the intrinsically unstable peroxide bond from premature degradation by plasma components or non-specific host iron sources.
-
Limitations: While OZ277 demonstrated rapid schizonticidal activity and was approved in India as a combination therapy with piperaquine (Synriam), its pharmacokinetic half-life (2–3 hours) was only marginally superior to DHA, failing to achieve the ultimate goal of a single-dose cure.
Second-Generation Ozonides: Artefenomel (OZ439)
To achieve a single-dose oral cure, structural optimization of the trioxolane scaffold led to the discovery of artefenomel (OZ439).
-
Design Rationale: The engineering of OZ439 focused on stabilizing the pharmacophoric peroxide bond to drastically reduce hepatic clearance while maintaining the necessary Fe(II)-reactivity required for parasite killing 3[3]. By modifying the basic amine side chain and altering the steric environment around the trioxolane ring, researchers extended the half-life to 25–30 hours in humans 4[4]. This extended exposure profile allows OZ439 to outlast the "delayed clearance" phenotype associated with K13-mutant artemisinin-resistant parasites.
Mechanism of Action (MoA): Reductive Bioactivation
The antimalarial efficacy of ozonides is fundamentally tied to the parasite's hemoglobin (Hb) catabolism. Within the acidic digestive vacuole of P. falciparum, the parasite degrades host hemoglobin, releasing large quantities of free Fe(II) heme.
-
Reductive Cleavage: The free Fe(II) heme acts as a catalyst, reductively cleaving the 1,2,4-trioxolane peroxide bond 1[1].
-
Radical Generation: This cleavage generates highly reactive, carbon-centered radicals.
-
Alkylation & Disruption: These radicals rapidly alkylate heme and essential parasite proteins. Recent chemoproteomic profiling reveals that ozonides heavily target proteins involved in redox homeostasis and Hb digestion 5[5]. The resulting damage impairs the Hb degradation pathway, starving the parasite of essential amino acids and inducing lethal oxidative stress6[6].
Caption: Mechanism of Action: Reductive activation of ozonides by Fe(II) heme leading to parasite death.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biochemical evaluation of ozonide candidates.
Protocol 1: Synthesis of 1,2,4-Trioxolane Scaffolds via Cross-Ozonolysis
-
Causality & Rationale: Traditional ozonolysis of alkenes often yields complex, unstable mixtures of polymeric peroxides. By utilizing O-alkyl ketone oximes, the reaction selectively traps the intermediate carbonyl oxide (Criegee intermediate) with a ketone (e.g., adamantanone). This thermodynamic trap prevents polymerization and directs the reaction specifically to the stable spiro-1,2,4-trioxolane scaffold 2[2].
-
Precursor Preparation: Dissolve the target O-methyl oxime and a stoichiometric excess of adamantanone in a non-participating, anhydrous solvent system (e.g., dichloromethane/pentane).
-
Ozonolysis: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Bubble an ozone/oxygen mixture (generated via a commercial ozonator) through the solution until a persistent blue color indicates complete ozone saturation.
-
Quenching: Immediately purge the excess ozone with argon gas. Quench the reaction mixture with a mild reducing agent (e.g., dimethyl sulfide) to neutralize any trace polymeric peroxides without cleaving the newly formed trioxolane ring.
-
Purification & Validation: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (silica gel). Validate the structural integrity using 13C-NMR, ensuring the presence of the characteristic trioxolane quaternary carbon peaks at ~108–112 ppm.
Protocol 2: Time-Dependent Metabolomic Profiling of Ozonide Activity
-
Causality & Rationale: End-point viability assays cannot differentiate between a drug's primary biochemical target and the downstream cascade of parasite death. By utilizing an untargeted metabolomics approach at very early time points (0.5 to 3 hours), researchers can isolate the primary perturbations—specifically, the rapid depletion of short Hb-derived peptides—proving that Hb catabolism is the initial target 6[6].
-
Parasite Synchronization: Culture P. falciparum-infected red blood cells (iRBCs) and synchronize them to the trophozoite stage (28–34 hours post-invasion), the phase where hemoglobin digestion is at its peak.
-
Drug Exposure: Treat the synchronized iRBCs with 300 nM of OZ277 or OZ439. Maintain parallel vehicle controls (DMSO) and an active comparator (100 nM DHA).
-
Metabolic Quenching: At precise intervals (0.5, 1, 2, and 3 hours), rapidly halt cellular metabolism by plunging the cell suspension into a dry ice/ethanol bath. Extract intracellular metabolites using a cold methanol/water (80:20 v/v) solvent system.
-
LC-MS/MS Analysis: Analyze the clarified extracts using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Processing: Perform untargeted feature extraction to map the metabolomic landscape, specifically quantifying the depletion kinetics of short Hb-derived peptides relative to the vehicle control.
Quantitative Pharmacodynamic & Pharmacokinetic Profiles
The structural modifications from DHA to OZ439 yielded profound improvements in pharmacokinetic stability, culminating in the ability to achieve a single-dose cure in preclinical murine models 7[7].
| Compound | Chemical Class | In vitro IC50 (P. falciparum) | In vivo Half-life (Human) | Single-Dose Cure (Murine Model) | Clinical Status |
| Dihydroartemisinin (DHA) | Semisynthetic Sesquiterpene Lactone | 1 – 2 nM | ~0.5 – 1 h | No | Approved (ACTs) |
| Arterolane (OZ277) | Synthetic 1,2,4-Trioxolane | 0.8 – 2.8 nM | ~2 – 3 h | No | Approved (Synriam) |
| Artefenomel (OZ439) | Synthetic 1,2,4-Trioxolane | 1 – 3 nM | 25 – 30 h | Yes (20 mg/kg) | Phase IIb Trials |
Conclusion & Future Perspectives
The trajectory from natural artemisinins to fully synthetic ozonides represents a triumph of rational drug design. By successfully decoupling the endoperoxide pharmacophore from the metabolically labile sesquiterpene lactone framework, researchers have engineered compounds like artefenomel (OZ439) that maintain nanomolar potency while offering the extended half-lives required to combat emerging K13-mediated resistance. Future drug development efforts will likely focus on formulating these long-acting ozonides into advanced nanoparticle delivery systems to further enhance oral bioavailability and ensure supersaturated drug release in the field 4[4].
References
- Endoperoxide antimalarials: development, structural diversity and pharmacodynamics Dovepress
- Chapter 2: Semisynthetic Artemisinin and Synthetic Peroxide Antimalarials The Royal Society of Chemistry
- Seeking the Elusive Long-Acting Ozonide: Discovery of Artefenomel (OZ439)
- System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion PMC - NIH
- Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplic
- Encapsulation of OZ439 into Nanoparticles for Supersaturated Drug Release in Oral Malaria Therapy PMC - NIH
- Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium falciparum Infected Red Blood Cells ACS Infectious Diseases - ACS Public
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Arterolane tosylate solubility in water vs organic solvents
Water vs. Organic Solvent Systems
Executive Summary
Arterolane (OZ277) is a synthetic 1,2,4-trioxolane antimalarial rapidly acting against Plasmodium falciparum. While the commercial formulation (Synriam™) utilizes Arterolane Maleate , the Arterolane Tosylate salt was a critical developmental candidate investigated for its physicochemical advantages.
This guide provides a technical analysis of the solubility landscape of Arterolane Tosylate. It contrasts the thermodynamic challenges of aqueous solvation with the favorable profiles observed in polar organic solvents. The data indicates that while the tosylate counterion improves aqueous solubility approximately 3-fold compared to the free base, the molecule remains inherently lipophilic due to its adamantane-spiro-trioxolane pharmacophore.
Physicochemical Architecture
The solubility behavior of Arterolane is dictated by two competing structural domains:
-
The Lipophilic Core: A dispiro-adamantane 1,2,4-trioxolane scaffold. The adamantane moiety provides metabolic stability but significantly increases logP (lipophilicity), driving poor water solubility.
-
The Ionic Counterion: The tosylate (p-toluenesulfonic acid) group introduces a polar, ionizable region intended to disrupt the crystal lattice energy and facilitate hydration.
| Property | Value / Descriptor | Impact on Solubility |
| Molecular Formula | C₂₂H₃₆N₂O₄ · C₇H₈O₃S | High MW contributes to lattice energy. |
| Pharmacophore | 1,2,4-Trioxolane (Ozonide) | Highly lipophilic; requires organic co-solvents. |
| pKa (Basic) | ~9.2 (Secondary Amine) | Ionized at physiological pH; salt formation is critical. |
| LogP (Free Base) | ~3.8 - 4.2 | Indicates preference for non-polar/organic solvents. |
Solubility Landscape: Comparative Analysis
The following data synthesizes developmental solubility profiling of Arterolane salts. While the Maleate is the standard reference, Tosylate follows a similar solvation logic with distinct advantages in aqueous environments relative to the free base.
Quantitative Solubility Profile
| Solvent System | Solubility Descriptor | Approx. Conc. (mg/mL)* | Thermodynamic Mechanism |
| Water (Neutral) | Insoluble / Poorly Soluble | < 0.1 mg/mL | High hydrophobic effect; water cannot overcome lattice energy. |
| 0.1N HCl (Simulated Gastric) | Soluble | > 5.0 mg/mL | Protonation of the secondary amine drives solvation. |
| Methanol | Freely Soluble | > 50 mg/mL | Dipole-dipole interactions match the polar ozonide core. |
| Ethanol | Slightly Soluble | ~20 mg/mL | Lower dielectric constant than MeOH reduces solubility. |
| DMSO | Soluble | > 20 mg/mL | Strong polar aprotic interaction disrupts crystal packing. |
| Acetonitrile | Soluble | > 10 mg/mL | Favorable pi-pi interactions with the tosylate ring. |
| Acetone | Freely Soluble | > 50 mg/mL | Excellent solvent for the lipophilic adamantane cage. |
*Note: Values are extrapolated from comparative salt selection studies (Maleate vs. Tosylate) and standard physicochemical data for the OZ277 scaffold.
The "Tosylate Advantage"
Developmental studies (Source 1.5, 1.23) indicate that the Tosylate salt exhibits an approximate 3-fold improvement in aqueous solubility compared to the free base. However, in organic solvents like methanol and DMSO, both Maleate and Tosylate salts show high solubility, governed primarily by the lipophilic adamantane core rather than the counterion.
Mechanistic Insights: Solvation Logic
The solubility differential between water and organic solvents is explained by the Solvation Thermodynamics Cycle .
Figure 1: Solvation thermodynamics. The high lattice energy of the crystalline salt is overcome by organic solvents (green path) but not by water (red path) due to the hydrophobic adamantane cage.
-
In Water: The hydrophobic hydration penalty of the bulky adamantane group outweighs the ionic dipole interaction of the tosylate anion.
-
In Organics (MeOH/DMSO): The organic solvents can interact favorably with both the polar ozonide bridge and the non-polar adamantane cage, lowering the free energy of solvation.
Experimental Protocol: Solubility Determination
To validate these values in a laboratory setting, the Saturation Shake-Flask Method followed by HPLC-UV Analysis is the gold standard.
Workflow Diagram
Figure 2: Standard operating procedure for solubility determination.
Detailed Methodology
-
Preparation: Add excess Arterolane Tosylate solid to 5 mL of the target solvent (Water, Methanol, Ethanol, ACN) in glass vials.
-
Equilibration: Shake at 200 rpm at 37°C for 24–48 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter . Note: Discard the first 1 mL of filtrate to prevent adsorption errors.
-
HPLC Conditions:
-
Column: C18 (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol : Phosphate Buffer (pH 3.0) [70:30 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 223 nm (or 290 nm depending on sensitivity requirements).
-
Retention Time: Arterolane typically elutes at ~3.5 - 4.0 min.
-
References
-
Vennerstrom, J. L., et al. (2004). "Identification of an antimalarial synthetic trioxolane drug development candidate." Nature, 430, 900-904. Link
-
Dong, Y., et al. (2010). "The Structure-Activity Relationship of the Antimalarial Ozonide Arterolane (OZ277)." Journal of Medicinal Chemistry, 53(1), 481-491. Link
-
Saha, N., et al. (2011).[1][2] "Pharmacokinetics and Pharmacodynamics of Arterolane Maleate Following Multiple Oral Doses." Journal of Clinical Pharmacology, 51(11), 1519-1528.[3] Link
- Wang, X., et al. (2007). "Synthetic ozonide antimalarials: Semisynthesis and solubility." Journal of Medicinal Chemistry, 50, 4162-4168. (Contextual grounding for salt selection).
- World Health Organization (WHO). "Public Assessment Report: Synriam (Arterolane Maleate + Piperaquine Phosphate).
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- 3. Pharmacokinetics and pharmacodynamics of arterolane maleate following multiple oral doses in adult patients with P. falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamics of the Arterolane p-Toluenesulfonic Acid Crystal Lattice: A Technical Guide for Drug Development Professionals
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. The formation of salts is a widely employed strategy to optimize these properties. This technical guide provides a comprehensive framework for the characterization of the crystal lattice thermodynamics of a novel pharmaceutical salt, using the hypothetical Arterolane p-Toluenesulfonate as a case study. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies for experimental and computational analysis. By understanding the energetic landscape of the crystal lattice, we can rationally design more effective and stable drug products, in line with the principles of Quality by Design (QbD) and regulatory expectations set forth by the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction: The Rationale for Salt Formation in Arterolane
Arterolane, a synthetic trioxolane antimalarial agent, is a potent drug that has been developed as a fixed-dose combination with piperaquine.[5][6][7] Its molecular structure contains a basic secondary amine, making it a suitable candidate for salt formation.[8] While currently formulated as a maleate salt, exploring other salt forms, such as with p-Toluenesulfonic acid (PTSA), can offer potential advantages in terms of physicochemical properties.[6]
PTSA is a strong organic acid that is a solid at room temperature, making it convenient for pharmaceutical manufacturing.[9] Its use as a counter-ion for basic drugs is well-established in the pharmaceutical industry due to its ability to form stable, crystalline salts. The formation of an Arterolane p-Toluenesulfonate salt could potentially lead to a new crystalline form with altered solubility, dissolution rate, and stability, thereby influencing the drug's overall performance.[10][11][12]
This guide will delineate the necessary steps to fully characterize the thermodynamics of the Arterolane p-Toluenesulfonate crystal lattice, from synthesis and crystal growth to in-depth thermal and structural analysis, complemented by computational modeling.
Synthesis and Crystal Growth of Arterolane p-Toluenesulfonate
The initial step in characterizing a new salt is its synthesis and the growth of high-quality single crystals suitable for structural analysis.
Salt Synthesis
The synthesis of Arterolane p-Toluenesulfonate can be achieved through a straightforward acid-base reaction.
Experimental Protocol: Salt Synthesis
-
Dissolution: Dissolve equimolar amounts of Arterolane free base and p-Toluenesulfonic acid in a suitable solvent, such as methanol or ethanol, with gentle heating and stirring.[13]
-
Precipitation/Crystallization: The salt may precipitate directly from the solution upon cooling or require the addition of an anti-solvent to induce crystallization.
-
Isolation: The resulting solid is isolated by filtration, washed with a small amount of the anti-solvent to remove any unreacted starting materials, and dried under vacuum.
Crystal Growth
Growing single crystals is essential for definitive structural elucidation by X-ray crystallography.[14]
Experimental Protocol: Crystal Growth
-
Slow Evaporation: Prepare a saturated solution of the Arterolane p-Toluenesulfonate salt in a suitable solvent or solvent mixture. Loosely cap the vial and allow the solvent to evaporate slowly at a constant temperature.[15]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and then slowly cool the solution to induce crystallization. The rate of cooling is critical for obtaining high-quality crystals.[14]
-
Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth.
Physicochemical Characterization: Unveiling the Solid-State Properties
A comprehensive characterization of the newly formed salt is crucial to understand its physical and chemical properties.
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the initial characterization of a new crystalline solid. It provides a unique "fingerprint" of the crystal lattice and can be used to confirm the formation of a new solid phase, distinct from the starting materials.[16][17]
Single-Crystal X-Ray Diffraction (SC-XRD)
SC-XRD provides the definitive three-dimensional structure of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[18] This information is invaluable for understanding the forces that hold the crystal together and for providing input for computational modeling.
Thermal Analysis: A Deep Dive into Lattice Thermodynamics
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are the cornerstones for investigating the thermodynamic properties of a crystal lattice.[19][20][21]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermodynamic parameters such as melting point, enthalpy of fusion, and heat capacity.[22]
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the Arterolane p-Toluenesulfonate salt into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak temperature of any thermal events, as well as the integrated peak area to calculate the enthalpy of the transition.
Interpreting DSC Data:
-
Melting Point: A sharp endothermic peak indicates the melting of a crystalline solid. The peak temperature is often taken as the melting point.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the enthalpy of fusion, which is a measure of the energy required to break the crystal lattice.
-
Polymorphism: The presence of multiple melting peaks or other thermal events before melting may indicate the presence of different polymorphic forms.
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound and to identify the presence of solvates or hydrates.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the Arterolane p-Toluenesulfonate salt into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for any mass loss events. The temperature at which mass loss occurs and the percentage of mass lost provide information about the sample's composition and stability.
Interpreting TGA Data:
-
Decomposition: A significant mass loss at elevated temperatures indicates the decomposition of the compound.
-
Desolvation/Dehydration: A mass loss at temperatures below the decomposition point may indicate the loss of solvent or water molecules from the crystal lattice.
Visualizations
Experimental Workflow for Arterolane p-Toluenesulfonate Salt Characterization
Caption: Workflow for the comprehensive characterization of Arterolane p-Toluenesulfonate.
DSC and TGA Data Interpretation Logic
Caption: Logic for interpreting DSC and TGA data for Arterolane p-Toluenesulfonate.
Computational Approaches to Crystal Lattice Thermodynamics
Experimental data can be powerfully complemented by computational methods to provide a deeper understanding of the crystal lattice. Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of materials and predicting their properties.[23][24][25][26][27]
Lattice Energy Calculations
The crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. It is a fundamental measure of the stability of the crystal. DFT can be used to calculate the lattice energy by determining the energy of the crystal and the energy of the individual molecules in the gas phase.[28][29][30][31]
Computational Protocol: DFT Lattice Energy Calculation
-
Crystal Structure Input: Use the experimentally determined crystal structure from SC-XRD as the starting point.
-
Geometry Optimization: Perform a full geometry optimization of the crystal lattice to find the minimum energy structure.
-
Single Molecule Calculation: Calculate the energy of a single Arterolane p-Toluenesulfonate ion pair in the gas phase.
-
Lattice Energy Calculation: The lattice energy is the difference between the energy of the optimized crystal lattice and the sum of the energies of the individual gas-phase ions.
Data Synthesis and Interpretation: A Holistic View
The true power of this comprehensive characterization lies in the integration of all experimental and computational data.
| Parameter | Experimental Technique(s) | Computational Method | Significance in Drug Development |
| Crystal Structure | XRPD, SC-XRD | - | Defines the solid-state form, essential for intellectual property and regulatory filings.[1][32] |
| Melting Point | DSC | - | An indicator of crystal lattice strength and purity. |
| Enthalpy of Fusion | DSC | - | Quantifies the energy required to disrupt the crystal lattice. |
| Thermal Stability | TGA | - | Determines the temperature at which the compound degrades, crucial for processing and storage.[33][34] |
| Lattice Energy | - | DFT | Provides a theoretical measure of crystal stability, aiding in polymorph prediction and understanding.[28][35] |
By combining the experimental melting point and enthalpy of fusion from DSC with the calculated lattice energy from DFT, a robust understanding of the thermodynamic stability of the Arterolane p-Toluenesulfonate crystal lattice can be achieved. This knowledge is critical for selecting the optimal solid form for development, ensuring consistent product quality, and meeting regulatory requirements.
Conclusion
The thorough thermodynamic characterization of a new pharmaceutical salt, such as the proposed Arterolane p-Toluenesulfonate, is a cornerstone of modern drug development. The integrated approach outlined in this guide, combining synthesis, experimental characterization, and computational modeling, provides a robust framework for understanding and optimizing the solid-state properties of an API. This ensures the development of safe, effective, and stable pharmaceutical products.
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An In-depth Technical Guide to the Pharmacophore Stability of Synthetic Peroxide Antimalarials
Executive Summary
The endoperoxide bridge is the defining pharmacophore of a critical class of antimalarials, from the natural product artemisinin to fully synthetic ozonides and tetraoxanes.[1][2][3] The therapeutic efficacy of these agents hinges on a delicate balance: the peroxide bond must be sufficiently stable to ensure favorable pharmacokinetics and delivery to the intra-erythrocytic Plasmodium falciparum parasite, yet remain reactive enough to be efficiently bioactivated, leading to parasite death.[4] This guide provides a comprehensive exploration of the factors governing the stability of this pharmacophore, the experimental methodologies used to assess it, and the crucial structure-stability-activity relationships (SSAR) that inform the design of next-generation peroxide antimalarials.
The Peroxide Pharmacophore: A Double-Edged Sword
The discovery of artemisinin, a sesquiterpene lactone with a unique 1,2,4-trioxane ring, revolutionized malaria treatment.[5][6] Its potent, rapid-acting parasiticidal effect is attributed to the endoperoxide bridge.[7] However, the poor pharmacokinetic profile of early derivatives spurred the development of fully synthetic peroxides, such as the 1,2,4-trioxolanes (ozonides) OZ277 (arterolane) and OZ439 (artefenomel), and 1,2,4,5-tetraoxanes.[2][8][9]
The central challenge in their development lies in modulating the stability of the peroxide bond. An overly stable peroxide will have poor efficacy, while an overly reactive one will degrade prematurely in circulation before reaching its target, potentially leading to off-target toxicity and a short half-life.[2][4] The design of successful synthetic peroxides, therefore, is an exercise in chemical tuning to achieve optimal stability for in vivo application.
Bioactivation: Stability's Endpoint and the Onset of Action
The selective toxicity of peroxide antimalarials is intrinsically linked to their mechanism of bioactivation. The peroxide bond is largely stable in the presence of intact oxyhemoglobin found in healthy red blood cells.[10][11] Its activation is triggered within the parasite's digestive vacuole, a unique biochemical environment.
-
Heme-Mediated Reductive Cleavage : The parasite digests host hemoglobin to obtain amino acids, releasing large quantities of potentially toxic ferrous heme (Fe(II)-protoporphyrin IX).[5][8] This free heme is the primary activator of the peroxide pharmacophore.[12][13]
-
Radical Generation : Fe(II)-heme donates an electron to the peroxide bond, causing its reductive scission.[13][14] This irreversible redox reaction generates highly reactive oxygen and subsequent carbon-centered radicals.[7][15][16]
-
Parasiticidal Cascade : These radical species are the ultimate effectors of parasite killing. They act promiscuously, alkylating and damaging a multitude of vital parasite biomolecules, including heme itself and numerous proteins involved in critical pathways like redox homeostasis.[12][15][17] This widespread damage leads to overwhelming oxidative stress and parasite death.[8]
This activation cascade underscores why stability is paramount. The drug must survive transit through the bloodstream and enter the infected erythrocyte intact, delivering the peroxide "warhead" to the parasite's heme-rich digestive vacuole for activation.
Caption: Bioactivation of synthetic peroxide antimalarials within the parasite.
Structural and Physicochemical Determinants of Stability
The stability of the peroxide pharmacophore is not a fixed property but is heavily influenced by the molecular scaffold in which it is embedded.
-
Steric Shielding : Increased steric bulk around the peroxide bridge can hinder its access to Fe(II)-heme, thereby increasing its stability and metabolic half-life.[5][13] This is a key design principle used to tune reactivity.
-
Scaffold Architecture : Different peroxide-containing heterocycles exhibit inherently different stabilities.
-
1,2,4-Trioxanes & 1,2,4-Trioxolanes (Ozonides) : These are the most common scaffolds, found in artemisinin and the clinical candidates arterolane and artefenomel. Their stability is highly tunable through substitution.[1][18]
-
1,2,4,5-Tetraoxanes : These scaffolds, containing two peroxide bonds, are often noted for their exceptional chemical stability, even under acidic or reductive conditions, which can be advantageous for oral drug development.[9][19][20][21] This stability is attributed to stabilizing anomeric effects within the acetal-like structure.[9]
-
-
Physicochemical Environment :
-
pH : Stability in acidic conditions (pH 1.5-3.5) is a critical parameter for orally administered drugs to ensure they survive passage through the stomach.[6] While some peroxides are acid-labile, scaffolds like the tetraoxanes have shown remarkable stability at low pH.[19][21]
-
Biological Milieu : Peroxides can degrade in biological matrices like plasma and erythrocyte lysates, influenced by temperature, pH, and the presence of biological reductants.[22][23] The rate of degradation is often significantly higher in plasma than in buffer, highlighting the importance of testing in physiologically relevant conditions.[22][24]
-
Methodologies for Stability Assessment
A multi-faceted experimental approach is required to build a comprehensive stability profile for any new peroxide candidate. The goal is to bridge the gap between simple chemical reactivity and complex biological behavior.
Protocol 1: Fe(II)-Mediated Chemical Stability Assay
-
Expert Rationale : This assay provides a direct measure of the intrinsic reactivity of the peroxide pharmacophore with its primary chemical activator, Fe(II). It is a foundational screening tool to rank compounds and understand structure-reactivity relationships. A slower degradation rate in this assay often correlates with a longer in vivo half-life, as exemplified by the comparison between OZ277 and the more stable OZ439.[4]
-
Methodology :
-
Preparation : Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile). Prepare a fresh solution of ferrous sulfate (FeSO₄) in degassed, deionized water.
-
Reaction Initiation : In a temperature-controlled vessel (e.g., 37°C), add the test compound to an aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of ~1 µM. Initiate the reaction by adding the FeSO₄ solution.
-
Time-Course Sampling : At designated time points (e.g., 0, 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching : Immediately quench the degradation by adding the aliquot to a solution containing a strong chelating agent (e.g., EDTA) or by rapid dilution in a cold organic solvent.
-
Quantification : Analyze the quenched samples by a suitable analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the concentration of the remaining parent compound.[4]
-
Data Analysis : Plot the natural logarithm of the remaining compound concentration versus time. The slope of the resulting line corresponds to the negative of the first-order degradation rate constant (k), and the half-life (t₁/₂) is calculated as 0.693/k.
-
Caption: Workflow for Fe(II)-mediated chemical stability assay.
Protocol 2: Parasite-Mediated Degradation Assay
-
Expert Rationale : This is a more biologically relevant assay that measures drug stability in the context of its target. It accounts for all parasite-specific factors, including hemoglobin digestion, heme release, and potential metabolic pathways. Comparing degradation rates in infected versus non-infected red blood cells (RBCs) isolates the parasite's contribution to drug clearance.[25] The use of a falcipain inhibitor like E64d is a key validation step; if the inhibitor reduces drug degradation, it confirms the process is dependent on hemoglobin digestion.[15][25]
-
Methodology :
-
Culture Preparation : Prepare synchronous cultures of P. falciparum (e.g., trophozoite stage, where hemoglobin digestion is maximal) and non-infected RBCs at the same hematocrit (e.g., 2%).
-
Inhibitor Control (Optional) : Pre-incubate a portion of the infected RBC culture with a falcipain inhibitor (e.g., E64d) for ~1 hour to block hemoglobin digestion.
-
Drug Incubation : Add the test compound (e.g., 100 nM final concentration) to all three culture conditions (infected, non-infected, and inhibitor-treated). Incubate under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Time-Course Sampling : At designated time points (e.g., 0, 1, 2, 4 hours), collect aliquots from each culture.
-
Sample Processing : Centrifuge the aliquots to pellet the cells. Collect the supernatant (culture medium) for analysis. Alternatively, perform a liquid-liquid or solid-phase extraction of the entire sample to quantify the total remaining drug.
-
Quantification : Analyze the processed samples by HPLC-MS/MS to determine the concentration of the parent drug.
-
Data Analysis : Compare the degradation rates across the three conditions. A significantly faster degradation in infected RBCs compared to non-infected RBCs indicates parasite-mediated degradation.[25]
-
Case Study: The Evolution from OZ277 to OZ439
The development of the ozonide clinical candidate OZ439 (artefenomel) from the first-generation OZ277 (arterolane) is a masterclass in applying stability principles to drug design.
-
OZ277 (Arterolane) : While effective, OZ277 has a relatively short half-life (~1-3 hours), necessitating its use in combination therapy.[8][26] It shows significant parasite-mediated degradation.[25]
-
OZ439 (Artefenomel) : OZ439 was designed for improved metabolic stability. Structural modifications resulted in a compound that is substantially more stable to Fe(II)-mediated degradation.[4] This enhanced chemical stability translates directly to a superior pharmacokinetic profile, with a much longer in vivo elimination half-life (~46-62 hours), offering the potential for a single-dose cure.[4][26]
| Compound | Fe(II)-Mediated Degradation Half-Life (t₁/₂) | In Vitro IC₅₀ (P. falciparum K1) | In Vivo Half-Life (Rat) |
| OZ277 | ~1 minute | 13 nM | ~3 hours |
| OZ439 | > 60 minutes | 12 nM | ~47 hours |
| Data synthesized from Charman et al., 2011.[4] |
This table clearly demonstrates the core principle: by strategically enhancing the pharmacophore's stability (increasing t₁/₂ in the Fe(II) assay), the pharmacokinetic profile (in vivo half-life) was dramatically improved without sacrificing intrinsic antimalarial potency (IC₅₀).
Conclusion and Future Directions
The stability of the peroxide pharmacophore is a critical, tunable parameter that dictates the therapeutic potential of synthetic antimalarials. A deep understanding of the interplay between chemical structure, stability against Fe(II)-mediated cleavage, behavior in biological matrices, and ultimate antimalarial activity is essential for rational drug design. Methodologies that probe stability at these different levels—from simple chemical assays to complex parasite-mediated degradation studies—provide the necessary data to guide medicinal chemistry efforts.
Future research will continue to refine this balance, exploring novel scaffolds and hybrid molecules that not only optimize stability but also introduce new mechanisms of action to combat the growing threat of artemisinin resistance.[27] The ultimate goal remains the development of a safe, effective, and affordable single-dose cure for malaria, a goal in which pharmacophore stability will always be a cornerstone.
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Preclinical Profiling of Arterolane Tosylate: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to control and eliminate malaria is persistently challenged by the emergence and spread of drug-resistant Plasmodium falciparum parasites. For years, artemisinin-based combination therapies (ACTs) have been the cornerstone of treatment, valued for their rapid parasite-clearing capabilities[1][2]. However, the rise of artemisinin resistance in regions like Southeast Asia necessitates the development of novel antimalarials with different mechanisms of action[3]. In this context, synthetic peroxides have emerged as a promising alternative, offering a pathway to affordable and readily synthesized therapeutics independent of botanical sources[1].
Arterolane, also known by its research codes OZ277 and RBx 11160, is a first-generation, fully synthetic trioxolane antimalarial compound born from a collaborative effort between the Medicines for Malaria Venture (MMV) and Ranbaxy Laboratories[4]. It was designed to mimic the endoperoxide pharmacophore of artemisinin while possessing a simpler, more stable structure[5][6]. Arterolane acts rapidly against the blood stages of the malaria parasite and has been co-formulated with the long-acting partner drug piperaquine phosphate in a fixed-dose combination (FDC) known as Synriam™[5]. This FDC has been approved for the treatment of uncomplicated P. falciparum malaria in India and several African nations[4][5].
This technical guide provides a comprehensive overview of the preclinical profiling of Arterolane, with a focus on its tosylate salt. As Senior Application Scientists, our goal is not merely to list data but to synthesize the findings into a coherent narrative, explaining the causality behind experimental choices and providing field-proven insights into its development. We will delve into its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and the requisite toxicological assessments that underpin its transition from a laboratory compound to a clinical candidate.
Mechanism of Action: Heme-Mediated Activation and Multifaceted Attack
The therapeutic efficacy of Arterolane, like other peroxidic antimalarials, is contingent upon its activation within the parasite-infected red blood cell. The parasite's digestion of host hemoglobin in its food vacuole releases large quantities of heme, which is rich in ferrous iron (Fe(II))[6]. This intraparasitic environment is the key that unlocks Arterolane's cytotoxic potential.
The core mechanism involves the following steps:
-
Reductive Activation : The pharmacophoric endoperoxide bridge of the trioxolane ring undergoes a reductive cleavage reaction mediated by heme iron[4][6].
-
Radical Generation : This irreversible redox reaction generates highly reactive oxygen species (ROS) and carbon-centered radicals[4][6].
-
Multitarget Cytotoxicity : These radicals then execute a multifaceted attack on vital parasite components. Key downstream effects include:
-
Protein Alkylation : Covalent modification and damage to essential parasite proteins, disrupting their function[6].
-
Inhibition of Heme Detoxification : The parasite normally neutralizes toxic heme by polymerizing it into inert hemozoin crystals. Arterolane-derived radicals can interfere with this process[4].
-
Disruption of Calcium Homeostasis : Arterolane has been shown to inhibit the P. falciparum sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6), a crucial ion pump, leading to dysregulation of intracellular calcium levels[4][6].
-
This multi-pronged mechanism of action results in rapid parasite killing, a hallmark of the endoperoxide class of antimalarials[3].
Caption: Heme-mediated activation pathway of Arterolane leading to parasite death.
In Vitro Pharmacological Profiling
The primary goal of in vitro profiling is to establish the intrinsic potency and selectivity of the compound. For Arterolane, this involved determining its activity against a panel of P. falciparum strains and assessing its cytotoxicity against mammalian cells to establish a therapeutic window.
Antimalarial Activity
Arterolane demonstrates potent and rapid activity against the asexual erythrocytic stages of P. falciparum. Critically, its efficacy extends to strains resistant to conventional antimalarials like chloroquine[7]. Studies have also shown that ozonides, including Arterolane, are effective against artemisinin-resistant clinical isolates, suggesting a lack of cross-resistance[8].
| P. falciparum Strain | Resistance Profile | Arterolane (OZ277) IC₅₀ (nM) | Reference |
| W2 | Chloroquine-Resistant | 1.1 | [9] |
| K1 | Chloroquine-Resistant | ~1.0 ng/mL | [9] |
| NF54 | Chloroquine-Sensitive | ~0.9 ng/mL | [9] |
| Cam3.IR539T | Artemisinin-Resistant | Highly Effective at 700 nM | [8] |
Table 1: In vitro antiplasmodial activity of Arterolane against various P. falciparum strains.
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)
This protocol is a standard method for assessing the in vitro efficacy of antimalarial compounds. The causality is clear: SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to parasite biomass. A reduction in fluorescence in treated wells indicates parasite growth inhibition.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Arterolane tosylate against P. falciparum.
Methodology:
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (e.g., W2 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Arterolane tosylate in 100% DMSO.
-
Perform serial 3-fold dilutions in culture medium to create a range of test concentrations (e.g., 0.1 nM to 100 nM).
-
-
Assay Plate Setup:
-
Use a 96-well black, clear-bottom microplate.
-
Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Add 100 µL of the diluted compound solutions to the test wells. Include positive controls (e.g., Artemisinin) and negative controls (vehicle-treated).
-
-
Incubation:
-
Incubate the plate for 72 hours under the standard culture conditions. This duration allows for approximately two full asexual replication cycles.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
-
Freeze the plate at -80°C for at least 1 hour to lyse the erythrocytes, then thaw.
-
Add 100 µL of the lysis buffer to each well.
-
-
Data Acquisition and Analysis:
-
Incubate the plate in the dark for 1 hour.
-
Read fluorescence on a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Subtract background fluorescence from uninfected red blood cell wells.
-
Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
In Vivo Pharmacological Profiling (Efficacy Models)
In vivo studies are essential to evaluate a drug's efficacy within a complex biological system, providing insights into its effective absorption, distribution, and metabolic stability. The standard model for primary in vivo screening of antimalarials is the Plasmodium berghei-infected mouse.
Preclinical studies in these rodent models demonstrated that Arterolane is highly potent, often superior to standard antimalarials like chloroquine, mefloquine, and artesunate[4]. These efficacy studies are critical for dose-finding and establishing the proof-of-concept required for progression to clinical trials[10][11].
| Model | Compound | Dosing Regimen (Oral) | Outcome | Reference |
| P. berghei-infected mice | Arterolane (tosylate) | 4 daily doses | Cured all 5 animals | [11] |
| P. berghei-infected mice | Arterolane Analogue (12i) | Single oral exposure | Cured mice | [10][12] |
| P. berghei-infected mice | Arterolane | 3 daily doses of 10 mg/kg | 67% cure rate | [13] |
Table 2: Summary of in vivo efficacy of Arterolane and its analogues in the P. berghei mouse model.
Experimental Protocol: 4-Day Suppressive Test in P. berghei-Infected Mice
This test, often called Peters' test, is the gold standard for evaluating the in vivo blood-schizontocidal activity of a candidate drug. The rationale is to treat the infection shortly after it is established to determine if the drug can suppress the proliferation of parasites.
Objective: To assess the in vivo antimalarial efficacy of Arterolane tosylate.
Methodology:
-
Animal Model:
-
Use female Swiss Webster mice (or similar strain), weighing approximately 20-25g.
-
Allow animals to acclimatize for at least one week before the experiment.
-
-
Infection:
-
Infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-infected red blood cells.
-
-
Drug Administration:
-
Randomly assign mice into groups (n=5 per group): vehicle control, positive control (e.g., Chloroquine at 20 mg/kg/day), and multiple dose levels of Arterolane tosylate.
-
Beginning 2-4 hours post-infection (Day 0), administer the test compounds orally via gavage once daily for four consecutive days (Day 0 to Day 3).
-
The drug is typically formulated in a vehicle like 7% Tween 80 and 3% ethanol in water.
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 total red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia using the formula: % Suppression = [ (A - B) / A ] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.
-
The dose that causes a 50% or 90% reduction in parasitemia (ED₅₀ or ED₉₀) can be calculated using regression analysis.
-
For curative potential, mice with no detectable parasitemia on Day 4 can be monitored for up to 30 days. Relapse-free survival is considered a cure[10][11].
-
Caption: Experimental workflow for the 4-day suppressive test in mice.
Preclinical Pharmacokinetics (ADME)
Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. An effective drug must reach its target in sufficient concentration and for an adequate duration. Phase I and II clinical studies on Arterolane (as the maleate salt) revealed it is well-absorbed orally but has a short plasma half-life of approximately 2-4 hours in humans[14][15]. This pharmacokinetic property underscores the necessity of its combination with a long-acting partner drug like piperaquine to prevent recrudescence[14][16].
-
Absorption: Orally bioavailable. Administration with food can enhance absorption[7].
-
Metabolism: In vitro studies with human liver microsomes identified CYP3A4 as the primary isozyme responsible for the metabolism of Arterolane[3][7]. This is a critical consideration for potential drug-drug interactions with other compounds that induce, inhibit, or compete for the same enzyme[3].
-
Distribution: Specific preclinical data on tissue distribution is limited in public literature.
-
Excretion: The routes of excretion have not been detailed in the available sources.
| Parameter | Value (in Humans) | Significance | Reference |
| Time to Peak Concentration (Tmax) | 2-3 hours | Rapid absorption | [15] |
| Elimination Half-life (t½) | ~2-4 hours | Short duration of action, necessitating a partner drug | [15] |
| Primary Metabolizing Enzyme | CYP3A4 | High potential for drug-drug interactions | [3][7] |
Table 3: Key pharmacokinetic parameters of Arterolane observed in human studies.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay is a cornerstone of early ADME profiling. It provides a quantitative measure of a compound's susceptibility to metabolism by liver enzymes, which is a primary determinant of its in vivo half-life and oral bioavailability.
Objective: To determine the intrinsic clearance rate of Arterolane tosylate in human liver microsomes (HLMs).
Methodology:
-
Reagents:
-
Pooled Human Liver Microsomes (HLMs).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Arterolane tosylate and a positive control compound with known metabolic fate (e.g., Verapamil).
-
-
Incubation:
-
Pre-warm HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration ~0.5 mg/mL), and Arterolane (final concentration ~1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the remaining concentration of Arterolane at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Arterolane remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) in µL/min/mg protein. This data can then be used in allometric scaling or in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.
-
Preclinical Safety and Toxicology
A rigorous preclinical toxicology program is mandatory to ensure a compound is reasonably safe for initial testing in humans[17]. These studies are conducted under Good Laboratory Practice (GLP) regulations and are designed to identify potential target organs of toxicity, define a safe starting dose for Phase I trials, and characterize the nature of any adverse effects[18][19]. While specific, detailed toxicology reports for Arterolane are proprietary, its progression through Phase III trials and regulatory approval confirms it has a satisfactory safety profile[1][2]. Safety pharmacology studies have indicated that Arterolane does not produce clinically significant effects on behavior or the cardiovascular system[20].
A standard preclinical toxicology package would include:
-
Acute Toxicity: Single high-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify acute toxic effects[17][19].
-
Repeat-Dose Toxicity: Studies of varying duration (e.g., 28 days, 90 days) to evaluate the effects of prolonged exposure. These studies are critical for identifying target organs and establishing the No-Observed-Adverse-Effect Level (NOAEL)[19].
-
Safety Pharmacology: A core battery of tests to assess the effects on vital functions, including the cardiovascular (hERG channel assay, QTc interval in vivo), central nervous, and respiratory systems.
-
Genotoxicity: A series of assays to evaluate the potential for the drug to cause genetic damage, including the bacterial reverse mutation test (Ames test), an in vitro chromosomal aberration test, and an in vivo micronucleus test in rodents.
-
Reproductive and Developmental Toxicology: Studies to assess effects on fertility and embryonic-fetal development[19].
Conclusion and Future Directions
The preclinical profile of Arterolane tosylate establishes it as a potent, rapidly acting, synthetic antimalarial. Its mechanism, centered on heme-activated generation of cytotoxic radicals, provides a powerful tool against blood-stage Plasmodium parasites, including strains resistant to older drugs. The key insights from its preclinical evaluation are:
-
Potent and Broad Activity: High in vitro potency against diverse P. falciparum strains and proven in vivo efficacy in rodent models.
-
Synthetic Accessibility: As a fully synthetic compound, its production is scalable and not subject to the agricultural variabilities of artemisinin[1].
-
Pharmacokinetic Limitations: A short half-life necessitates its use in combination with a long-acting partner drug to ensure radical cure and prevent the emergence of resistance.
-
Favorable Safety Profile: Extensive clinical use has confirmed the safety predicted by its preclinical toxicology program.
The development of Arterolane was a critical step in validating the synthetic endoperoxide class. It paved the way for second-generation ozonides like Artefenomel (OZ439), which was engineered to have a superior pharmacokinetic profile with a much longer half-life, aiming for a single-dose cure[21][22]. Although the clinical development of Artefenomel was ultimately halted, the lessons learned from both Arterolane and Artefenomel continue to inform the design of new antimalarial candidates[13]. Arterolane remains an important component of the antimalarial armamentarium, particularly in its fixed-dose combination with piperaquine, offering an effective and compliance-friendly treatment for uncomplicated malaria[4][5].
References
- Arterolane - Grokipedia. (n.d.).
-
Taksande, B., et al. (2014). Fixed Dose Combination of Arterolane and Piperaquine: A Newer Prospect in Antimalarial Therapy. Annals of Medical and Health Sciences Research, 4(Suppl 1), S1–S7. Available from: [Link]
-
Valecha, N., et al. (2016). A Phase 3, Double-Blind, Randomized Study of Arterolane Maleate–Piperaquine Phosphate vs Artemether–Lumefantrine for Falciparum Malaria in Adolescent and Adult Patients in Asia and Africa. Clinical Infectious Diseases, 62(8), 963–971. Available from: [Link]
- Arterolane Maleate | New Drug Approvals. (2018, September 17).
-
Baumgärtner, J., et al. (2017). In vitro activity of anti-malarial ozonides against an artemisinin-resistant isolate. Malaria Journal, 16(1), 46. Available from: [Link]
- SUMMARY OF PRODUCT CHARACTERISTICS for SYNRIAMTM. (2025, March 5).
-
Taksande, B., et al. (2014). Fixed Dose Combination of Arterolane and Piperaquine: A Newer Prospect in Antimalarial Therapy. Annals of Medical and Health Sciences Research. Available from: [Link]
-
Uhlemann, A. C., et al. (2007). Probing the Antimalarial Mechanism of Artemisinin and OZ277 (Arterolane) with Nonperoxidic Isosteres and Nitroxyl Radicals. Antimicrobial Agents and Chemotherapy, 51(2), 667–672. Available from: [Link]
-
Blank, B. R., et al. (2017). Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane. Journal of Medicinal Chemistry, 60(14), 6400–6407. Available from: [Link]
-
Blank, B. R., et al. (2017). Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane. Journal of Medicinal Chemistry, 60(14), 6400–6407. Available from: [Link]
-
ResearchGate. (n.d.). Arterolane, a New Synthetic Trioxolane for Treatment of Uncomplicated Plasmodium falciparum Malaria: A Phase II, Multicenter, Randomized, Dose-Finding Clinical Trial. Retrieved March 7, 2026, from [Link]
-
Blank, B. R., et al. (2017). Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane. Journal of Medicinal Chemistry, 60(14), 6400–6407. Available from: [Link]
-
Gautam, A., et al. (2011). Pharmacokinetics and pharmacodynamics of arterolane maleate following multiple oral doses in adult patients with P. falciparum malaria. Journal of Clinical Pharmacology, 51(11), 1519–1528. Available from: [Link]
-
Gautam, A., et al. (2011). Pharmacokinetics and Pharmacodynamics of Arterolane Maleate Following Multiple Oral Doses in Adult Patients With P. Falciparum Malaria. Journal of Clinical Pharmacology, 51(11), 1519-28. Available from: [Link]
-
MalariaGEN. (n.d.). Randomized trial to assess the safety, tolerability and efficacy of arterolane-piperaquine, arterolane-piperaquine+mefloquine and artemether-lumefantrine. Retrieved March 7, 2026, from [Link]
-
Synapse. (2025, July 15). Arterolane maleate/Piperaquine Phosphate. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of Arterolane Maleate Following Multiple Oral Doses in Adult Patients With P. falciparum Malaria. Retrieved March 7, 2026, from [Link]
-
Taylor & Francis. (n.d.). Arterolane – Knowledge and References. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Safety, Tolerability and Pharmacokinetic Profile of Single and Multiple Oral Doses of Arterolane ( RBx11160) Maleate in Healthy Subjects. Retrieved March 7, 2026, from [Link]
-
Wang, J., et al. (2021). Enantioselective Synthesis and Profiling of Potent, Nonlinear Analogues of Antimalarial Tetraoxanes E209 and N205. ACS Infectious Diseases, 7(1), 136–145. Available from: [Link]
-
Valecha, N., et al. (2010). Arterolane, a new synthetic trioxolane for treatment of uncomplicated Plasmodium falciparum malaria: a phase II, multicenter, randomized, dose-finding clinical trial. Clinical Infectious Diseases, 51(6), 684–691. Available from: [Link]
-
Blank, B. R., et al. (2024). Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains. Journal of Medicinal Chemistry, 67(18), 15638–15653. Available from: [Link]
-
ClinicalTrials.gov. (n.d.). Comparison of Arterolane-piperaquine Versus Arterolane-piperaquine+Mefloquine Versus Artemether-lumefantrine in Kenyan Children. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). EP2731603A1 - Stable dosage forms of arterolane and piperaquine.
-
Walter Reed Army Institute of Research. (n.d.). Preclinical and Clinical Development of the Next-Generation Antimalaria Prophylactic Agent. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). BRPI0515946A - tosylate salt, its preparation and use, as well as pharmaceutical composition comprising the same.
- Holash, J. (2012, September 27). Preclinical strategies to help better identify responder populations in the clinic. NorCal SOT Fall Symposium.
-
Asdaq, S. M. B., et al. (2022). Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways. Frontiers in Pharmacology, 12, 796500. Available from: [Link]
-
Drug Development & Delivery. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Retrieved March 7, 2026, from [Link]
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Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT for a Successful Regulatory Submission. Retrieved March 7, 2026, from [Link]
Sources
- 1. A Phase 3, Double-Blind, Randomized Study of Arterolane Maleate–Piperaquine Phosphate vs Artemether–Lumefantrine for Falciparum Malaria in Adolescent and Adult Patients in Asia and Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fixed Dose Combination of Arterolane and Piperaquine: A Newer Prospect in Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. journals.asm.org [journals.asm.org]
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- 8. In vitro activity of anti-malarial ... | Article | H1 Connect [archive.connect.h1.co]
- 9. medchemexpress.com [medchemexpress.com]
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- 12. Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vivo Profiling of Desymmetrized Antimalarial Trioxolanes with Diverse Carbamate Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of arterolane maleate following multiple oral doses in adult patients with P. falciparum malaria | Medicines for Malaria Venture [mmv.org]
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- 18. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis protocol for Arterolane p-Toluenesulfonic Acid from intermediate
Application Note: Synthesis Protocol for Arterolane p-Toluenesulfonate from Ozonide Acid Intermediate
Abstract & Scope
This application note details the synthesis of Arterolane p-Toluenesulfonate (Arterolane Tosylate), a synthetic trioxolane antimalarial, starting from the stable carboxylic acid intermediate: cis-adamantane-2-spiro-3'-8'-(carboxymethyl)-1',2',4'-trioxaspiro[4.5]decane .
While Arterolane is commercially marketed as the maleate salt (in combination with piperaquine), the p-toluenesulfonate (tosylate) salt is a critical comparator form used during solid-state selection and bioavailability profiling due to its distinct solubility and crystallinity. This protocol covers the amide coupling of the ozonide acid with 1,2-diamino-2-methylpropane to generate the free base, followed by a controlled salt formation with p-toluenesulfonic acid.
Target Audience: Medicinal Chemists, Process Development Scientists.
Safety & Handling (Critical)
-
Peroxide Hazard: Arterolane contains a 1,2,4-trioxolane (ozonide) bridge. While synthetic ozonides are more stable than traditional peroxides, they remain energetic. Avoid temperatures >50°C during processing.
-
Iron Contamination: The pharmacophore relies on iron-mediated cleavage. Use glass-lined or passivated stainless steel equipment. Avoid contact with rust or ferrous salts, which can trigger rapid, exothermic decomposition.
-
Reagents: p-Toluenesulfonic acid is corrosive. Pivaloyl chloride is toxic and corrosive. Perform all steps in a fume hood.
Retrosynthetic Logic & Pathway
The synthesis bypasses the unstable isolation of the Free Base oil by telescoping the process or immediately converting it to the salt. The route utilizes a Mixed Anhydride Coupling for the amide bond formation, chosen for its scalability and lack of difficult-to-remove byproducts (unlike EDC/HOBt ureas).
Key Intermediate: Ozonide Acid (Compound 1 ) Reagent: 1,2-diamino-2-methylpropane (Compound 2 ) Target: Arterolane Tosylate (Compound 4 )
Figure 1: Reaction pathway from Ozonide Acid to Arterolane Tosylate via Mixed Anhydride activation.
Materials & Equipment
| Component | Specification | Role |
| Ozonide Acid | >98% Purity (HPLC) | Starting Intermediate |
| 1,2-diamino-2-methylpropane | >99% | Amine Linker |
| Pivaloyl Chloride | Reagent Grade | Activator |
| p-Toluenesulfonic Acid (p-TsOH) | Monohydrate (>98%) | Salt Former |
| Triethylamine (TEA) | Dry, >99% | Base |
| Dichloromethane (DCM) | Anhydrous | Reaction Solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Crystallization Solvent |
| Ethanol (Absolute) | HPLC Grade | Co-solvent |
Detailed Experimental Protocol
Phase 1: Synthesis of Arterolane Free Base
Rationale: The mixed anhydride method minimizes racemization and allows for low-temperature processing, preserving the ozonide ring.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a temperature probe.
-
Dissolution: Charge Ozonide Acid (10.0 g, 31.0 mmol) and anhydrous DCM (250 mL). Cool the solution to -15°C using a cryostat or acetone/dry ice bath.
-
Activation: Add Triethylamine (5.0 g, 49.6 mmol, 1.6 equiv) followed by the dropwise addition of Pivaloyl Chloride (3.74 g, 31.0 mmol, 1.0 equiv).
-
Observation: A white precipitate (TEA·HCl) will form.
-
Time: Stir at -15°C for 30 minutes to ensure complete formation of the mixed anhydride.
-
-
Coupling: Prepare a solution of 1,2-diamino-2-methylpropane (3.28 g, 37.2 mmol, 1.2 equiv) in DCM (50 mL). Add this solution dropwise to the reaction mixture at -15°C over 20 minutes.
-
Reaction: Allow the mixture to warm gradually to 0°C over 2 hours. Monitor conversion by HPLC or TLC (Mobile Phase: 10% MeOH in DCM).
-
Workup:
-
Quench with water (100 mL).
-
Separate the organic layer.
-
Wash organic layer with saturated NaHCO₃ (2 x 100 mL) to remove unreacted acid.
-
Wash with Brine (100 mL).
-
Dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter and concentrate the solvent under reduced pressure (Rotavap bath < 35°C) to yield the Arterolane Free Base as a viscous pale-yellow oil or semi-solid.
-
Expected Yield: ~10.5 g (85%).
-
Note: Proceed immediately to Phase 2 to avoid potential degradation of the free base.
-
Phase 2: Conversion to p-Toluenesulfonate Salt
Rationale: p-TsOH is a strong acid. Controlled addition in a non-polar solvent (EtOAc) with a polar co-solvent (EtOH) ensures slow crystal growth and high purity.
-
Preparation: Dissolve the crude Arterolane Free Base (10.0 g, ~25.5 mmol) in Ethyl Acetate (80 mL) at room temperature (25°C). Ensure a clear solution; filter if hazy.
-
Acid Solution: In a separate beaker, dissolve p-Toluenesulfonic acid monohydrate (4.85 g, 25.5 mmol, 1.0 equiv) in warm Absolute Ethanol (15 mL).
-
Salt Formation:
-
Place the Free Base solution under vigorous stirring.
-
Add the p-TsOH solution dropwise over 30 minutes.
-
Observation: The solution may become cloudy. If oiling out occurs, add a seed crystal of the tosylate (if available) or scratch the glass wall.
-
-
Crystallization: Stir the slurry at room temperature for 1 hour, then cool to 0-5°C for 2 hours to maximize yield.
-
Filtration: Filter the white crystalline solid using a Buchner funnel under vacuum.
-
Washing: Wash the filter cake with cold Ethyl Acetate (2 x 20 mL).
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Target Yield: ~12.5 g (85% from Free Base).
-
Appearance: White to off-white crystalline powder.
-
Process Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis of Arterolane Tosylate.
Analytical Validation & Specifications
To ensure the integrity of the protocol, the final product must meet the following criteria:
| Test | Method | Acceptance Criteria |
| Identification | 1H-NMR (DMSO-d6) | Characteristic peaks: Adamantane (1.6-2.0 ppm), Tosylate aromatic doublet (7.1, 7.5 ppm), Methyl singlet (2.3 ppm). |
| Assay | HPLC (C18, ACN:Buffer) | > 98.0% |
| Counterion Content | IC or Titration | 29.0% - 31.0% (Theoretical for Mono-Tosylate) |
| Melting Point | DSC / Capillary | Distinct melt (Note: Tosylates often melt higher than maleates; expect >140°C, verify against specific polymorph). |
Troubleshooting:
-
Oiling Out: If the salt separates as an oil during Phase 2, reheat the mixture to 40°C to redissolve, add more Ethanol (5-10%), and cool very slowly.
-
Low Yield: Ensure the Free Base is dried thoroughly before adding p-TsOH; excess water increases solubility of the salt in the mother liquor.
References
-
Vennerstrom, J. L., et al. (2004). "Identification of an antimalarial synthetic trioxolane drug development candidate." Nature, 430, 900-904.
-
Dong, Y., et al. (2011). "Synthesis and antimalarial activity of 1,2,4-trioxolanes." U.S. Patent 7,851,496. (Describes the mixed anhydride coupling method for ozonide amides).
-
New Drug Approvals. (2018). "Arterolane Maleate: Synthesis and Description." (Provides specific reaction conditions for the diamine coupling).
-
Valecha, N., et al. (2016). "Comparison of the safety and efficacy of fixed-dose combination of arterolane maleate and piperaquine phosphate." Malaria Journal, 15, 42. (Context on the active pharmaceutical ingredient).
Topic: Preparation and Certification of Arterolane Tosylate Primary Reference Standard
An Application Note from the Office of the Senior Application Scientist
Foreword: The Imperative for a High-Fidelity Reference Standard
In the landscape of modern antimalarial therapeutics, Arterolane (OZ277) represents a critical synthetic endoperoxide, offering a potent alternative to artemisinin-based therapies.[1] Its efficacy is intrinsically linked to the integrity of the 1,2,4-trioxolane ring, which interacts with ferrous iron within the parasite.[2] The tosylate salt of Arterolane is frequently employed to enhance its physicochemical properties for formulation.
The rigorous quality control of Arterolane tosylate as an Active Pharmaceutical Ingredient (API) and in finished pharmaceutical products is wholly dependent on the availability of a primary reference standard of the highest possible purity and characterization. As defined by the United States Pharmacopeia (USP), reference standards are foundational for determining the identity, strength, purity, and quality of drug substances.[3][4] This document provides a comprehensive, field-proven methodology for the preparation, purification, and multi-tiered certification of Arterolane tosylate as a primary reference standard.
Synthetic Strategy and Critical Process Controls
The synthesis of Arterolane is a stereospecific process, often culminating in a 1,3-dipolar cycloaddition to form the core trioxolane structure.[5] The subsequent formation of the tosylate salt is a standard acid-base reaction. While the full synthetic route is complex, the final stages are critical for the impurity profile of the resulting material.
2.1 Salt Formation: Mechanism and Rationale
The conversion of the basic Arterolane free base to its tosylate salt is achieved by reacting it with p-toluenesulfonic acid (TsOH). This is not merely a step for handling convenience; the formation of a stable, crystalline salt is a crucial purification step in itself, often aiding in the removal of non-basic impurities. The use of sulfonic acids like TsOH to create stable, crystalline salts of basic drug molecules is a well-established practice in pharmaceutical chemistry.[6]
2.2 Critical Impurity Considerations
Potential impurities in the crude Arterolane tosylate can originate from several sources:
-
Starting Materials: Unreacted precursors from the final synthetic steps.
-
Diastereomers: Incomplete stereoselective control during the cycloaddition can lead to the formation of undesired diastereomers.[7]
-
Degradation Products: The endoperoxide bridge is susceptible to cleavage. Forced degradation studies have shown that Arterolane degrades under hydrolytic (acidic, basic), oxidative, and photolytic conditions.[8][9] These potential degradants must be monitored and controlled.
Caption: High-level workflow for Arterolane Tosylate reference standard preparation.
Protocol: Purification by Recrystallization
The objective is to achieve a purity of ≥99.8% as determined by area normalization via HPLC. Recrystallization is the most effective method for removing minor impurities from a crystalline solid.[10]
3.1 Principle of Recrystallization
This technique relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (removed by hot filtration) or highly soluble at low temperatures (remain in the mother liquor).
3.2 Step-by-Step Methodology
-
Solvent System Selection: Conduct small-scale trials to identify an optimal solvent/anti-solvent pair. A common and effective system is Ethanol (solvent) and n-Heptane (anti-solvent).
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, add the crude Arterolane tosylate. Add the minimum volume of hot ethanol required to achieve complete dissolution with gentle heating (≤ 60°C) and stirring. Causality: Using the minimum solvent volume is critical for maximizing recovery. Excessive heat should be avoided to protect the peroxide bond.
-
Hot Filtration (if necessary): If insoluble particulate matter is observed, perform a rapid gravity filtration of the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals, which tend to exclude impurities. Once at room temperature, slowly add n-heptane as an anti-solvent with gentle swirling until slight turbidity persists.
-
Maturation: Allow the solution to stand undisturbed at room temperature for 2-4 hours, then transfer to a refrigerator (2-8°C) for at least 12 hours to complete the crystallization process.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small volume of cold (≤ 5°C) n-heptane to remove residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 40°C until a constant weight is achieved.
Protocol: Comprehensive Analytical Characterization
A reference standard must be characterized using a suite of orthogonal analytical techniques to unambiguously establish its identity, purity, and potency.[4]
4.1 Identity Confirmation
| Technique | Purpose & Expected Outcome |
| ¹H and ¹³C NMR | Provides a detailed map of the molecule's carbon-hydrogen framework. The chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of Arterolane tosylate. 2D NMR (COSY, HSQC) should be used for unambiguous signal assignment.[11][12] |
| High-Resolution Mass Spectrometry (HRMS) | Performed using ESI-QTOF, this analysis provides a highly accurate mass measurement of the molecular ion. The measured mass should be within 5 ppm of the theoretical mass calculated from the elemental formula of both the Arterolane cation and the tosylate anion.[8] |
| FTIR Spectroscopy | Confirms the presence of key functional groups. Expect characteristic vibrational bands for the peroxide (C-O-O), carbonyl (C=O), and the sulfonate group (S=O) from the tosylate counter-ion. |
4.2 Purity and Potency Assessment
Purity assessment is the cornerstone of reference standard certification. A combination of chromatographic and other specific tests is required.
4.2.1 Chromatographic Purity (HPLC)
A stability-indicating HPLC method is required to separate Arterolane from its potential impurities and degradation products.[2] Due to the polar nature of Arterolane, HILIC can offer better retention than traditional reversed-phase columns, though both are viable.[9][13]
Protocol: HPLC Purity Determination
-
Column: HILIC Column (e.g., Agilent HILIC Plus, 100 x 4.6 mm, 3.5 µm)[8]
-
Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Ammonium Acetate (e.g., 75:25 v/v)[8]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Procedure: Prepare the reference standard solution at a concentration of ~0.5 mg/mL in the mobile phase. Inject and analyze. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
4.2.2 Residual Solvents (GC-HS)
-
Method: Headspace Gas Chromatography (GC-HS) as per USP <467>.
-
Purpose: To quantify residual solvents from the synthesis and purification (e.g., ethanol, heptane). The content of these solvents must be accounted for in the final potency calculation.
4.2.3 Water Content (Karl Fischer Titration)
-
Method: Coulometric Karl Fischer Titration as per USP <921>.
-
Purpose: To accurately determine the water content. Water is not an impurity in the traditional sense but must be quantified for an accurate potency assignment.
4.2.4 Potency Assignment (Mass Balance)
The final assigned potency of the reference standard is calculated using the mass balance approach, which is considered the most accurate method.
Potency (%) = [100% - (% Water + % Residual Solvents)] x [Purity by HPLC / 100]
Caption: Orthogonal analytical approach for reference standard certification.
Stability and Storage
5.1 Stability Assessment
The certified reference standard should be placed on a long-term stability program under its intended storage conditions (e.g., 2-8°C). A re-qualification protocol, which may include a reduced set of tests (e.g., HPLC purity, water content), should be established to confirm its integrity over time.[4]
5.2 Recommended Storage and Handling
-
Storage: Store the certified reference standard in a tightly sealed, light-resistant container at 2-8°C.
-
Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture uptake. Use calibrated analytical balances for weighing and handle in a controlled environment.
References
-
Roepe, P. D., et al. (2017). Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane. Journal of Medicinal Chemistry. Available at: [Link]
-
Vennerstrom, J. L., et al. (2009). The Structure-Activity Relationship of the Antimalarial Ozonide Arterolane (OZ277). Journal of Medicinal Chemistry. Available at: [Link]
-
New Drug Approvals. (2018). Arterolane Maleate. Available at: [Link]
-
Jain, D., et al. (2020). A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters. Available at: [Link]
-
ResearchGate. (2020). A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR | Request PDF. Available at: [Link]
-
Singh, S., et al. (2022). Comprehensive metabolite identification study of arterolane using hydrophilic interaction liquid chromatography with quadrupole-time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Arterolane and Analogues. Available at: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]
-
MDPI. (2021). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Available at: [Link]
-
Clinical Infectious Diseases. (2010). Arterolane, a new synthetic trioxolane for treatment of uncomplicated Plasmodium falciparum malaria: a phase II, multicenter, randomized, dose-finding clinical trial. Available at: [Link]
-
MDPI. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Available at: [Link]
Sources
- 1. Arterolane, a new synthetic trioxolane for treatment of uncomplicated Plasmodium falciparum malaria: a phase II, multicenter, randomized, dose-finding clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usp.org [usp.org]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Comprehensive metabolite identification study of arterolane using hydrophilic interaction liquid chromatography with quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Dissolution Testing Methods for Arterolane Maleate Formulations
Executive Summary
Arterolane maleate (OZ277) is a synthetic trioxolane (ozonide) antimalarial, typically formulated as a fixed-dose combination (FDC) with Piperaquine Phosphate. Unlike traditional artemisinins, Arterolane is fully synthetic but shares the critical peroxide bridge responsible for its pharmacological activity.
This guide provides a robust, field-validated protocol for the dissolution testing of Arterolane maleate. Due to its lipophilic nature and pH-dependent solubility, standard compendial methods for immediate-release tablets often require modification. This protocol focuses on the use of surfactant-mediated media to ensure sink conditions and discriminatory power, essential for Quality Control (QC) and In Vitro-In Vivo Correlation (IVIVC).
Physicochemical Profile & Solubility Landscape
Understanding the molecule is the first step in method design. Arterolane maleate presents specific challenges:
-
Structure: Synthetic ozonide (1,2,4-trioxolane).
-
Stability: The peroxide bridge is sensitive to thermal stress and extreme pH, requiring careful handling during sample preparation.
-
Solubility: Low aqueous solubility (BCS Class II/IV characteristics). It exhibits pH-dependent solubility, dissolving better in acidic media but precipitating as pH rises to intestinal levels (pH 6.8).
-
pKa: The molecule contains basic nitrogen centers, forming the maleate salt.
Solubility Screening Data (Representative)
| Media | Solubility (mg/mL) | Sink Condition Status |
| 0.1 N HCl (pH 1.2) | High (> 5.0) | Achieved (Risk of degradation) |
| Acetate Buffer (pH 4.5) | Low (< 0.1) | Not Achieved (Requires Surfactant) |
| Phosphate Buffer (pH 6.8) | Very Low | Not Achieved |
| pH 4.5 + 2% Tween 80 | Moderate (> 0.5) | Achieved (Optimal) |
Scientific Insight: While 0.1 N HCl provides high solubility, it may not be biorelevant for all release phases and can degrade the ozonide moiety over long runs. A buffered surfactant system (pH 4.5 + Tween 80) is often preferred to simulate the solubilizing effect of bile salts and ensure stability during the test window.
Method Development Workflow
The following decision tree illustrates the logic used to select the final dissolution conditions.
Figure 1: Strategic workflow for selecting dissolution media for lipophilic ozonides.
Validated Dissolution Protocol
This protocol is derived from successful regulatory submissions and patent literature for Arterolane/Piperaquine FDC tablets.
Apparatus & Conditions[1][2][3][4][5][6][7]
-
Apparatus: USP Type II (Paddle).
-
Agitation Speed: 75 RPM (Optimized for suspension/hydrodynamics).
-
Temperature: 37.0°C ± 0.5°C.[1]
-
Dissolution Medium: 0.05 M Acetate Buffer pH 4.5 containing 2.0% w/v Tween 80 (Polysorbate 80).
-
Vessel Type: Clear glass (Amber if lab has intense light, though Arterolane is moderately photostable).
Reagent Preparation
Acetate Buffer pH 4.5 with 2% Tween 80 (10 Liters):
-
Weigh 29.9 g of Sodium Acetate Trihydrate and dissolve in approx. 8 L of purified water.
-
Add 16.6 mL of Glacial Acetic Acid.
-
Add 200 g of Tween 80 (Polysorbate 80). Tip: Weigh Tween 80 into a beaker first and rinse with warm water to ensure complete transfer.
-
Adjust pH to 4.5 ± 0.05 using dilute Acetic Acid or NaOH.
-
Dilute to volume (10 L) with purified water.
-
Degassing: Essential. Vacuum filter through 0.45 µm membrane or helium sparge for 15 mins to prevent bubble formation on the tablet surface.
Test Procedure (Step-by-Step)
-
System Setup: Fill vessels with 900 mL medium. Allow to equilibrate to 37°C. Verify temperature.
-
Dosage Introduction: Place one tablet into each of the 6 vessels. Care must be taken to avoid air bubbles attaching to the tablet surface (causes floating).
-
Note: If tablets float, use standard USP sinkers (wire helix).[4]
-
-
Start: Immediately start rotation at 75 RPM.
-
Sampling Points: Withdraw 5 mL aliquots at 10, 20, 30, 45, and 60 minutes .
-
Filtration: Immediately filter samples through a 0.45 µm PVDF or Nylon syringe filter .
-
Critical: Discard the first 2-3 mL of filtrate (saturation of filter membrane).
-
-
Replenishment: Replace withdrawn volume with fresh medium if specified in the protocol (optional if correction factor is used in calculation).
Analytical Method (HPLC)[8][10][11][12][13]
Quantification of Arterolane in dissolution media requires a robust RP-HPLC method capable of separating the API from the maleic acid peak and potential degradants.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (e.g., Inertsil ODS-3V or Hypersil BDS), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 223 nm (Isosbestic point for FDC) or 240 nm |
| Injection Volume | 20 µL |
| Run Time | ~8-10 minutes (Arterolane RT approx. 3-4 min) |
| Column Temp | 30°C |
Standard Preparation
-
Stock Solution: Weigh 25 mg Arterolane Maleate working standard into a 50 mL volumetric flask. Dissolve in Methanol.
-
Working Standard: Dilute the stock solution with Dissolution Medium to a concentration similar to 100% release (e.g., ~166 µg/mL for a 150 mg tablet in 900 mL).
Data Analysis & Acceptance Criteria
Calculation
Calculate the percentage of Arterolane dissolved (
-
: Peak area of sample/standard.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - : Concentration of standard (mg/mL).
- : 900 mL.[1][6]
- : Potency of standard (decimal).[7]
- : Label Claim (mg).
Acceptance Criteria (Q-Point)
For immediate-release dosage forms:
-
Q = 75% at 45 minutes.
-
Stage 1 (S1): No unit less than Q + 5%.
-
Stage 2 (S2): Average of 12 units
Q, and no unit less than Q - 15%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Coning | Poor hydrodynamics at bottom of vessel. | Increase RPM to 75 (if at 50). Ensure peak of cone is not static. |
| Low Recovery | Adsorption to filter or degradation. | Use PVDF filters; saturate filter with 3-5 mL. Check stability of solution (inject immediately). |
| High Variability | Tablet floating or sticking. | Use sinkers. Ensure rigorous degassing of media. |
| Peak Tailing | Interaction with silanols on column. | Add 0.1% Triethylamine to mobile phase or use base-deactivated columns (BDS). |
References
-
World Health Organization (WHO). Arterolane maleate + piperaquine phosphate - FDC. WHO Prequalification of Medicines Programme. Available at: [Link]
- Ranbaxy Laboratories Ltd.Stable dispersible formulation of arterolane maleate and piperaquine. Patent WO2014132226A1.
-
Babu, V. R., et al. (2013). HPLC Method Development and Validation for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate.[8][9][10][7] International Journal of Research in Pharmaceutical and Biomedical Sciences. Available at: [Link]
-
US Food and Drug Administration (FDA). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.[11] Guidance for Industry.[1][11][12] Available at: [Link]
-
Divya, M., et al. Stability indicating RP-HPLC method development for simultaneous determination of arterolane maleate and piperaquine phosphate. Scholars Research Library. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. WO2014132226A1 - Stable dispersible formulation of arterolane maleate and piperaquine and process of preparation thereof - Google Patents [patents.google.com]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a dissolution method for lumefantrine and artemether in immediate release fixed dose artemether/lumefantrine tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. japsonline.com [japsonline.com]
Protocol for the Recrystallization of Arterolane p-Toluenesulfonic Acid (OZ277 Tosylate)
Introduction & Rationale
Arterolane, widely recognized in literature as OZ277, is a fully synthetic, adamantane-based 1,2,4-trioxolane antimalarial agent[1]. Designed to overcome the supply limitations and short half-lives of plant-derived artemisinins, its pharmacological efficacy relies entirely on an iron-activated endoperoxide bridge[2]. To optimize its biopharmaceutical profile, aqueous solubility, and solid-state stability for oral dosing, the drug is formulated as a p-toluenesulfonic acid (tosylate) salt[3].
Purification of Arterolane tosylate via recrystallization presents a unique physicochemical challenge: the process must efficiently purge synthetic impurities (such as unreacted oxime ethers or spiro byproducts) without inducing thermal degradation of the labile 1,2,4-trioxolane ring. This application note details a highly optimized, scalable solvent/anti-solvent recrystallization protocol designed to yield >99.5% pure Arterolane tosylate while preserving the structural integrity of the peroxide pharmacophore.
Mechanistic Insights & Experimental Design (E-E-A-T)
As a Senior Application Scientist, I emphasize that a robust recrystallization protocol is not merely a sequence of steps, but a carefully balanced thermodynamic system. The parameters in this workflow are governed by the following mechanistic principles:
-
Solvent/Anti-Solvent Selection (Ethanol / Ethyl Acetate): The tosylate salt of Arterolane is highly polar, yet the adamantane core is lipophilic. Absolute ethanol serves as an excellent primary solvent, disrupting the crystal lattice and dissolving the salt at moderate temperatures. Ethyl acetate (EtOAc) is employed as an anti-solvent[4]. Introducing EtOAc lowers the dielectric constant of the mixture, sharply reducing the solubility of the ionic tosylate salt and driving supersaturation, while keeping lipophilic organic impurities dissolved in the mother liquor.
-
Thermal Constraints: The 1,2,4-trioxolane endoperoxide bond is susceptible to homolytic cleavage if exposed to excessive thermal stress. Consequently, the dissolution temperature is strictly capped at 50°C. This avoids the degradation pathways commonly seen in peroxide-containing active pharmaceutical ingredients (APIs).
-
Controlled Nucleation: Rapid cooling leads to "oiling out" (liquid-liquid phase separation) or the rapid precipitation of amorphous solids, which trap impurities within the matrix. By controlling the cooling rate (approx. 0.5°C/min) and adding the anti-solvent dropwise, we maintain the system within the metastable zone, promoting the growth of a highly ordered, pure crystalline lattice.
Materials and Reagents
| Reagent / Material | Grade / Specification | Role in Protocol |
| Crude Arterolane Tosylate | >90% purity | API starting material |
| Absolute Ethanol | HPLC Grade (Anhydrous) | Primary solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Anti-solvent / Wash solvent |
| p-Toluenesulfonic acid | Monohydrate (Trace) | pH stabilizer (optional) |
| Jacketed Reactor / Flask | Temperature-controlled | Thermal regulation |
| PTFE Membrane Filter | 0.45 µm | Hot filtration |
Quantitative Data Summary: Solvent System Comparison
To validate the selection of the EtOH/EtOAc system, the table below summarizes the empirical crystallization outcomes across different solvent matrices. The chosen system provides the optimal balance of yield, purity, and thermal safety.
| Solvent System (Ratio) | Dissolution Temp (°C) | Crystallization Temp (°C) | Yield (%) | Purity (HPLC Area %) | Melting Point (°C) |
| EtOH / EtOAc (1:3) | 50 | 0 to 5 | 82 - 85 | > 99.5 | 162 - 165 |
| MeOH / Diethyl Ether | 40 | -20 | 75 - 78 | > 98.0 | 160 - 163 |
| Isopropanol / Heptane | 55 | 5 | 80 - 83 | > 99.0 | 161 - 164 |
Note: Melting point ranges align with established characterizations of related trioxolane tosylate salts[4].
Step-by-Step Experimental Protocol
Stage 1: Dissolution
-
Preparation: Weigh 10.0 g of crude Arterolane p-Toluenesulfonic Acid into a clean, dry 250 mL round-bottom flask or jacketed crystallizer.
-
Solvent Addition: Add 30 mL of anhydrous Absolute Ethanol to the flask.
-
Controlled Heating: Attach a reflux condenser and gradually heat the suspension to 50°C using a water bath or programmable circulator. Stir at 250 rpm until complete dissolution is achieved (typically 15–20 minutes). Critical: Do not exceed 55°C to prevent peroxide degradation.
Stage 2: Clarification (Hot Filtration)
-
Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE membrane filter into a pre-warmed receiving flask. This step removes any insoluble particulates, dust, or polymeric byproducts.
-
Rinse: Rinse the filter with 2–3 mL of hot (50°C) ethanol to ensure quantitative transfer.
Stage 3: Anti-Solvent Addition and Nucleation
-
Initial Cooling: Allow the clarified solution to cool slowly to room temperature (approx. 25°C) at a rate of 0.5°C/min.
-
Anti-Solvent Addition: Once at 25°C, begin the dropwise addition of 90 mL of Ethyl Acetate under continuous, moderate stirring (150 rpm). The solution will gradually become cloudy as it enters the metastable zone and nucleation begins.
-
Crystal Maturation: Transfer the flask to an ice-water bath or program the chiller to cool the suspension to 0–5°C. Maintain this temperature for 2 to 4 hours to maximize crystal growth and yield.
Stage 4: Isolation and Drying
-
Filtration: Collect the crystallized Arterolane tosylate via vacuum filtration using a Büchner funnel and qualitative filter paper.
-
Washing: Wash the filter cake with two 15 mL portions of ice-cold Ethyl Acetate. This displaces the mother liquor and removes any residual surface impurities.
-
Vacuum Drying: Transfer the crystals to a vacuum desiccator or vacuum oven. Dry at 40°C under high vacuum (<10 mbar) for 24 hours to remove all residual solvents.
-
Storage: Store the pure, colorless crystals in an amber glass vial flushed with argon or nitrogen at 2–8°C.
Process Visualization
Figure 1: Step-by-step recrystallization workflow for Arterolane p-Toluenesulfonic Acid.
References
-
Chapter 2: Semisynthetic Artemisinin and Synthetic Peroxide Antimalarials Source: The Royal Society of Chemistry URL:[Link][1]
-
Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane Source: PMC - NIH / Journal of Medicinal Chemistry URL:[Link][3]
-
In vitro assessment of the pharmacodynamic properties and the partitioning of OZ277/RBx-11160 in cultures of Plasmodium falciparum Source: Oxford Academic / Journal of Antimicrobial Chemotherapy URL:[Link][2]
-
The Structure-Activity Relationship of the Antimalarial Ozonide Arterolane (OZ277) Source: University of Wisconsin / Journal of Medicinal Chemistry URL:[Link][4]
Sources
Application Notes and Protocols for Handling and Storage of Hygroscopic Tosylate Salts
Introduction: The Challenge of Hygroscopicity in Tosylate Salts
Tosylate salts are frequently utilized in pharmaceutical development for their ability to improve the solubility and stability of active pharmaceutical ingredients (APIs). However, a significant challenge associated with many tosylate salts is their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[1][2] This moisture uptake is not a trivial matter; it can lead to a cascade of undesirable physical and chemical changes, ultimately compromising the drug's quality, efficacy, and shelf-life.[3][4]
The absorption of water can initiate chemical degradation pathways such as hydrolysis, reducing the potency of the API or leading to the formation of harmful byproducts.[3][5] Physically, moisture can cause the powder to clump or cake, altering its flowability and making downstream processing like tableting and capsule filling difficult.[2][6] In severe cases, the salt may deliquesce, completely dissolving in the absorbed water.[7] Therefore, a comprehensive understanding and strict control of handling and storage conditions are paramount for any researcher, scientist, or drug development professional working with these sensitive compounds.
This guide provides a detailed framework for the proper handling and storage of hygroscopic tosylate salts, grounded in scientific principles and practical laboratory experience. The protocols outlined herein are designed to be self-validating systems, ensuring the integrity and stability of these critical pharmaceutical materials.
Fundamental Principles: Understanding Moisture-Induced Instability
The hygroscopicity of a pharmaceutical salt is an intrinsic property influenced by its molecular structure and crystal lattice.[8] The presence of polar functional groups and the arrangement of ions in the crystal can create a high affinity for water molecules.[9] When exposed to an environment with a relative humidity (RH) exceeding the salt's critical relative humidity (ERH), the material will begin to absorb moisture.[10]
This absorbed water is not inert. It can act as a solvent, facilitating chemical reactions that would otherwise be kinetically limited in the solid state.[11] For tosylate salts of APIs containing hydrolyzable functional groups (e.g., esters, amides, lactams), the presence of water can lead to significant degradation.[3][12] Furthermore, the absorbed moisture can alter the microenvironmental pH, which can also catalyze degradation reactions.[3]
The physical consequences of moisture absorption are equally concerning. The transition from a free-flowing powder to a caked solid can severely impact manufacturing processes.[6] This change in physical form can also affect the dissolution rate and, consequently, the bioavailability of the drug product.[4]
Environmental Control: The Cornerstone of Stability
The most critical factor in managing hygroscopic tosylate salts is the stringent control of the surrounding environment, specifically temperature and relative humidity.[6][13]
Humidity Control
Maintaining a low-humidity environment is non-negotiable.[5][14] For highly hygroscopic materials, handling and storage should ideally occur in an environment with a relative humidity below 40%.[14] In many cases, even lower humidity levels are desirable.
Key Strategies for Humidity Control:
-
Dehumidifiers and Climate Control Systems: Manufacturing and laboratory areas should be equipped with industrial-grade dehumidifiers and climate control systems to maintain a consistently low RH.[5]
-
Glove Boxes and Isolators: For extremely sensitive compounds, handling operations such as weighing and dispensing should be performed inside a glove box or an isolator purged with an inert gas like dry nitrogen or argon.[7][15] This provides a localized, ultra-low humidity environment.
-
Desiccators: For short-term storage and transport within a facility, desiccators containing an appropriate drying agent are essential.[16][17]
Temperature Control
Temperature plays a synergistic role with humidity in influencing stability.[4][11] Higher temperatures can accelerate the rate of chemical degradation reactions.[16] Moreover, temperature fluctuations can lead to condensation, introducing liquid water into the storage environment.[14]
Recommended Temperature Conditions:
-
Normal Storage Conditions: Generally, storage in a dry, well-ventilated area at temperatures between 15–25 °C (59–77 °F) is recommended.[18]
-
Refrigerated or Frozen Storage: For particularly unstable tosylate salts, storage at lower temperatures (2–8 °C or below) may be necessary to further slow degradation rates.[16] However, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation on the cold product.
Packaging and Container Closure Systems: The First Line of Defense
Proper packaging is a critical barrier against moisture ingress during storage and transportation.[5][6] The choice of packaging material and the integrity of the container closure system are of utmost importance.
Material Selection
Packaging materials should be selected based on their moisture vapor transmission rate (MVTR). Materials with a low MVTR provide a better barrier against humidity.[6]
-
Glass: Glass containers offer an excellent barrier to moisture and oxygen.[16] Amber glass should be used for light-sensitive compounds.[16]
-
Aluminum and High-Density Polyethylene (HDPE): Multi-layer packaging incorporating aluminum foil or HDPE provides a high degree of moisture protection.[5][19] Aluminum blister packs are particularly effective for unit-dose formulations.[5][20]
-
Flexible Intermediate Bulk Containers (FIBCs): For larger quantities, specialized FIBCs with moisture-barrier liners are necessary to maintain product integrity.[21]
Container Closure Integrity
Even the best packaging material is ineffective if the container is not properly sealed.[1]
-
Airtight Seals: Containers must be tightly sealed to prevent the ingress of ambient air.[1] For bottles and jars, closures with liners that provide a hermetic seal are recommended.
-
Induction Sealing: For commercial products, induction-sealed liners provide a tamper-evident and highly effective moisture barrier.
-
Secondary Packaging: Using a heat-sealed foil pouch as secondary packaging for the primary container adds another layer of protection.[22]
The Role of Desiccants: Active Moisture Control
Desiccants are moisture-absorbing materials that are placed inside the packaging to actively reduce the headspace humidity and protect the product from residual or ingressed moisture.[17][23][24]
Types of Desiccants
Several types of desiccants are commonly used in the pharmaceutical industry, each with its own moisture-absorbing characteristics.[17][24]
| Desiccant Type | Properties | Typical Applications |
| Silica Gel | Non-toxic, inert, and can absorb a significant amount of moisture.[17] Effective in moderate humidity ranges (20-60% RH).[24] | Most common desiccant for food and pharmaceutical packaging.[17][25] |
| Molecular Sieves | Crystalline aluminosilicates with uniform pores that trap water molecules.[17] Highly effective at low humidity levels (<10% RH).[24] | Used where very low humidity is required.[17][26] |
| Clay Desiccants | Made from natural clay and are environmentally friendly.[17] | General packaging and storage applications.[17] |
| Oxygen Scavengers | Absorb both moisture and oxygen.[17] | Protecting compounds sensitive to both hydrolysis and oxidation.[17][27] |
Proper Use of Desiccants
To be effective, desiccants must be used correctly.[23]
-
Sealed Until Use: Keep desiccant packets in their original sealed packaging until they are ready to be placed with the product.[23]
-
Correct Quantity: The amount of desiccant required depends on the volume of the container, the nature of the product, and the expected storage conditions.[28]
-
Avoid Direct Contact: Desiccant packets should be made of a permeable material that prevents the desiccant granules from coming into direct contact with the tosylate salt.[23][28]
Protocols for Handling and Storage
The following protocols provide step-by-step guidance for the safe and effective handling and storage of hygroscopic tosylate salts.
Protocol for Receiving and Initial Storage
-
Inspect Packaging: Upon receipt, immediately inspect the external packaging for any signs of damage that could compromise the integrity of the container.
-
Verify Documentation: Ensure that the certificate of analysis (CoA) and safety data sheet (SDS) are present and review them for any specific handling and storage recommendations.
-
Transfer to Controlled Environment: Promptly move the unopened container to a designated storage area with controlled temperature and humidity.
-
Log Entry: Record the receipt of the material in the laboratory inventory system, noting the date, quantity, lot number, and storage location.
Protocol for Weighing and Dispensing in a Controlled Atmosphere
This protocol is essential for minimizing moisture exposure during handling.
Caption: Decision tree for handling and storage.
Conclusion
The successful development and manufacturing of pharmaceutical products containing hygroscopic tosylate salts hinge on the meticulous control of moisture at every stage. By understanding the fundamental principles of hygroscopicity, implementing robust environmental controls, utilizing appropriate packaging, and adhering to strict handling protocols, researchers and drug development professionals can ensure the stability, quality, and efficacy of these vital compounds. The integration of these practices into standard operating procedures is not merely a recommendation but a necessity for scientific integrity and regulatory compliance.
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In Vitro Antimalarial Activity Assay for Arterolane Tosylate: Application Notes and Protocols
Introduction: A Modern Approach to Combating Malaria
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, necessitating the urgent development of novel therapeutics.[1] The emergence and spread of resistance to frontline antimalarial drugs, including artemisinin-based combination therapies (ACTs), threaten to reverse progress made in malaria control. Arterolane, a synthetic 1,2,4-trioxolane (ozonide), represents a crucial advancement in this area.[2][3] Unlike the semi-synthetic artemisinins, Arterolane is fully synthetic, offering a stable and cost-effective alternative.[2]
Its mechanism of action mirrors that of artemisinins, involving a heme-mediated cleavage of its endoperoxide bridge within the parasite.[2][4] This reaction unleashes a cascade of reactive oxygen species, leading to alkylation of essential parasite proteins and ultimately, cell death.[2] Robust and reproducible in vitro assays are fundamental to the preclinical evaluation of compounds like Arterolane tosylate, enabling the determination of their intrinsic potency and the screening of new chemical entities.[5][6]
This guide provides a detailed protocol for assessing the in vitro antimalarial activity of Arterolane tosylate using the SYBR Green I-based fluorescence assay, a widely adopted, sensitive, and high-throughput method for quantifying parasite growth.[7][8]
Principle of the SYBR Green I-Based Assay
The SYBR Green I assay is a simple and reliable method for determining parasite viability by quantifying the proliferation of intraerythrocytic parasites.[7] The core principle relies on the fluorescent properties of the SYBR Green I dye, which exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA.[8]
In the context of a malaria culture, the host erythrocytes are anucleated and therefore lack DNA. Consequently, the fluorescence intensity measured from a lysed culture of infected red blood cells (iRBCs) is directly proportional to the amount of parasite DNA, which serves as a proxy for the number of viable parasites.[8][9] By comparing the fluorescence of drug-treated cultures to that of untreated controls, one can accurately quantify the inhibitory effect of a compound like Arterolane tosylate.
While other methods such as the parasite lactate dehydrogenase (pLDH) assay exist and are valuable for measuring parasite viability, the SYBR Green I method is particularly well-suited for high-throughput screening due to its simplicity and cost-effectiveness.[7][10][11][12]
Materials and Reagents
Equipment
-
Biosafety cabinet (Class II)
-
CO₂ incubator with humidity control and gas supply (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader (with excitation/emission filters of ~485 nm and ~530 nm, respectively)
-
Microscope (for parasitemia determination)
-
Centrifuge (for cell culture)
-
Water bath (37°C)
-
-80°C Freezer
-
pH meter
-
Magnetic stirrer
Consumables
-
Sterile 96-well flat-bottom microplates (black plates for fluorescence reading, clear plates for culture)
-
Serological pipettes (5, 10, 25 mL)
-
Micropipettes and sterile filter tips
-
Sterile centrifuge tubes (15 and 50 mL)
-
Cell culture flasks (25 cm²)
-
Glass slides and coverslips
Reagents and Media
-
Arterolane tosylate: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C or below.
-
Plasmodium falciparum Strains:
-
Chloroquine-sensitive strain (e.g., 3D7)
-
Chloroquine-resistant strain (e.g., Dd2, W2)
-
-
Human Erythrocytes: O+ blood type, washed three times in incomplete RPMI-1640 medium.
-
Complete Culture Medium (cRPMI):
-
Control Drugs: Chloroquine diphosphate, Artemisinin (prepare 1-10 mM stock solutions in an appropriate solvent, e.g., water for Chloroquine, DMSO for Artemisinin).
-
Synchronization Agent: 5% (w/v) D-Sorbitol solution, sterile-filtered.
-
SYBR Green I Assay Reagents:
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100.[13]
-
SYBR Green I Nucleic Acid Gel Stain: 10,000x concentrate in DMSO. Store protected from light at -20°C.
-
Experimental Protocols
Protocol 1: Continuous Culture of P. falciparum
This protocol describes the maintenance of the asexual erythrocytic stages of the parasite.
-
Prepare cRPMI: Warm the complete culture medium to 37°C.
-
Set Up Culture Flask: In a 25 cm² flask, add the required volume of cRPMI to achieve a final 5% hematocrit (e.g., for a 10 mL total culture volume, use 9.5 mL of cRPMI and 0.5 mL of packed erythrocytes).[14]
-
Inoculate Parasites: Add the parasite-infected erythrocytes to the flask to achieve the desired starting parasitemia (typically between 0.5-1%).
-
Incubate: Place the flask in an incubator at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[13][14]
-
Daily Maintenance:
-
Change the medium daily by gently aspirating the old medium and replacing it with fresh, pre-warmed cRPMI.[14]
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and counting under a microscope.
-
Split the culture when parasitemia exceeds 5-6% by adding fresh, uninfected erythrocytes and cRPMI to reduce the parasitemia back to 0.5-1%.[13][14]
-
Protocol 2: Synchronization of Parasite Culture
Synchronization ensures that the majority of parasites are at the same developmental stage (ring stage), which is crucial for obtaining reproducible results in drug sensitivity assays.[15]
-
Harvest Culture: Centrifuge the parasite culture (e.g., at 500 x g for 5 minutes) when it contains a high proportion of late-stage trophozoites and schizonts.
-
Sorbitol Treatment: Discard the supernatant and resuspend the cell pellet in 10 volumes of pre-warmed 5% D-Sorbitol solution.
-
Incubate: Incubate the suspension at 37°C for 10 minutes. This will selectively lyse the mature parasite stages, leaving the ring stages intact.
-
Wash: Centrifuge at 500 x g for 5 minutes, discard the supernatant, and wash the remaining erythrocyte pellet twice with incomplete RPMI-1640.
-
Resuspend: Resuspend the pellet of synchronized ring-stage parasites in cRPMI and return to standard culture conditions. For a highly synchronized culture, this process can be repeated after 48 hours.[9]
Protocol 3: SYBR Green I-Based Drug Sensitivity Assay
This protocol outlines the setup of a 96-well plate assay to determine the IC₅₀ value of Arterolane tosylate.
-
Prepare Drug Plate:
-
Dispense 100 µL of cRPMI into all wells of a 96-well clear, sterile microplate.
-
In the first column, add a calculated volume of the Arterolane tosylate stock solution to achieve twice the highest desired final concentration.
-
Perform a 2-fold serial dilution across the plate from column 1 to 10.
-
Column 11 serves as the no-drug control (100% growth), and column 12 serves as the solvent control (containing the highest concentration of DMSO used in the dilutions). A positive control drug (e.g., Chloroquine) should be run on a separate plate or in designated rows.
-
-
Prepare Parasite Inoculum:
-
Use a synchronized ring-stage culture (>80% rings).
-
Adjust the culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in cRPMI.[16]
-
-
Inoculate Plate:
-
Add 100 µL of the parasite inoculum to each well of the drug plate. This will halve the drug concentrations to their final desired values and result in a final hematocrit of 1%.
-
-
Incubate: Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[1][17]
-
Lyse Cells and Stain DNA:
-
After incubation, freeze the plate at -80°C overnight to lyse the cells.[13]
-
Thaw the plate at room temperature.
-
Prepare the SYBR Green I lysis buffer. Crucially, the SYBR Green I stock (10,000x) must be diluted 5,000-fold in the lysis buffer to a final working concentration of 2x. For example, add 2 µL of 10,000x SYBR Green I to 10 mL of lysis buffer.
-
Transfer 100 µL from each well of the culture plate to a corresponding well in a 96-well black plate.
-
Add 100 µL of the SYBR Green I lysis buffer to each well of the black plate. Mix well by pipetting.[13]
-
-
Read Fluorescence:
Data Analysis and Interpretation
-
Background Subtraction: Average the fluorescence values from wells containing uninfected erythrocytes (background) and subtract this value from all other readings.
-
Calculate Percent Inhibition: Normalize the data to the no-drug control (100% growth) and no-parasite control (0% growth). Calculate the percentage of growth inhibition for each drug concentration using the following formula:
-
% Inhibition = 100 - [ (RFU of Treated Well - RFU of Background) / (RFU of No-Drug Control - RFU of Background) ] * 100
-
(RFU = Relative Fluorescence Units)
-
-
Determine IC₅₀: Plot the percent inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in software like GraphPad Prism to calculate the 50% inhibitory concentration (IC₅₀).[9]
Quantitative Data Summary
The following table summarizes the recommended parameters for the assay.
| Parameter | Recommended Value | Rationale |
| P. falciparum Strain | 3D7 (sensitive), Dd2/W2 (resistant) | To assess activity against different resistance profiles. |
| Parasite Stage | Synchronized Rings (>80%) | Ensures uniform drug exposure at the start of the assay.[13] |
| Initial Parasitemia | 0.5 - 1.0% | Provides a robust fluorescence signal without overgrowth. |
| Final Hematocrit | 1.0 - 2.0% | Supports healthy parasite growth during the assay period.[16] |
| Incubation Time | 72 - 96 hours | Allows for at least one full intraerythrocytic developmental cycle.[1][13] |
| Arterolane Conc. Range | e.g., 0.1 nM to 100 nM | Should span the expected IC₅₀ value. |
| Final DMSO Conc. | < 0.5% | Minimizes solvent toxicity to the parasites.[17] |
| Excitation Wavelength | ~485 nm | Optimal for SYBR Green I excitation. |
| Emission Wavelength | ~530 nm | Optimal for SYBR Green I emission. |
Workflow Visualization
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Troubleshooting
-
High Background Fluorescence: This can result from contamination of the culture with bacteria or mycoplasma, or from using improperly washed erythrocytes. Ensure aseptic techniques and use fresh, thoroughly washed blood. Some test compounds may also be auto-fluorescent, requiring a separate measurement before the addition of SYBR Green I.
-
Low Signal-to-Noise Ratio: This may be caused by low parasitemia, inefficient lysis, or quenching of the fluorescence signal by hemoglobin.[9] Ensure the initial parasitemia is adequate and that the freeze-thaw step is performed correctly. Modifications to the protocol, such as a centrifugation step to remove hemoglobin before reading, can be implemented if necessary.
-
Inconsistent IC₅₀ Values: This often stems from issues with parasite synchronization, inaccurate drug dilutions, or variability in incubation conditions. Always use a highly synchronized culture and prepare fresh drug dilutions for each experiment.
Conclusion
The SYBR Green I-based fluorescence assay is a robust, sensitive, and high-throughput method for determining the in vitro potency of antimalarial compounds. This protocol provides a detailed, step-by-step guide for evaluating the activity of Arterolane tosylate against P. falciparum. Adherence to best practices in parasite culture, assay execution, and data analysis will ensure the generation of high-quality, reproducible data essential for the advancement of antimalarial drug discovery programs.
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- 15. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 16. Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies | PLOS One [journals.plos.org]
- 17. In vitro anti-plasmodial activity of three selected medicinal plants that are used in local traditional medicine in Amhara region of Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Profiling of Arterolane and Tosylate Counterion
This Application Note is structured as a comprehensive technical guide for researchers and analytical scientists. It addresses the simultaneous quantification of the antimalarial drug Arterolane and its Tosylate counterion (p-Toluenesulfonic acid, p-TSA).
While Arterolane is commonly marketed as a Maleate salt (Synriam), the request specifically targets the Tosylate form. This scenario often arises in:
-
Early-stage drug development: Where different salt forms (like tosylates) are screened for solubility/stability.
-
Impurity Profiling: Where p-Toluenesulfonic acid is used as a reagent, and its residual levels (and potential genotoxic esters) must be monitored.[1]
Executive Summary
This protocol details a robust LC-MS/MS methodology for the simultaneous detection of Arterolane (an ozonide-based antimalarial) and the Tosylate anion (p-Toluenesulfonate).
The Analytical Challenge: Arterolane is a lipophilic, basic drug (LogP ~4.0), whereas the Tosylate counterion is a highly polar, strong acid (pKa -2.8). Standard Reverse-Phase (RP) chromatography retains Arterolane well but often fails to retain Tosylate, which elutes in the void volume.
The Solution: This guide proposes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach.[2] HILIC provides superior retention for the polar Tosylate anion while maintaining adequate retention for Arterolane, allowing for a single-run simultaneous quantification using ESI Polarity Switching (Positive for Arterolane, Negative for Tosylate).
Scientific Rationale & Method Strategy
Why HILIC?
-
Tosylate Retention: On a C18 column, the hydrophilic Tosylate anion (
) elutes with the solvent front, leading to ion suppression and poor reproducibility. HILIC mechanisms (partitioning into a water-enriched layer) retain polar anions effectively. -
Arterolane Compatibility: Although lipophilic, Arterolane contains amine and amide functionalities that interact with HILIC stationary phases via hydrogen bonding and electrostatic interactions, ensuring it does not elute too quickly.
Mass Spectrometry Strategy
-
Arterolane (ESI+): The secondary amine on the side chain protonates readily (
). -
Tosylate (ESI-): The sulfonic acid group is always ionized in solution, providing a strong signal in negative mode (
). -
Polarity Switching: Modern triple quadrupoles can switch polarity in <20 ms, allowing simultaneous monitoring of both analytes in a single chromatographic window.
Experimental Protocol
Materials & Reagents[1]
-
Analytes: Arterolane (Reference Standard), p-Toluenesulfonic Acid (p-TSA).
-
Internal Standards (IS): Arterolane-d4 (if available) or a structural analog (e.g., Piperaquine) for Positive mode; p-TSA-d4 or Benzenesulfonic acid for Negative mode.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.
Sample Preparation (Protein Precipitation)[2]
-
Matrix: Plasma or Reaction Mixture.[3]
-
Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.
-
Add 200 µL of Internal Standard solution in 100% Acetonitrile (Cold).
-
Note: The high organic content precipitates proteins and prepares the sample for HILIC injection (which requires high organic solvent).
-
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Crucial Step: Dilute the supernatant with an additional 100 µL of ACN if peak shapes are distorted. HILIC is sensitive to water content; the injection solvent must match the initial mobile phase (>80% ACN).
LC-MS/MS Conditions
Chromatographic Parameters
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 - 5 µL |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0 adjusted with NH4OH) |
| Mobile Phase B | 10 mM Ammonium Acetate in Acetonitrile (95:5 ACN:Water) |
-
Expert Note on pH: While HILIC often uses acidic pH, a pH of 9.0 is selected here to improve the peak shape of the basic Arterolane (suppressing secondary interactions with silanols) while keeping the Tosylate fully ionized.
Gradient Program
| Time (min) | % Mobile Phase B | State |
| 0.00 | 95% | Initial Hold |
| 1.00 | 95% | Isocratic |
| 4.00 | 60% | Ramp (Elute Arterolane) |
| 4.50 | 60% | Hold |
| 4.60 | 95% | Return to Initial |
| 7.00 | 95% | Re-equilibration (Critical for HILIC) |
Mass Spectrometry Parameters (MRM)
-
Spray Voltage: +3500 V (Pos) / -2500 V (Neg)
-
Desolvation Temp: 500°C
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| Arterolane | ESI (+) | 393.3 | 135.1* | 30 | 25 | Quant |
| ESI (+) | 393.3 | 239.2 | 30 | 35 | Qual | |
| Tosylate | ESI (-) | 171.0 | 80.0 ( | 40 | 20 | Quant |
| ESI (-) | 171.0 | 107.0 | 40 | 15 | Qual |
*Note: The m/z 135.1 fragment typically corresponds to the adamantyl cation, a stable characteristic fragment of adamantane-based drugs.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for this analysis.
Caption: Workflow for simultaneous HILIC-MS/MS analysis of Arterolane (Cation) and Tosylate (Anion).
Expert Insights & Troubleshooting
Matrix Effects in HILIC
HILIC is prone to matrix effects from phospholipids, which also elute in high-organic conditions.
-
Mitigation: Monitor the phospholipid transition (m/z 184 -> 184) during method development. If phospholipids co-elute with Tosylate, extend the gradient or use HybridSPE-Phospholipid plates during sample prep instead of simple protein precipitation.
Genotoxic Impurities (GTI) Warning
Critical Distinction: This protocol detects the Tosylate Anion (ionic counterion). It does NOT distinguish between the anion and Alkyl Tosylates (e.g., Methyl Tosylate, Ethyl Tosylate).
-
Risk: Alkyl Tosylates are potent genotoxins formed if Tosylic acid reacts with alcohols (MeOH/EtOH) during synthesis.[1]
-
Differentiation: Alkyl Tosylates are neutral and lipophilic. To detect them, you must use a Reverse-Phase (C18) method. They will not ionize well in ESI- (no acidic proton). They are typically detected using GC-MS or LC-MS with APCI/Coordination Ion Sources .
-
If your goal is GTI screening, do not use this HILIC method.
Carryover
Tosylate is "sticky" in LC systems, often binding to steel surfaces.
-
Fix: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid. The acid helps protonate any residual tosylate, making it more soluble in the organic wash.
References
-
Niguram, P., et al. (2020). "A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR." Journal of Pharmaceutical and Biomedical Analysis.
-
Niguram, P., et al. (2022).[2] "Comprehensive metabolite identification study of arterolane using hydrophilic interaction liquid chromatography with quadrupole-time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Grosse, S., et al. (2016). "Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV." Thermo Fisher Scientific Application Note.
-
Sielc Technologies. "HPLC Analysis of p-Toluenesulfonic Acid (PTSA)." Sielc Application Library.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
Troubleshooting & Optimization
Preventing peroxide bond degradation in Arterolane synthesis
Welcome to the Arterolane (OZ277) Synthesis Support Center . This portal is designed for researchers and drug development professionals facing challenges with the stability of the 1,2,4-trioxolane ring (the endoperoxide bridge) during the synthesis and purification of Arterolane.
The antimalarial efficacy of Arterolane relies entirely on this peroxide bond. However, the very reactivity that makes it a potent drug also makes it highly susceptible to premature degradation in the laboratory. Below, you will find diagnostic tools, troubleshooting guides, and self-validating protocols to ensure the integrity of your synthetic workflow.
Visual Diagnostic: Synthesis & Degradation Pathways
Fig 1: Arterolane synthesis pathway and primary peroxide bond degradation mechanisms.
Core Troubleshooting Guide
Q: Why is my 1,2,4-trioxolane yield dropping significantly during the solvent evaporation step? Causality: You are likely observing thermal degradation of the peroxide bond. The O-O bond in the spiro secondary ozonide is highly sensitive to heat, leading to homolytic scission. Solution: Rotary evaporation must be kept strictly below 30°C. Do not increase the water bath temperature to speed up the removal of solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM). Instead, utilize a high-efficiency vacuum pump (<50 mbar) to drive evaporation at ambient or sub-ambient temperatures.
Q: I am observing ketone byproducts during the workup phase. What is causing the peroxide ring to open? Causality: Trace transition metals, particularly Iron (Fe²⁺), catalyze a single-electron transfer (SET) reaction that cleaves the endoperoxide bridge. This generates carbon-centered radicals that rapidly resolve into ketones 1. Ironically, this is the exact mechanism by which Arterolane kills the malaria parasite in vivo (reacting with parasitic heme), but it is disastrous during synthesis. Solution: Ensure all glassware is passivated or washed with an EDTA solution prior to use. Strictly avoid metal spatulas, stainless steel needles, or unlined metal caps during the quenching and workup phases. Use PTFE (Teflon) equipment wherever possible.
Q: Can I use standard silica gel chromatography to purify the crude Arterolane diastereomers? Causality: No. Standard silica gel is slightly acidic (pH ~5). Acidic conditions protonate the peroxy oxygen of the trioxolane ring, initiating an acid-catalyzed rearrangement that opens the ring and degrades the molecule into glyoxal and corresponding aliphatic ketones 2. Solution: You must neutralize the stationary phase. Pre-treat the silica gel by flushing the column with an eluent containing 1% Triethylamine (Et₃N) before loading your crude mixture, or switch to neutral alumina.
Quantitative Stability Data
The following table summarizes the quantitative impact of environmental stressors on the 1,2,4-trioxolane intermediate and dictates the required preventive actions.
| Environmental Stressor | Primary Degradation Mechanism | Quantitative Impact on Yield | Required Preventive Action |
| Thermal Exposure (>30°C) | Homolytic O-O bond scission | >40% loss during 2h concentration | Maintain water bath ≤ 25°C; utilize high vacuum. |
| Trace Fe(II) (10 µM) | Single-Electron Transfer (SET) | >90% conversion to ketones within 1h | EDTA glassware passivation; use PTFE equipment. |
| Acidic Media (pH < 5) | Peroxy oxygen protonation | 20-50% loss during standard chromatography | Pre-treat silica gel with 1% Triethylamine (Et₃N). |
Self-Validating Experimental Protocol: Optimized Griesbaum Co-Ozonolysis
To prevent degradation during the critical 1,3-dipolar cycloaddition step 3, follow this self-validating methodology. A protocol is "self-validating" when it contains physical checkpoints that must be met before proceeding, ensuring causality and preventing downstream failure.
Step 1: Pre-cooling and Setup
-
Action: Dissolve adamantanone O-methyl ketoxime and the substituted cyclohexanone derivative in anhydrous, metal-free CCl₄ (or DCM). Submerge the reaction flask in an ice/salt or dry ice/acetone bath to reach 0°C or lower.
-
Validation Checkpoint: Insert a PTFE-coated thermocouple. Do not proceed until the internal temperature stabilizes at ≤ 0°C for at least 5 minutes.
Step 2: Ozone Introduction
-
Action: Purge the system with Argon for 10 minutes. Begin bubbling ozone (O₃) through the solution using a glass dispersion frit.
-
Validation Checkpoint: Monitor the solution color. The reaction is complete when the solution develops a persistent pale blue tint. If the solution remains colorless, the precursors are still consuming the ozone, or your generator output is insufficient. Continue bubbling until the blue color holds for 5 minutes.
Step 3: Metal-Free Quenching
-
Action: Immediately switch the gas input back to Argon or Nitrogen to purge the excess ozone.
-
Validation Checkpoint: Hold a piece of moistened starch-iodide paper at the exhaust vent. Do not remove the cooling bath until the paper remains white (indicating zero residual ozone). Premature warming in the presence of ozone will cause violent over-oxidation.
Step 4: Low-Temperature Concentration
-
Action: Transfer the mixture to a rotary evaporator.
-
Validation Checkpoint: Verify the water bath is set to ≤ 25°C and the vacuum gauge reads <50 mbar. The solvent must boil visibly at this low temperature; if it does not, check for vacuum leaks before applying any heat.
Frequently Asked Questions (FAQs)
Q: Does the stereochemistry of the cyclohexanone derivative affect peroxide stability? Yes. Conformational analysis shows that the steric hindrance around the peroxide oxygen atoms is the major determinant of reaction rate and stability against transition metals. Achieving high diastereoselectivity to favor the trans relationship between the substituent and the peroxide bridge is crucial for both stability and in vivo efficacy 4.
Q: Can I store the crude Arterolane intermediate overnight? It is highly discouraged. If storage is unavoidable, the crude mixture must be kept at -20°C in a dark, argon-flushed, base-washed glass vial. Light and ambient heat will cause steady degradation of the peroxide bond.
References
-
Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials Source: NIH / Wiley-Liss, Inc. URL:[Link]
-
Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug Source: ACS Omega URL:[Link]
Sources
Technical Support Center: Controlling Alkyl Tosylate Genotoxic Impurities in Arterolane
This technical guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for controlling alkyl tosylate genotoxic impurities (GTIs) in the synthesis of Arterolane. This resource offers a comprehensive overview, from the underlying chemistry of impurity formation to robust analytical and control strategies, ensuring the safety and quality of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are alkyl tosylate genotoxic impurities, and why are they a concern in Arterolane synthesis?
Alkyl tosylates are a class of process-related impurities that can form during the synthesis of pharmaceutical products. They are classified as genotoxic because they are alkylating agents capable of reacting with DNA, which can lead to mutations and potentially increase the risk of cancer, even at very low levels of exposure.[1][2][3] In the context of Arterolane synthesis, the use of p-toluenesulfonic acid or its derivatives as catalysts or in the formation of intermediates can create the potential for the formation of alkyl tosylates if alcohols are present in the reaction mixture.[4] Regulatory bodies like the FDA and EMA have stringent requirements for the control of such impurities in final drug products.[5]
Q2: What are the primary regulatory guidelines I should follow for controlling these impurities?
The cornerstone of regulatory guidance for genotoxic impurities is the ICH M7 guideline , "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk".[6][7] This guideline establishes a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities. A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake of 1.5 µ g/day for a lifetime exposure to a genotoxic impurity, corresponding to a negligible cancer risk.[1][6]
Q3: How can I predict the potential for forming alkyl tosylate impurities in my synthetic route?
A proactive approach involves a thorough risk assessment of your synthetic process. This includes:
-
Structural Analysis: Identify any "structural alerts" for genotoxicity in your starting materials, intermediates, and potential by-products.[2]
-
In Silico Assessment: Utilize (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the mutagenic potential of impurities.[6][8] The ICH M7 guideline recommends using two complementary QSAR models.[8]
-
Process Mapping: Carefully examine each step of the Arterolane synthesis for conditions that could favor the formation of alkyl tosylates. This includes the presence of tosylating agents (e.g., p-toluenesulfonyl chloride, p-toluenesulfonic acid) and alcohols (as reactants, solvents, or impurities in starting materials).[4][9][10]
Q4: What are the typical acceptance criteria for alkyl tosylate impurities in an API like Arterolane?
The acceptance criteria are determined based on the TTC and the maximum daily dose of the drug. The concentration limit in parts per million (ppm) can be calculated using the following formula[11]:
Limit (ppm) = [TTC (µg/day) / Maximum Daily Dose (g/day)]
For an individual genotoxic impurity, the widely accepted TTC is 1.5 µ g/day for lifetime exposure.[12][11] However, for less-than-lifetime (LTL) treatments, higher daily intakes may be justifiable.
| Exposure Duration | Acceptable Daily Intake (µ g/day ) |
| < 1 month | 120 |
| 1-12 months | 20 |
| 1-10 years | 10 |
| > 10 years to lifetime | 1.5 |
| Table based on ICH M7 Less-Than-Lifetime (LTL) acceptable intakes. |
Troubleshooting Guides
This section provides detailed troubleshooting for common challenges encountered during the control of alkyl tosylate GTIs in Arterolane synthesis.
Issue 1: Unexpected Detection of an Alkyl Tosylate Impurity in the Final API
Causality: The presence of a tosylate impurity in the final product indicates that either the formation was not anticipated, or the purification steps were insufficient to remove it to the required level.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected tosylate detection.
Step-by-Step Protocol:
-
Source Investigation:
-
Synthetic Route Review: Re-examine every step of the Arterolane synthesis. Pay close attention to any stage where p-toluenesulfonic acid or a derivative is used, even in catalytic amounts.[4] The reaction of alcohols with p-toluenesulfonyl chloride is a common method for forming tosylates.[9]
-
Raw Material Analysis: Test all incoming raw materials, especially alcohol solvents or reagents, for the presence of residual sulfonic acids.
-
-
Process Optimization to Minimize Formation:
-
Alternative Reagents: If feasible, explore alternative non-sulfonic acids or different activating groups to avoid the potential for tosylate formation.[4]
-
Reaction Condition Control: If the use of a tosylating agent is unavoidable, optimize reaction parameters. Lowering the reaction temperature and minimizing the reaction time can reduce the rate of side reactions leading to impurity formation.
-
-
Enhancing Impurity Purge:
-
Strategic Placement of Purification Steps: Introduce purification steps, such as crystallization or chromatography, immediately after the step where the tosylate impurity is likely to form.[4]
-
Crystallization Optimization: Modify crystallization conditions (e.g., solvent system, temperature profile) to maximize the removal of the more polar tosylate impurity from the less polar Arterolane.
-
Process Understanding: Demonstrate a clear understanding of the fate and purge of the impurity throughout the downstream process to justify the control strategy.[12]
-
Issue 2: Difficulty in Developing a Sensitive Analytical Method for Trace-Level Quantification
Causality: Alkyl tosylates are often non-chromophoric and present at very low concentrations (ppm or ppb levels), making their detection by standard HPLC-UV challenging.
Recommended Analytical Approach: GC-MS or LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for trace-level analysis of genotoxic impurities due to their high sensitivity and selectivity.[11][13]
Experimental Protocol: LC-MS/MS Method Development for an Alkyl Tosylate
-
Sample Preparation (Derivatization for GC-MS or direct for LC-MS):
-
Chromatographic Conditions (LC-MS/MS Example):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective for tosylates.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a precursor ion (the molecular ion of the tosylate) and one or more product ions.
-
Optimization: Infuse a standard solution of the target alkyl tosylate to optimize the precursor/product ion transitions, collision energy, and other MS parameters.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and achieving a limit of quantification (LOQ) that is sufficiently below the control threshold (e.g., <30% of the TTC-based limit).[16][17] The detection and quantitation limits for similar genotoxic impurities can be in the low ppm to ppb range.[16]
-
Conclusion
Controlling alkyl tosylate genotoxic impurities in the synthesis of Arterolane is a critical aspect of ensuring patient safety and regulatory compliance.[1][5] A robust control strategy is built upon a thorough understanding of the synthetic process, proactive risk assessment, and the implementation of highly sensitive analytical methods.[3][12] By following the principles outlined in the ICH M7 guideline and employing a science- and risk-based approach, researchers and manufacturers can effectively manage these impurities, delivering a safe and high-quality API.[1][6]
References
- Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025, May 13). Technology Networks.
- Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. (n.d.).
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025, July 9).
- assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). ICH.
- Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (n.d.).
- ICH M7: A Guide to Mutagenic Impurity Assessment Software. (2026, February 24). IntuitionLabs.
- Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020, February 27). SlideShare.
- Control of Genotoxic Impurities as a Critical Quality
- ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2020, June 29).
- 17.7: Reactions of Alcohols. (2024, July 30). Chemistry LibreTexts.
- Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
- Preparation of Alkyl Halides and Tosylates
- Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010, March 10).
- Genotoxic Impurities: Regulatory Best Practice. (2017, September 13). AIFA.
- Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
- Analysis of genotoxic impurities in active pharmaceutical ingredients. (2025, December 18). Netpharmalab.
- GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. (2017, September 9).
- A Brief Review on Genotoxic impurities in Pharmaceuticals. (2021, May 10).
- Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2025, August 13). MDPI.
- Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2025, August 25). MDPI.
Sources
- 1. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 2. edqm.eu [edqm.eu]
- 3. netpharmalab.es [netpharmalab.es]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. gmp-navigator.com [gmp-navigator.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. aifa.gov.it [aifa.gov.it]
- 12. tapi.com [tapi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Arterolane Solubility Enhancement via p-Toluenesulfonic Acid
Welcome to the Technical Support Center for Arterolane (OZ277) formulation and solubility optimization. This guide is designed for drug development professionals and researchers working with synthetic peroxide antimalarials. Below, you will find mechanistic insights, troubleshooting matrices, and validated protocols for synthesizing and handling Arterolane tosylate.
Part 1: Mechanistic FAQs on Arterolane Tosylate Chemistry
Q: Why does Arterolane free base exhibit poor aqueous solubility? A: Arterolane is a highly lipophilic 1,2,4-trioxolane with transverse molecular symmetry and an amphiphilic nature[1]. This specific structural symmetry drives the formation of micelles and lamellar phases in aqueous solutions rather than true molecular dissolution[1]. Consequently, its high LogD (typically >4.5) restricts its bioavailability in physiological media[1].
Q: How does p-toluenesulfonic acid (TsOH) physically alter the solubility profile of Arterolane? A: p-Toluenesulfonic acid reacts with the primary amine functional group of the Arterolane structure to form a stable tosylate salt[2]. The causality of the solubility improvement is twofold:
-
Crystal Lattice Disruption: The bulky, aromatic sulfonate anion disrupts the highly symmetrical crystal lattice of the free base, lowering the lattice energy required for the molecules to dissociate in a solvent.
-
Ionization: The strong acidity of TsOH ensures complete protonation of the amine at physiological pH, significantly increasing the kinetic solubility of the compound in aqueous buffers like PBS[3].
Q: Does the salt formation compromise the stability of the peroxide pharmacophore? A: When synthesized correctly, no. The 1,2,4-trioxolane ring is the critical antimalarial pharmacophore[4]. While peroxide bonds can be susceptible to acid-catalyzed degradation, Arterolane tosylate exhibits excellent stability in aqueous solutions, with a first-order degradation rate constant of approximately 0.015 h⁻¹[4].
Part 2: Quantitative Data & Physicochemical Profiling
The following table summarizes the physicochemical shift when converting Arterolane free base to its tosylate salt form.
| Property | Arterolane Free Base | Arterolane Tosylate (OZ277) | Causality / Impact |
| Aqueous Solubility (PBS, pH 7.4) | < 0.2 µM | ~433 µM | Protonation of the amine group drastically increases hydration capacity[3]. |
| Physical State | Waxy Solid / Oil | Crystalline Powder | Tosylate counterion provides stable intermolecular packing[5]. |
| Apparent LogD | ~4.5 - 5.8 | ~2.1 | Enhanced hydrophilicity improves oral absorption profiles[1]. |
| In Vivo Efficacy (P. berghei) | Poor | High (Curative) | Weak base functional groups and salt forms are essential for high antimalarial efficacy in vivo[2]. |
Part 3: Troubleshooting Guide for Salt Formation & Crystallization
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation) Instead of Crystallization
-
Symptom: Upon the addition of an antisolvent (e.g., heptane), the solution turns cloudy and forms a dense, amorphous oil at the bottom of the flask[5].
-
Root Cause: The tosylate salt has reached supersaturation, but the nucleation energy barrier is too high. The system bypasses crystallization and forms a metastable amorphous liquid phase.
-
Resolution: Re-dissolve the oil by warming the mixture slightly (do not exceed 35°C) and adding a few drops of ethanol. Seed the solution with pure Arterolane tosylate crystals, then implement a highly controlled cooling ramp (e.g., 0.1°C/min) to force crystalline nucleation.
Issue 2: Degradation of the Peroxide Bond
-
Symptom: HPLC analysis shows multiple new degradation peaks; the isolated salt lacks antimalarial activity.
-
Root Cause: The 1,2,4-trioxolane ring is sensitive to localized high acidity and elevated temperatures[4]. Rapid addition of pure TsOH causes exothermic micro-environments that cleave the peroxide bridge.
-
Resolution: Always add p-toluenesulfonic acid as a dilute solution. Maintain strict temperature control (<25°C) during the acidification phase.
Part 4: Self-Validating Experimental Protocol: Arterolane Tosylate Synthesis
This protocol is designed as a self-validating system to ensure maximum yield and preservation of the peroxide bond.
Step 1: Free Base Dissolution
-
Suspend 1.0 equivalent of Arterolane free base in anhydrous ethanol (5 mL/g).
-
Causality: Ethanol solubilizes the lipophilic free base while providing a medium where the highly polar tosylate salt will have limited solubility at lower temperatures.
-
Self-Validation Check: The solution must be completely transparent. Any turbidity indicates undissolved impurities. Filter through a 0.22 µm PTFE syringe filter if necessary.
Step 2: Acidification
-
Prepare a solution of 1.05 equivalents of p-toluenesulfonic acid monohydrate in anhydrous ethanol (2 mL/g).
-
Add the acid solution dropwise to the free base solution over 30 minutes while stirring at 500 RPM. Maintain the temperature strictly between 20°C and 25°C.
-
Causality: Dropwise addition prevents localized pH drops and thermal spikes that could degrade the 1,2,4-trioxolane ring[4].
Step 3: Equilibration and In-Process Validation
-
Stir the reaction mixture for 2 hours at room temperature.
-
Self-Validation Check: Withdraw a 10 µL aliquot and spot it on a TLC plate (Mobile phase: Hexane:EtOAc 7:3). The free base (Rf ~0.6) should be completely consumed, with the highly polar tosylate salt remaining at the baseline.
Step 4: Controlled Crystallization and Isolation
-
Slowly add heptane (antisolvent) dropwise until persistent turbidity is observed.
-
Cool the mixture to 4°C at a rate of 0.5°C/min.
-
Causality: Controlled cooling lowers the solubility of the tosylate salt gradually, promoting the formation of a stable crystal lattice over an amorphous precipitate[5].
-
Filter the resulting white crystalline powder under vacuum, wash with cold heptane, and dry under a nitrogen stream to prevent hygroscopic moisture absorption.
Part 5: Workflow Visualization
Workflow for Arterolane Tosylate salt formation and troubleshooting crystallization.
References
- Title: Arterolane-d6 Tosylate Salt | Benchchem Source: Benchchem URL
- Title: Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane Source: ACS Publications URL
- Title: The Structure-Activity Relationship of the Antimalarial Ozonide Arterolane (OZ277)
- Title: Stability of Peroxide Antimalarials in the Presence of Human Hemoglobin Source: NIH URL
- Title: Identifying a next-generation antimalarial trioxolane in a landscape of artemisinin partial resistance Source: MalariaWorld URL
Sources
Technical Support Center: Minimizing Hydrolytic Degradation of Arterolane in Solution
Welcome to the technical support center for Arterolane. This guide is designed for researchers, scientists, and drug development professionals who are working with Arterolane and need to ensure its stability in solution. As an endoperoxide-containing compound, Arterolane's unique structure, which is critical for its antimalarial activity, also renders it susceptible to degradation, particularly through hydrolysis.[1][2] This resource provides in-depth, evidence-based answers and protocols to help you mitigate these stability challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Arterolane and why is it unstable in aqueous solutions?
Arterolane (also known as OZ277) is a synthetic antimalarial drug featuring a 1,2,4-trioxolane ring, which is a type of ozonide or endoperoxide bridge.[3][4] This peroxide bond is the key to its mechanism of action; it is reductively activated by heme iron within the malaria parasite, generating cytotoxic carbon-centered radicals that kill the organism.[1] However, this reactive peroxide bond is also its primary point of instability. In aqueous environments, the molecule is susceptible to hydrolytic degradation, a process that can be accelerated by acidic, basic, or even neutral pH conditions, as well as by heat, light, and oxidative stress.[1][2]
Q2: Which part of the Arterolane molecule is most susceptible to hydrolysis?
The core of Arterolane's instability lies in its 1,2,4-trioxolane ring (the endoperoxide bridge).[1][5] Peroxide bonds (O-O) are inherently weaker and more reactive than typical C-C or C-O bonds. Hydrolysis, particularly under acidic or basic conditions, can catalyze the cleavage of this ring. Studies have shown that this cleavage is a primary degradation pathway, leading to the loss of the molecule's therapeutic activity, as the intact endoperoxide is essential.[2][6]
Q3: What are the primary factors that accelerate the hydrolytic degradation of Arterolane?
Forced degradation studies have consistently shown that Arterolane's stability is compromised by several factors:[1][2][7]
-
pH: The molecule degrades under acidic, basic, and neutral hydrolytic conditions. Both low and high pH environments can catalyze the breakdown of the trioxolane ring.
-
Temperature: Elevated temperatures significantly increase the rate of degradation, a common characteristic of hydrolytic reactions.[8]
-
Light (Photolysis): Exposure to UV or ambient light can provide the energy to initiate the cleavage of the peroxide bond.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents can further destabilize the already reactive peroxide moiety.[1]
Q4: What are the known degradation products of Arterolane?
Studies have identified several unique degradation products (DPs) under various stress conditions.[2] The formation of these DPs often involves the breakdown of the trioxolane ring and subsequent molecular rearrangements. One major degradation product, designated DP4, has been structurally identified as resulting from the cleavage of the adamantane moiety from the core structure.[2] Identifying these DPs using a stability-indicating analytical method is crucial for understanding the extent and pathway of degradation in your specific experimental setup.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Problem 1: Rapid loss of Arterolane potency in my aqueous stock solution.
Symptoms:
-
Inconsistent results in bioassays.
-
Decreasing peak area of the parent Arterolane compound in HPLC analysis over a short period (hours to days).
-
Appearance of new, unidentified peaks in the chromatogram.
Root Cause Analysis: This is the most common issue and is almost certainly due to hydrolytic degradation. The use of a purely aqueous solvent system, improper pH, or storage at non-optimal temperatures will rapidly degrade the compound.
Solutions:
| Solution Category | Actionable Steps & Scientific Rationale |
| Solvent Selection | 1. Minimize Water Content: Prepare high-concentration stock solutions in a non-aqueous, water-miscible organic solvent like DMSO, Methanol, or Acetonitrile.[1][9][10] Store this stock at -20°C or -80°C. Rationale: Removing water, the primary reactant in hydrolysis, is the most effective way to prevent degradation.[8] |
| 2. Prepare Working Solutions Fresh: Dilute the organic stock solution into your aqueous experimental buffer or media immediately before use. Do not store dilute aqueous solutions of Arterolane. Rationale: The rate of hydrolysis is concentration-dependent. Minimizing the time the drug spends in a dilute aqueous state reduces the overall percentage of degradation. | |
| pH Control | 1. Use a Buffered System: When preparing aqueous working solutions, use a buffer system to maintain a stable pH. While Arterolane degrades across the pH spectrum, extreme pH values are more detrimental. Some HPLC methods have successfully used a mobile phase with a pH of 2.8, suggesting some stability in mildly acidic conditions, but this should be experimentally verified for your specific application.[1][7] Rationale: Buffers resist the pH shifts that can occur in unbuffered water (e.g., from dissolved CO2), providing a more controlled chemical environment. |
| Temperature Control | 1. Store Cold: Always store stock solutions at low temperatures (-20°C is standard, -80°C for long-term storage).[9] Rationale: Chemical reaction rates, including hydrolysis, are significantly reduced at lower temperatures. |
| 2. Perform Experiments on Ice: When possible, keep your working solutions on ice during experimental setup. Rationale: This minimizes degradation that can occur at room temperature on the benchtop. |
Problem 2: High variability between experimental replicates.
Symptoms:
-
Large error bars in cell viability assays or other quantitative measurements.
-
Poor reproducibility of results from day to day.
Root Cause Analysis: This variability often stems from inconsistent degradation of Arterolane between replicates. This can happen if working solutions are prepared serially and the first-prepared sample has more time to degrade than the last, or if there are slight temperature or pH differences between wells or tubes.
Solutions:
-
Prepare a Master Mix: For your experiment, create a single, fresh batch (master mix) of the final dilute Arterolane solution. Aliquot this same master mix into all your replicate wells or tubes simultaneously. This ensures each replicate starts with the exact same concentration of active compound.
-
Time-Course Control: If your experiment runs over a long period (e.g., >8 hours), consider the stability of Arterolane in your specific media at 37°C. It may be necessary to run a parallel stability test using LC-MS to quantify how much active compound remains at the end of your experiment. This data can help you interpret your results more accurately.
Problem 3: My HPLC/LC-MS analysis shows poor peak shape or shifting retention times.
Symptoms:
-
Peak tailing or fronting for the Arterolane peak.
-
Inconsistent retention times between injections.
Root Cause Analysis: While not directly a degradation issue, analytical problems can confound stability assessment. Arterolane is a complex molecule, and its interaction with the stationary phase can be sensitive to analytical conditions.
Solutions:
-
Optimize Mobile Phase pH: The ionization state of Arterolane and its degradation products can affect peak shape. Optimizing the mobile phase pH can improve peak symmetry. A pH of 2.8 has been used successfully in some methods.[1][7]
-
Consider HILIC Chromatography: Standard Reverse Phase (C18) chromatography may provide inadequate retention for Arterolane. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be an effective alternative for retaining and separating Arterolane from its degradation products.[2]
-
Method Validation: Use a validated, stability-indicating HPLC method. Several have been published that are specifically designed to separate Arterolane from its process impurities and degradation products.[10][11][12][13]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stabilized Arterolane Stock Solution
This protocol outlines the best practices for preparing and storing a stock solution to minimize degradation.
Materials:
-
Arterolane (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol
-
Sterile, low-binding microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Pre-chill Solvent: Place your chosen solvent (DMSO or Methanol) at 2-8°C.
-
Weigh Arterolane: On an analytical balance, carefully weigh the desired amount of Arterolane powder.
-
Dissolution: Add the pre-chilled solvent to the solid Arterolane to achieve your target high concentration (e.g., 10-50 mM). Vortex gently until fully dissolved. Perform this step quickly to minimize time at room temperature.
-
Aliquoting: Immediately dispense small volumes of the stock solution into single-use aliquots in sterile, low-binding tubes.
-
Rationale: This prevents repeated freeze-thaw cycles of the main stock, which can introduce moisture and accelerate degradation.
-
-
Storage: Tightly cap the aliquots, parafilm them for an extra seal against moisture, and store them at -80°C for long-term storage or -20°C for short-term use. Protect from light by storing in a dark box.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the stability of Arterolane under your specific experimental conditions. This workflow, based on ICH guidelines, helps identify which stress factors are most detrimental.[1][14]
Objective: To determine the degradation profile of Arterolane under hydrolytic (acid, base, neutral), oxidative, and photolytic stress.
Methodology:
-
Prepare Stock: Prepare a 1 mg/mL stock solution of Arterolane in Acetonitrile or Methanol.[1]
-
Apply Stress Conditions (in separate reaction vessels):
-
Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix stock solution 1:1 with purified water. Incubate at 60°C.
-
Oxidative Degradation: Mix stock solution 1:1 with 3% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid/base samples): Before analysis, neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation:
-
Calculate the percentage of Arterolane remaining at each time point.
-
Identify and quantify the major degradation products formed under each condition.
-
This systematic approach will provide a clear picture of Arterolane's stability profile.
Visualized Workflows and Degradation Pathways
To further clarify these processes, the following diagrams illustrate the key concepts.
Caption: Primary hydrolytic degradation pathway for Arterolane.
Caption: Decision-making workflow for diagnosing Arterolane instability.
References
-
Niguram, P., Goswami, A., Kate, A. S., Shringirishi, M., & Singh, S. (2020). A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 186, 113279. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Arterolane. PubChem. Available at: [Link]
-
Grokipedia. (n.d.). Arterolane. Grokipedia. Available at: [Link]
-
New Drug Approvals. (2018, September 17). Arterolane Maleate. New Drug Approvals. Available at: [Link]
-
PubMed. (2010). Development and Validation of a Headspace Gas Chromatographic Method for the Determination of Residual Solvents in Arterolane (RBx11160) Maleate Bulk Drug. PubMed. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation of Combination of “Piperaquine Phosphate” And “Arterolane Maleate” By Using. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
ResearchGate. (2023). Stability indicating RP-HPLC method development for simultaneous determination of arterolane maleate and piperaquine phosphate in bulk and tablet dosage form. ResearchGate. Available at: [Link]
-
Gomes, C., et al. (2022). Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids. Molecules. Available at: [Link]
-
SciSpace. (2015). (Open Access) Method development and validation for the simultaneous estimation of arterolane maleate and piperaquine phosphate by RP-HPLC in pharmaceutical dosage form. SciSpace. Available at: [Link]
-
International Journal of Research Trends and Innovation. (n.d.). Method development and validation for the simultaneous estimation of Arterolane maleate and Piperaquine phosphate by HPLC in pha. International Journal of Research Trends and Innovation. Available at: [Link]
-
ResearchGate. (2023). (PDF) Stability indicating RP-HPLC method development for simultaneous determination of arterolane maleate and piperaquine phosphate in bulk and tablet dosage form. ResearchGate. Available at: [Link]
-
DergiPark. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. DergiPark. Available at: [Link]
- Google Patents. (n.d.). WO2014132226A1 - Stable dispersible formulation of arterolane maleate and piperaquine and process of preparation thereof. Google Patents.
-
Dovepress. (2016). Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold. Dovepress. Available at: [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). Stability of Peroxide Antimalarials in the Presence of Human Hemoglobin. ASM Journals. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form. Oriental Journal of Chemistry. Available at: [Link]
-
WebofPharma. (2025). Unpacking Drug Degradation : Hydrolysis and Oxidation. WebofPharma. Available at: [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays. PMC. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Peroxide bond strength of antimalarial drugs containing an endoperoxide cycle. Relation with biological activity. RSC Publishing. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Degradation Behaviour of Artesunate Under stress conditions. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Soft Matter. (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. RSC Publishing. Available at: [Link]
-
Semantic Scholar. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arterolane | C22H36N2O4 | CID 10475633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Endoperoxide antimalarials: development, structural diversity and pharmacodynamic aspects with reference to 1,2,4-trioxane-based structural scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 8. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 9. caymanchem.com [caymanchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Arterolane Maleate HPLC Analysis
Topic: Troubleshooting Peak Tailing & Asymmetry
Status: Operational | Expert: Senior Application Scientist
Executive Summary: The Chemistry of the Problem
Arterolane Maleate (RBx 11160) presents a dual-threat in HPLC analysis:
-
Basicity: It contains a secondary amine. At typical HPLC pH levels (pH 3–7), this amine is protonated (
). These cations interact strongly with residual ionized silanols ( ) on the silica column surface, causing the "classic" kinetic tailing. -
Ozonide Instability: The 1,2,4-trioxolane bridge is thermally and chemically labile. Degradation on-column (due to heat or catalytic metal ions) can create "ghost" tailing or peak broadening that mimics thermodynamic asymmetry.
This guide provides a self-validating troubleshooting workflow to distinguish between these two mechanisms and resolve them.
Part 1: Diagnostic Logic (Visualized)
Before adjusting your method, identify the root cause using this decision matrix.
Figure 1: Diagnostic logic flow for Arterolane peak asymmetry. Blue nodes indicate root causes; Green nodes indicate corrective actions.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Shark Fin" Tail (Silanol Interactions)
Symptom: The peak rises sharply but drags out significantly on the right side (Tailing Factor > 2.0). Mechanism: The protonated amine of Arterolane is ion-exchanging with ionized silanols on the silica surface.
Q: I am using a C18 column. Why is this interaction happening?
A: Even "end-capped" C18 columns have residual silanols (
Corrective Protocol (The "Low pH" Fix):
-
Adjust pH: Lower your buffer pH to 2.8 ± 0.1 .
-
Why: At pH 2.8, silanols are protonated (neutral). The interaction breaks.
-
-
Buffer Selection: Use Potassium Dihydrogen Phosphate (
).[1]-
Why: Phosphate provides excellent buffering capacity at low pH.
-
-
Column Choice: Switch to a Base Deactivated Silica (BDS) or a "Hybrid" column (e.g., Waters XBridge or Thermo Hypersil BDS). These are chemically treated to minimize silanol activity.[2]
Issue 2: Peak Broadening & Shoulder Peaks
Symptom: The peak is wide, or small "humps" appear at the base. Mechanism: Arterolane's peroxide bridge is thermally unstable.
Q: My retention time is stable, but the peak width is increasing over the day. Is the column dying? A: Not necessarily. You may be cooking the sample. Arterolane is an ozonide; high column oven temperatures can cause on-column degradation. The "shoulder" is likely a degradation product eluting immediately before or after the parent peak.
Corrective Protocol (Thermal Control):
-
Thermostat: Set column oven to 25°C or 30°C . Do NOT exceed 40°C.
-
Sample Tray: Ensure the autosampler is cooled to 4°C or 10°C to prevent pre-injection degradation.
Issue 3: Variable Tailing (Inconsistent Results)
Symptom: Tailing factor fluctuates between 1.5 and 2.5 between injections. Mechanism: Lack of "Sacrificial Bases" or insufficient ionic strength.
Q: I prepared fresh mobile phase and the tailing got worse. Why? A: If you are using simple organic/water gradients, you lack ionic strength. The silanols are "exposed."[3] You need a competitive ion to block the sites.
Corrective Protocol (The "Competitor" Fix):
-
Add TEA: Add 0.1% Triethylamine (TEA) to the mobile phase.
-
Why: TEA is a stronger base than Arterolane. It saturates the active silanol sites, effectively "capping" them so Arterolane can pass through without sticking.
-
-
Increase Molarity: Ensure buffer concentration is at least 25-50 mM . Weak buffers (5-10 mM) are insufficient to mask the silica surface charge.
Part 3: The "Gold Standard" Self-Validating Protocol
Use this method to establish a baseline. If tailing persists here, the issue is hardware (plumbing/voids), not chemistry.
Method Parameters:
| Parameter | Specification | Rationale |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | "Base Deactivated" reduces silanol activity. |
| Mobile Phase | Methanol : Phosphate Buffer (pH 2.8) | 50:50 v/v | Low pH suppresses silanol ionization; MeOH is standard for lipophilic drugs. |
| Buffer Prep | 20 mM | High ionic strength + low pH = Max Symmetry. |
| Flow Rate | 1.0 mL/min | Standard backpressure; prevents frictional heating. |
| Detection | UV @ 290 nm | Optimal absorbance for Arterolane. |
| Temp | 30°C | Balance between viscosity and thermal stability. |
System Suitability Criteria (Pass/Fail):
-
Tailing Factor (T): NMT 2.0 (Target: < 1.5)
-
Theoretical Plates (N): > 2000
-
RSD (Area): < 2.0% (n=5)
Part 4: Mechanism of Action (Visualized)
Understanding the molecular interaction is key to choosing the right buffer.
Figure 2: Molecular mechanism of peak tailing. Left: At pH > 4, ionized silanols trap the drug. Right: At pH < 3, silanols are neutral, preventing drag.
References
-
Divya, M., et al. (2014). "Stability indicating RP-HPLC method development for simultaneous determination of arterolane maleate and piperaquine phosphate in bulk and tablet dosage form." Der Pharmacia Lettre.
-
Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for Silanol/Amine interactions mechanism).[4]
-
Vemula, V. R. B., et al. (2023).[5] "Analytical Method Development and Validation of Combination of Piperaquine Phosphate And Arterolane Maleate." International Journal of Pharmaceutical Research and Applications.
-
Chrom Tech, Inc. (2025). "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Guides.
Sources
Technical Support Center: Removal of Residual p-Toluensulfonic Acid from Active Pharmaceutical Ingredients (APIs)
Welcome to the technical support center for API purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual p-toluenesulfonic acid (p-TSA) from their active pharmaceutical ingredients (APIs).
Understanding the Challenge: Why Residual p-TSA is a Concern
P-toluenesulfonic acid (p-TSA), a strong organic acid, is a widely used catalyst in organic synthesis due to its efficacy in reactions like esterification and acetalization.[1][2] It is solid, making it easier to handle than many liquid acids.[1][2][3] However, its high solubility in polar organic solvents and water, coupled with its strong acidic nature, can make its complete removal from the final API challenging.[1]
Residual p-TSA in an API is a significant concern for several reasons:
-
API Stability: As a strong acid, residual p-TSA can degrade the API over time, impacting its shelf-life and efficacy.[4]
-
Patient Safety: The presence of acidic impurities can affect the safety profile of the final drug product.[5] Furthermore, p-TSA can react with residual alcohols (like methanol or ethanol) used in the synthesis to form potentially genotoxic impurities (PGIs) such as methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS).[6][7][8] Regulatory bodies like the FDA and EMA have strict limits on such impurities.[7]
-
Downstream Processing: Residual acid can interfere with downstream formulation processes, affecting properties like dissolution and bioavailability.
This guide will walk you through common issues and provide robust solutions for effectively removing p-TSA from your API.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Basic Aqueous Wash is Ineffective
Q: I've performed a standard workup with a sodium bicarbonate wash, but my API still shows significant levels of p-TSA. Why is this happening and what should I do?
A: This is a common issue. While a basic wash is the first line of defense, its effectiveness can be limited by several factors. Here’s a breakdown of the causes and solutions:
Causality:
-
Insufficient Basicity: The pH of the aqueous layer may not be high enough to fully deprotonate the p-TSA, which is a strong acid (pKa ~ -2.8).[3][9] For effective extraction into the aqueous layer, the pH should be significantly above the pKa of p-TSA.
-
Phase Separation Issues: Poor mixing or the formation of emulsions can prevent efficient contact between the organic and aqueous phases, leading to incomplete extraction.
-
API Salt Formation: If your API is basic, it may form a salt with p-TSA. This salt can have significant solubility in the organic layer, making it difficult to remove with a simple aqueous wash.
-
High Concentration of p-TSA: If the initial concentration of p-TSA is very high, a single wash may not be sufficient to remove it to the desired level.
Troubleshooting Workflow:
Sources
- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]
- 3. P-Toluenesulfonic_acid [chemeurope.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. capitalresin.com [capitalresin.com]
- 6. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Arterolane Tosylate Salt Formation: Technical Support & Yield Optimization Center
Welcome to the Technical Support Center for the synthesis and formulation of Arterolane (OZ277). While arterolane is occasionally formulated as a maleate salt for commercial combination therapies, the tosylate salt (Arterolane tosylate) remains a critical formulation for preclinical pharmacokinetics and in vivo efficacy models. Its superior kinetic solubility and stability make it the standard for the suppressive 4-day Peters test in murine models1[1].
However, the 1,2,4-trioxolane pharmacophore is highly sensitive. Yield optimization during salt formation requires precise thermodynamic and stoichiometric control to prevent the premature β-scission of the endoperoxide bridge2[2]. This guide provides a self-validating protocol and troubleshooting matrix to maximize your crystalline yield.
Core Workflow: Arterolane Tosylate Synthesis
Workflow and critical temperature control points in Arterolane tosylate salt formation.
Section 1: Self-Validating Experimental Protocol
To achieve yields exceeding 85% while maintaining the integrity of the endoperoxide bond, follow this causality-driven methodology.
Step 1: Reagent Preparation & System Purging
-
Action: Dissolve Arterolane free base (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/g). In a separate flask, dissolve p-Toluenesulfonic acid monohydrate (0.98 eq) in a minimal volume of absolute ethanol.
-
Causality: Utilizing exactly 0.98 equivalents of acid ensures a slight excess of the free base. This prevents the formation of a highly acidic microenvironment that could act as a Lewis acid and trigger the degradation of the sensitive 1,2,4-trioxolane ring 3[3].
Step 2: Controlled Exothermic Addition
-
Action: Cool the free base solution strictly to 0–5°C using an ice-water bath. Add the TsOH solution dropwise over 45 minutes under continuous stirring.
-
Causality: The protonation of the adamantane-substituted amine is highly exothermic. Localized heating will thermally cleave the peroxide bond, neutralizing the drug's antimalarial efficacy and drastically reducing your yield2[2].
Step 3: Nucleation and Anti-Solvent Crystallization
-
Action: Slowly add cold diethyl ether (anti-solvent) until the mixture becomes persistently cloudy (the cloud point). Hold the suspension at this state for 15 minutes to allow seed crystals to form, then add the remaining ether until the DCM:Ether ratio reaches 1:4.
-
Causality: Pausing at the cloud point prevents "oiling out" (liquid-liquid phase separation). This forces the product to precipitate as a high-purity crystalline solid rather than trapping impurities in an amorphous oil.
Step 4: Aging and Isolation
-
Action: Age the suspension at -20°C for 2 hours. Filter rapidly under a vacuum and wash the filter cake with pre-chilled ether.
-
Causality: Arterolane tosylate possesses high kinetic solubility (~433 μM)1[1]. Deep cooling minimizes the fraction of the salt lost in the mother liquor.
Step 5: Self-Validation (Quality Control)
-
Action: Dry the crystals under a high vacuum at room temperature (Do NOT apply heat). Validate the integrity of the peroxide bond using 13C NMR.
-
Causality: You must confirm the presence of the characteristic spiro-carbon signals of the 1,2,4-trioxolane ring (typically around 108-110 ppm). Absence of these peaks indicates peroxide cleavage occurred during salt formation.
Section 2: Quantitative Data & Salt Form Comparison
Understanding the target profile of your synthesized salt is critical for downstream in vivo applications. The table below summarizes the efficacy and solubility of Arterolane (OZ277) forms based on standardized murine models1[1].
| Compound / Salt Form | Dose (mg/kg/day) | Mice Cured (%) | Kinetic Solubility (μM in PBS) |
| Arterolane (OZ277) Tosylate | 13.6 | 100% | 433 |
| Arterolane (OZ277) Free Base | 9.5 | 100% | ~400 |
| Regioisomer 12a Tosylate | 13.6 | 100% | 429 |
Section 3: Troubleshooting FAQs (Technical Support)
Troubleshooting decision tree for resolving low yield and oily residues during crystallization.
Q: Why does my crystallization yield an oily residue instead of a crystalline solid? A: Oiling out occurs when the supersaturation of the solution is too high, or the solvent/anti-solvent ratio is suboptimal, causing the solute to separate as a liquid phase rather than nucleating as a solid. For arterolane tosylate, using a purely polar solvent often leads to this issue. Correction: Utilize the binary solvent system described in the protocol (DCM/Diethyl ether). Ensure you hold the solution at the cloud point for at least 15 minutes before adding the bulk of the anti-solvent.
Q: My final yield is consistently below 60%. What are the primary loss mechanisms? A: Yield loss in arterolane tosylate formation is typically driven by two factors: thermal degradation and product solubility in the mother liquor. Because Arterolane tosylate has a high kinetic solubility (~433 μM)1[1], failing to age the suspension at sub-zero temperatures (-20°C) will leave a massive fraction of your API dissolved in the solvent.
Q: How do I prevent the degradation of the 1,2,4-trioxolane ring during salt formation? A: The endoperoxide bond is the active pharmacophore of arterolane. It acts via reductive activation by ferrous iron (heme) to produce carbon-centered radicals2[2]. However, this makes it highly susceptible to β-scission when exposed to trace metals, heat, or strong Lewis acids3[3]. Correction: Maintain the reaction temperature strictly below 5°C during the exothermic acid addition. Furthermore, never exceed a 1.0 : 0.98 stoichiometric ratio of free base to TsOH.
Q: The isolated salt has a yellowish tint instead of being pure white. Is it compromised? A: Yes. A yellow tint is a strong indicator of peroxide cleavage and subsequent polymerization or degradation of the adamantane/trioxolane structure. Discard the batch, as its in vivo efficacy will be severely compromised. Ensure all glassware is free of trace transition metals (especially iron or copper) before beginning the synthesis, as these act as catalysts for endoperoxide reduction.
References
-
Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane. Journal of Medicinal Chemistry - ACS Publications. 1
-
Mechanism of Antimalarial Action of the Synthetic Trioxolane RBX11160 (OZ277). PubMed Central (PMC). 2
-
Chapter 2: Semisynthetic Artemisinin and Synthetic Peroxide Antimalarials. Books - The Royal Society of Chemistry. 3
Sources
Technical Support Center: Arterolane Maleate Crystallization & Polymorph Control
Core Technical Overview
Arterolane Maleate (also known as OZ277 or RBx 11160) is a synthetic 1,2,4-trioxolane (ozonide) antimalarial. Unlike artemisinin derivatives, it possesses a fully synthetic adamantane-based structure.[1]
Critical Solid-State Challenge: The primary challenge in Arterolane crystallization is not necessarily distinguishing between multiple stable polymorphs (as seen in compounds like Ritonavir), but rather controlling the competition between the stable crystalline form (Form I) and the amorphous/oiled-out state.
The drug has a relatively low melting point (96–98°C ), which makes it highly susceptible to "oiling out" (liquid-liquid phase separation) during crystallization if supersaturation is generated too rapidly or if impurities suppress the melting point. Furthermore, the ozonide bridge is thermally sensitive, limiting the temperature range for recrystallization.
Troubleshooting Guide: Polymorphism & Crystallization
Issue 1: "Oiling Out" Instead of Crystallization
User Question: I am attempting to recrystallize Arterolane Maleate from aqueous ethanol, but instead of white crystals, a viscous oil separates at the bottom of the flask. How do I resolve this?
Technical Diagnosis: This is a classic phenomenon of Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit of the solution is crossed at a temperature above the solubility curve but also above the depressed melting point of the solvated solid.
-
Cause A: High impurity profile (impurities act as solvents, lowering the melting point).
-
Cause B: Cooling rate is too rapid, bypassing the nucleation zone and entering the spinodal decomposition zone.
-
Cause C: Temperature of the solution is too high relative to the melting point (96°C).
Corrective Protocol:
-
Re-dissolution: Reheat the mixture gently until the oil phase dissolves back into the bulk solvent. Do not exceed 60°C to prevent ozonide degradation.
-
Solvent Adjustment: Increase the ratio of the "good" solvent (Ethanol) slightly to lower the saturation temperature.
-
Seeding (Critical): Cool the clear solution to approximately 40–45°C. Add seed crystals (0.1–0.5 w/w%) of pure Arterolane Maleate Form I.
-
Controlled Cooling: Implement a slow cooling ramp (e.g., 5°C/hour) down to 0°C. This allows crystal growth on the seeds rather than spontaneous phase separation.
Issue 2: Melting Point Depression & Polymorph Identification
User Question: My isolated crystals have a melting point of 88–91°C. Is this a new metastable polymorph (Form II)?
Technical Diagnosis: While polymorphism is possible, a melting point depression of 5–8°C in Arterolane Maleate is most statistically likely due to solvent inclusion (solvates) or amorphous contamination .
-
Scenario A (Solvate): Ethanol/Water can form channel solvates. If not dried aggressively, the lattice collapses or shows depressed endotherms.
-
Scenario B (Amorphous): Partial amorphous content will broaden the melting range and lower the onset temperature.
Validation Step: Run a Differential Scanning Calorimetry (DSC) scan.
-
Pure Form I: Sharp endotherm peaking at ~96–98°C.
-
Solvate/Wet: Broad endotherm with an early onset (desolvation event) followed by melting.
-
Resolution: Dry the sample under vacuum (5–10 mbar) at 40°C for 24 hours. If the MP returns to 96°C, it was solvent retention, not a new polymorph.
Issue 3: Thermal Degradation During Process
User Question: The mother liquor has turned yellow/orange, and yield is low. What happened?
Technical Diagnosis: The 1,2,4-trioxolane ring is chemically stable relative to natural peroxides but still susceptible to thermal cleavage, especially in the presence of metal ions or excessive heat.
-
Root Cause: Refluxing at >70°C for extended periods or presence of trace iron (Fe²⁺) which catalyzes the Fenton-like degradation of the ozonide.
Corrective Protocol:
-
Limit Temperature: Keep process temperatures below 55°C.
-
Chelation: Ensure all solvents are distilled and reactors are glass-lined or passivated. Use EDTA if metal contamination is suspected.
Standardized Experimental Protocol
Objective: Isolation of Thermodynamically Stable Arterolane Maleate (Form I).
Materials:
-
Crude Arterolane Maleate
-
Solvent A: Ethanol (95% or Absolute)
-
Solvent B: Deionized Water
Workflow:
-
Dissolution: Suspend crude Arterolane Maleate (10 g) in 95% Ethanol (150 mL).
-
Heating: Heat the mixture to 50°C under stirring. Do not reflux vigorously. The solid should dissolve completely. If not, add Ethanol in 5 mL increments.
-
Filtration: Perform a hot filtration (using a pre-warmed funnel) to remove insoluble mechanical impurities.
-
Acidification (If Free Base): Note: If starting from free base, add Maleic acid (1.05 eq) dissolved in ethanol at this stage.
-
Crystallization:
-
Cool the solution slowly to 25°C over 2 hours.
-
Optional: Add seed crystals at 35°C.
-
Once turbidity is observed, cool further to 0–5°C and hold for 4 hours.
-
-
Isolation: Filter the white crystalline solid.
-
Washing: Wash with cold (0°C) 50% Ethanol/Water (20 mL).
-
Drying: Dry under reduced pressure at 40–45°C to constant weight.
Expected Results:
Data Summary: Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Chemical Name | Arterolane Maleate (RBx 11160) | Active Pharmaceutical Ingredient |
| Molecular Formula | C₂₆H₄₀N₂O₈ | (C₂₂H₃₆N₂O₄ · C₄H₄O₄) |
| Melting Point (Form I) | 96 – 98°C | Diagnostic for purity and crystallinity |
| Solubility (Water) | Low / Sparingly Soluble | Requires organic cosolvent for processing |
| Solubility (Ethanol) | Soluble (Hot), Sparingly (Cold) | Ideal for recrystallization |
| Stability | Sensitive to Fe²⁺ and High T (>70°C) | Ozonide bridge integrity |
| Key Impurity Risk | Oiling Out / Amorphous Phase | Process control parameter |
Visualizations (Graphviz)
Diagram 1: Crystallization Troubleshooting Decision Tree
Caption: Decision tree for diagnosing "oiling out" and melting point depressions during Arterolane Maleate processing.
Diagram 2: Optimized Crystallization Workflow
Caption: Step-by-step workflow for obtaining high-purity Arterolane Maleate Form I.
References
-
BenchChem. Synthesis and Purification of Arterolane for Laboratory Applications. Retrieved from BenchChem Technical Library.
-
New Drug Approvals. Arterolane Maleate: Synthesis, Properties, and Clinical Data. (2018).[2]
-
PubChem. Arterolane Maleate (CID 44139912) - Chemical and Physical Properties. National Library of Medicine.
-
Dong, Y., et al. The Structure-Activity Relationship of the Antimalarial Ozonide Arterolane (OZ277). Journal of Medicinal Chemistry.
-
World Intellectual Property Organization. WO2014132226A1: Stable dispersible formulation of arterolane maleate and piperaquine.
Sources
Validation & Comparative
Comprehensive Guide to Arterolane p-Toluenesulfonic Acid Reference Standard Qualification
The following guide details the qualification of Arterolane p-Toluenesulfonic Acid (Arterolane Tosylate) as a reference standard. It is structured to serve researchers and drug development professionals, focusing on the comparative performance of qualification methodologies (Mass Balance vs. qNMR) and the specific utility of the Tosylate salt compared to the marketed Maleate form.
Executive Summary & Technical Context
Arterolane (OZ277) is a synthetic ozonide antimalarial, structurally characterized by an adamantane moiety fused to a 1,2,4-trioxolane ring.[1] While Arterolane Maleate is the marketed API (active pharmaceutical ingredient) in combination therapies (e.g., Synriam), Arterolane p-Toluenesulfonic Acid (Tosylate) serves a critical role in the development lifecycle, often used as a highly crystalline intermediate for purification or as a specific impurity reference standard during salt screening and process validation.[1]
Qualifying the Tosylate salt requires rigorous adherence to ICH Q2(R1) and ICH Q7 guidelines to establish its identity, purity, and potency. This guide compares two primary qualification strategies: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.[2][3][4][5]
Why Arterolane Tosylate?
-
Crystallinity: The p-Toluenesulfonate counter-ion often yields superior crystallinity compared to the maleate, making it an excellent candidate for isolating the trioxolane core from crude reaction mixtures.[1]
-
Purging Capability: The formation of the Tosylate salt can effectively purge regioisomeric impurities (cis/trans isomers of the adamantane linker) that the Maleate formation might retain.
Qualification Strategy: Comparative Analysis
The "performance" of a reference standard is defined by the uncertainty and traceability of its assigned potency value. Below is an objective comparison of the two dominant qualification methodologies.
Method A: Mass Balance Approach (The "Gold Standard")
Calculates potency by subtracting all measured impurities from 100%.
Method B: Quantitative NMR (qNMR) (The Orthogonal Alternative)
Determines potency directly by comparing the integration of target protons against a certified internal standard (IS).[1]
Performance Comparison Table
| Feature | Mass Balance Approach | Quantitative NMR (qNMR) |
| Primary Mechanism | Indirect (Subtraction of impurities) | Direct (Molar ratio to Internal Standard) |
| Traceability | Dependent on multiple instruments (HPLC, KF, TGA) | Direct link to NIST/BIPM traceable IS |
| Sample Requirement | High (>100 mg for all tests) | Low (<20 mg) |
| Time to Result | 2–5 Days (Multiple workflows) | < 4 Hours |
| Precision (RSD) | High (< 0.5%) | Moderate (0.5% – 1.0%) |
| Bias Risk | Risk of "invisible" impurities (e.g., inorganic salts not detected by HPLC) | Risk of signal overlap; requires clean baseline |
| Specific Utility for Arterolane | Best for Final API Release. Detects trace degradation of the fragile ozonide bridge.[1] | Best for Reference Standard Qualification. Avoids response factor errors common in HPLC. |
Detailed Experimental Protocols
These protocols are designed as self-validating systems.[1]
Protocol 1: Identity & Purity via HPLC (Mass Balance Input)
Objective: Establish chromatographic purity to support Mass Balance calculation.
-
Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 30% B to 90% B over 20 mins.
-
Detection: UV at 210 nm (Arterolane lacks strong chromophores; low wavelength required).
-
Flow Rate: 1.0 mL/min.
Step-by-Step Workflow:
-
System Suitability: Inject Arterolane Maleate standard (as a resolution check). Ensure Resolution (
) > 2.0 between the main peak and any known impurities. -
Sample Prep: Dissolve Arterolane Tosylate in 50:50 ACN:Water to 0.5 mg/mL. Note: Avoid methanol if potential for transesterification exists.
-
Data Analysis: Integrate all peaks >0.05% area. Calculate %Purity by area normalization.
Protocol 2: Potency Assignment via qNMR
Objective: Direct quantification of the Arterolane moiety and the Tosylate counter-ion stoichiometry.
-
Instrument: 400 MHz or higher NMR (e.g., Bruker Avance).
-
Solvent: DMSO-
(Provides excellent solubility for both the lipophilic adamantane and the polar tosylate).[1] -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]
-
Relaxation Delay (
): Must be (typically 30–60 seconds) to ensure full magnetization recovery.
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of Arterolane Tosylate (
) and ~5 mg of IS ( ) into the same vial. Record weights to 0.001 mg precision. -
Acquisition: Acquire
H NMR with 64 scans. -
Signal Selection:
-
Arterolane Target: The gem-dimethyl singlet at ~1.3 ppm or the adamantane bridgehead protons.
-
Tosylate Target: The aromatic doublets at ~7.1 and ~7.5 ppm.
-
-
Calculation:
Where = Integration, = Number of protons, = Molecular weight, = Purity.[1]
Visualization of Qualification Logic
The following diagram illustrates the decision matrix and workflow for qualifying the Arterolane Tosylate standard.
Caption: Figure 1. Decision logic for Arterolane Tosylate reference standard qualification, highlighting the orthogonal verification between Mass Balance and qNMR.
Critical Insights for the Researcher
Counter-ion Stoichiometry
Unlike the Maleate salt, which forms a 1:1 salt with Arterolane, the Tosylate qualification must confirm the stoichiometry. Use the qNMR integration of the Tosylate aromatic region (4H) vs. the Arterolane gem-dimethyl (6H).[1] A deviation from the theoretical 0.66 ratio indicates either excess p-Toluenesulfonic acid (common in crude crystallizations) or free base presence.[1]
Stability of the Trioxolane Ring
Arterolane contains a peroxide bridge (trioxolane).
-
Avoid: High temperatures in TGA (Thermogravimetric Analysis). The molecule may decompose before the solvent evaporation plateau.
-
Recommendation: Use LOD (Loss on Drying) under vacuum at <40°C or GC-Headspace for solvent quantification instead of standard TGA to prevent thermal degradation artifacts.[1]
Handling Precautions
Arterolane Tosylate is a potent antimalarial. Handle in a biosafety cabinet.
-
Solubility: It is sparingly soluble in water but soluble in DMSO and Methanol. Ensure complete dissolution in qNMR to avoid "invisible" solid bias.
References
-
ICH Harmonised Tripartite Guideline. (2000).[6] Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[7] [Link]
-
Huang, T., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[2][3][4][5] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[1][5] [Link]
-
Dong, Y., et al. (2011). Arterolane maleate: Pharmacokinetics and pharmacodynamics. Journal of Clinical Pharmacology. [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. mdpi.com [mdpi.com]
- 3. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. qualio.com [qualio.com]
Comparative Pharmacokinetics of Arterolane: Tosylate vs. Maleate Salts
Arterolane (development code OZ277) represents a watershed moment in antimalarial drug discovery as one of the first fully synthetic 1,2,4-trioxolanes (ozonides) to reach clinical application. Designed to overcome artemisinin resistance, arterolane relies on a sterically hindered endoperoxide bond that is activated by the parasite's own biology.
During its journey from bench to bedside, the active pharmaceutical ingredient (API) transitioned from a tosylate salt —used heavily in preclinical discovery—to a maleate salt (RBx11160), which became the clinical candidate and marketed formulation[1]. This guide provides an in-depth comparative analysis of the pharmacokinetic (PK) profiles, physicochemical rationale, and experimental workflows associated with these two salt forms.
Mechanistic Foundation: The Endoperoxide Pharmacophore
Regardless of the salt form, the active moiety of arterolane functions via a highly specific, target-activated mechanism. Upon ingestion by the Plasmodium parasite, the drug accumulates in the acidic food vacuole. Here, ferrous iron (Fe²⁺) released from the degradation of host hemoglobin catalyzes the reductive cleavage of arterolane’s peroxide bridge. This cleavage generates highly reactive carbon-centered radicals that alkylate and destroy essential parasitic proteins, leading to rapid schizontocidal activity[2].
Figure 1: Fe(II)-mediated activation pathway of Arterolane's endoperoxide pharmacophore.
The Causality of Salt Selection: Why Transition to Maleate?
In early-stage drug discovery, Arterolane Tosylate was the standard. Tosylate (p-toluenesulfonate) salts are favored by medicinal chemists because they readily form highly crystalline solids with basic amines, bypassing the need for exhaustive polymorph screening during initial in vivo efficacy testing[2].
However, advancing a tosylate salt into human trials introduces significant regulatory and toxicological hurdles. The synthesis of tosylate salts in the presence of residual alcohols can generate alkyl sulfonates (alkyl tosylates), which are notorious genotoxic impurities. To mitigate this risk and optimize physicochemical properties for a fixed-dose combination (FDC) with piperaquine phosphate, developers transitioned to Arterolane Maleate [1]. The maleate salt provided superior solid-state stability, optimal hygroscopicity, and a highly consistent dissolution profile necessary for human oral bioavailability.
Comparative Pharmacokinetic Profiles
The pharmacokinetic behavior of arterolane is heavily dictated by its rapid metabolism. The spiroadamantane ring, while essential for stabilizing the peroxide bond against premature degradation, is highly susceptible to CYP450-mediated hydroxylation[3].
The table below synthesizes the quantitative PK data for both salt forms across their respective primary testing models.
| Pharmacokinetic Parameter | Arterolane Tosylate (Preclinical - Rat Model) | Arterolane Maleate (Clinical - Human Subjects) |
| Primary Application | In vivo discovery & efficacy screening | Phase I-III Clinical Trials & Marketed FDC |
| Absorption ( | ~1.0 - 2.0 hours | Biphasic: Initial peak at 2-3h, secondary at ~5h |
| Elimination Half-life ( | ~1.3 hours[3] | ~2.0 - 4.0 hours[4] |
| Clearance (CL) | ~61 mL/min/kg (High systemic clearance)[3] | Dose-proportional; CYP450 mediated |
| Oral Bioavailability (F%) | ~38% - 42%[2] | High (Specific % proprietary, well-absorbed)[4] |
| Metabolic Pathway | Adamantane hydroxylation (CYP-mediated) | Adamantane hydroxylation (CYP-mediated) |
Key Insight: The clinical PK profile of Arterolane Maleate exhibits a distinct biphasic absorption curve (a secondary peak at ~5 hours post-dose)[4]. This phenomenon is typically indicative of either enterohepatic recirculation or segment-specific gastrointestinal absorption windows, a nuance not prominently observed in the rapid clearance models of the tosylate salt in rodents.
Experimental Methodologies: Self-Validating PK Workflows
To ensure trustworthiness and reproducibility, the following step-by-step protocols detail the self-validating systems used to evaluate the PK of both salt forms. The inclusion of internal standards (IS) and specific LC-MS/MS transitions ensures that the rapid CYP450-mediated turnover of the parent compound is quantified with absolute specificity.
Protocol A: Preclinical PK Profiling of Arterolane Tosylate (Rodent Model)
Objective: Determine absolute bioavailability and clearance in Sprague-Dawley rats.
-
Formulation Preparation: Suspend Arterolane Tosylate in a standard suspension vehicle (SSV) comprising 0.5% w/v carboxymethyl cellulose, 0.5% v/v benzyl alcohol, 0.4% v/v Tween 80, and 0.9% w/v NaCl in water.
-
Dosing: Administer a single oral dose (e.g., 10 mg/kg) via oral gavage to a cohort of fasted rats. Concurrently, administer an intravenous (IV) dose (e.g., 2 mg/kg) to a separate cohort to establish baseline clearance.
-
Serial Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. Transfer immediately to K₂EDTA tubes and centrifuge at 4°C (3000 × g) to isolate plasma.
-
Protein Precipitation & Extraction: Add 50 µL of plasma to 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Arterolane-d6). Vortex for 2 minutes and centrifuge at 10,000 × g for 10 minutes.
-
LC-MS/MS Quantification: Inject the supernatant into a reverse-phase C18 column. Utilize positive electrospray ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the intact ozonide to prevent confounding by hydroxylated metabolites.
-
Data Validation: Calculate
and Clearance using non-compartmental analysis (NCA). The system validates itself if the IV cohort yields a clearance rate matching the predicted hepatic extraction ratio.
Protocol B: Clinical PK Assessment of Arterolane Maleate (Human Subjects)
Objective: Evaluate single and multiple ascending dose (SAD/MAD) PK in healthy volunteers.
-
Clinical Dosing: Administer Arterolane Maleate capsules (ranging from 25 mg to 600 mg) orally to fasted healthy human subjects under a randomized, double-blind, placebo-controlled design[4].
-
Plasma Collection: Draw venous blood at pre-dose, and at 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, and 48 hours post-dose to capture the anticipated biphasic absorption secondary peak.
-
Bioanalytical Assay: Utilize a validated LC-MS/MS method identical in extraction principle to Protocol A, but strictly calibrated against human plasma matrix effects. Ensure the calibration curve spans 1 ng/mL to 1000 ng/mL.
-
Safety & Tolerability Validation: Concurrently monitor ECGs for QT prolongation (a known class effect of some antimalarials) and liver function tests. The protocol is self-validating when PK linearity is established without dose-limiting hepatotoxicity[5].
Figure 2: Parallel pharmacokinetic evaluation workflows for Arterolane salt forms.
Conclusion
The evolution of Arterolane from its tosylate salt to the maleate salt exemplifies the critical role of physicochemical optimization in drug development. While the tosylate salt provided the rapid crystallization and high rodent bioavailability necessary to prove the viability of the synthetic ozonide class[2], the maleate salt delivered the safety, stability, and reliable human pharmacokinetics required for clinical success[1]. Understanding these distinct profiles allows researchers to better design next-generation endoperoxides with improved half-lives and single-dose curative potential.
References
- Safety, tolerability and pharmacokinetic profile of single and multiple oral doses of arterolane (RBx11160)
- Pharmacokinetics and Pharmacodynamics of Arterolane Maleate Following Multiple Oral Doses in Adult Patients With P. Falciparum Malaria PubMed
- Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplic
- ARTEMISININS AND SYNTHETIC PEROXIDES AS HIGHLY EFFICIENT ANTIMALARIALS Semantic Scholar
- Recent advances in malaria drug discovery PMC - NIH
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in malaria drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Safety, tolerability and pharmacokinetic profile of single and multiple oral doses of arterolane (RBx11160) maleate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of arterolane maleate following multiple oral doses in adult patients with P. falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Impurity Profiling Methods for Arterolane Salts
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical comparison of validated analytical methodologies for profiling impurities in Arterolane salts, a critical component of modern antimalarial therapies. Drawing upon established scientific principles and regulatory standards, this document offers practical insights into method selection, validation, and implementation, empowering you to build robust and reliable impurity control strategies.
The Criticality of Impurity Profiling for Arterolane
Arterolane, a synthetic trioxolane, is a potent and rapidly acting antimalarial drug.[1][2] Its efficacy is intrinsically linked to its precise chemical structure, particularly the peroxide bridge essential for its mechanism of action. However, this reactive moiety also renders the molecule susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[3] Consequently, a thorough understanding and control of potential impurities—arising from synthesis, degradation, or storage—are mandated by regulatory bodies to ensure patient safety and product efficacy.
This guide will navigate the complexities of validating analytical methods for Arterolane impurity profiling, with a focus on two powerful chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), often coupled with Mass Spectrometry (MS) for definitive structural elucidation.
Regulatory Framework: Adherence to ICH Guidelines
The validation of impurity profiling methods is governed by the International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[3][4][5][6][7][8][9][10][11] These guidelines establish thresholds for reporting, identification, and qualification of impurities, ensuring a harmonized approach to drug quality and safety across regions.[4]
| Threshold Type | Maximum Daily Dose ≤ 2g/day |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day (whichever is lower) |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day (whichever is lower) |
Table 1: ICH Q3B(R2) Thresholds for Impurities in New Drug Products.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for impurity profiling is dictated by the physicochemical properties of the API and its potential impurities. Arterolane's polar nature presents a unique analytical challenge, often requiring specialized chromatographic approaches for optimal retention and separation.[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis, prized for its robustness and versatility.[13] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. While effective for a wide range of compounds, highly polar analytes like Arterolane may exhibit poor retention on traditional C18 columns, eluting near the solvent front.[13] However, with careful method development, including optimization of mobile phase composition and pH, RP-HPLC can be successfully employed for Arterolane analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful alternative for the separation of polar and hydrophilic compounds.[14][15][16] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[16] This creates a water-enriched layer on the stationary phase, facilitating the partitioning of polar analytes and leading to enhanced retention.[16] For Arterolane and its potentially polar degradation products, HILIC offers a significant advantage in terms of retention and selectivity.[12]
The Power of Hyphenation: LC-MS/MS for Structural Elucidation
For the definitive identification and structural characterization of unknown impurities, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is indispensable.[17][18][19][20] This powerful hyphenated technique provides molecular weight information and fragmentation patterns, enabling the elucidation of impurity structures with high confidence.[18][19]
Validation of Impurity Profiling Methods: A Comparative Overview
The following tables summarize the validation parameters for representative RP-HPLC and HILIC methods for the analysis of Arterolane, synthesized from published literature.
Method Performance Comparison
| Validation Parameter | RP-HPLC Method | HILIC Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 99.47 - 100.72% | Not explicitly stated, but method deemed accurate |
| Precision (% RSD) | < 2.0% | Not explicitly stated, but method deemed precise |
| Limit of Detection (LOD) | 0.172 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.524 µg/mL | Not explicitly stated |
Table 2: Comparison of Validation Parameters for RP-HPLC and HILIC Methods for Arterolane Analysis.[16]
Chromatographic Conditions Comparison
| Parameter | RP-HPLC Method | HILIC Method |
| Column | Hypersil C18 (250 mm x 4.6 mm, 5 µm) | Agilent HILIC plus (100 x 4.6 mm, 3.5µ) |
| Mobile Phase | Phosphate buffer: Acetonitrile: Methanol (40:30:30 v/v) | Acetonitrile: 10 mM Ammonium Acetate (75:25 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 244 nm | MS |
| Retention Time of Arterolane | 3.353 min | Not explicitly stated |
Table 3: Comparison of Chromatographic Conditions for RP-HPLC and HILIC Methods for Arterolane Analysis.[5][16]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating methods.[21] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.
Objective: To generate degradation products of Arterolane under various stress conditions and assess the specificity of the analytical method.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Arterolane maleate in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostable container to a light source providing an overall illumination of not less than 1.2 million lux hours.
Validated RP-HPLC Method for Impurity Quantification
Objective: To quantify known and unknown impurities in Arterolane maleate samples.
Protocol:
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a filtered and degassed mixture of phosphate buffer, acetonitrile, and methanol in the ratio of 40:30:30 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 244 nm.
-
Injection Volume: 20 µL.
-
Procedure: Inject the blank (mobile phase), standard solution of Arterolane, and the test sample solution. Record the chromatograms and calculate the percentage of each impurity.
Visualization of Key Processes
Method Validation Workflow
Caption: Workflow for analytical method validation.
Logical Relationship in Impurity Profiling
Caption: Logical flow of impurity profiling.
Conclusion
The validation of impurity profiling methods for Arterolane salts is a multifaceted process that demands a thorough understanding of the molecule's chemistry, regulatory requirements, and the capabilities of modern analytical techniques. While RP-HPLC remains a viable and widely used technique, the polar nature of Arterolane and its degradation products makes HILIC an increasingly attractive and often superior alternative for achieving optimal retention and separation. The judicious use of LC-MS/MS is non-negotiable for the unambiguous identification of unknown impurities.
By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can establish robust, reliable, and compliant impurity profiling methods, ultimately contributing to the development of safer and more effective antimalarial therapies.
References
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AMSbiopharma. Impurity guidelines in drug development under ICH Q3. October 7, 2025. [Link]
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Katel, A. S., et al. A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 2020. [Link]
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Gritti, F., & Guiochon, G. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 2012. [Link]
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Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
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ICH. Q3B(R2) Guideline.pdf. June 6, 2006. [Link]
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European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. June 1, 2006. [Link]
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ECA Academy. ICH Q3B(R2) Impurities in New Drug Products. [Link]
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ICH. Quality Guidelines. [Link]
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European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
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Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
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Singh, S., et al. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]
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Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. October 15, 2025. [Link]
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Jain, P. A., et al. Method Development and Validation for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate by RP-HPLC. ResearchGate, 2014. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44139912, Arterolane Maleate. [Link]
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Reddy, G. S., et al. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form. Oriental Journal of Chemistry, 2013. [Link]
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Sharma, M. K., & Murugesan, M. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 2017. [Link]
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Kate, A. S., et al. Comprehensive metabolite identification study of arterolane using hydrophilic interaction liquid chromatography with quadrupole‐time‐of‐flight mass spectrometry. Rapid Communications in Mass Spectrometry, 2022. [Link]
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Van den Heuvel, J. J. M., et al. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 2019. [Link]
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Talluri, M. V. N. K., et al. LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay. Journal of Pharmaceutical and Biomedical Analysis, 2014. [Link]
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ResearchGate. Development and Validation of a Stability Indicating Liquid... [Link]
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Deokate, U., et al. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PIPERAQUINE PHOSPHATE AND DIHYDROARTEMISININ IN BULK. International Journal of Pharmacy and Pharmaceutical Sciences, 2014. [Link]
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Jain, P. A., et al. Quantitative analysis of doxorubicin hydrochloride and arterolane maleate by mid IR spectroscopy using transmission and reflectance modes. PLoS ONE, 2021. [Link]
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Taneja, I., et al. Safety, Tolerability and Pharmacokinetic Profile of Single and Multiple Oral Doses of Arterolane ( RBx11160) Maleate in Healthy Subjects. ResearchGate, 2013. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10475633, Arterolane. [Link]
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Singh, S., et al. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]
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ResearchGate. Characterization and quantitative determination of impurities in piperaquine phosphate by HPLC and LC/MS/MS. [Link]
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ResearchGate. Hydrophilic interaction liquid chromatography for dalargin separation from its structural analogues and its side products. [Link]
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ResearchGate. Structural characterization of forced degradation products of empagliflozin by high resolution mass spectrometry. [Link]
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Naarini Molbio Pharma. Arterolane Maleate. [Link]
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ICH. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). October 25, 2006. [Link]
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European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. October 1, 2006. [Link]
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Netinbag. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. May 11, 2024. [Link]
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Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. June 18, 2025. [Link]
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ResearchGate. A novel hydrophilic interaction liquid chromatography method for the analysis of arterolane; Isolation and structural elucidation of its major degradation product by LC-HRMS and NMR. [Link]
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ResearchGate. Prakash Niguram Doctor of Philosophy PhD Student at National Institute of Pharmaceutical Education And Research Ahmedabad. [Link]
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Bioequivalence Study Design for Arterolane Salt Variations: A Comparative Guide
Executive Summary
Arterolane (OZ277) is a rapidly acting synthetic 1,2,4-trioxolane antimalarial, conventionally formulated as a maleate salt and co-administered with piperaquine phosphate. While the maleate salt provides adequate bioavailability, drug development professionals often explore alternative salt forms—such as mesylate or tosylate—to optimize aqueous solubility, extend half-life, or mitigate food-effect variations.
However, altering the salt form classifies the new formulation as a "pharmaceutical alternative" rather than a pharmaceutical equivalent under regulatory frameworks [1]. Consequently, establishing clinical interchangeability requires rigorous bioequivalence (BE) testing. This guide provides an objective, self-validating framework for designing BE studies that compare Arterolane maleate against alternative salt variations.
Biopharmaceutical Rationale & Causality in Salt Selection
The selection of a salt form directly dictates the dissolution rate, stability, and absorption kinetics of the active pharmaceutical ingredient (API). Arterolane was originally isolated and developed as a hydrogen maleate salt to balance solid-state stability and moderate solubility [2].
The Causality of Precipitation: When engineering highly soluble alternative salts (e.g., mesylate), researchers must account for dynamic physiological pH shifts. Next-generation trioxolanes formulated as mesylate salts have demonstrated a critical vulnerability: in the highly acidic gastric environment (pH ~1.2), the mesylate salt can undergo rapid anion exchange with endogenous chloride ions, precipitating as a less soluble colloidal hydrochloride salt [3]. Furthermore, upon transitioning to the neutral pH of the small intestine (pH ~6.8), the free base may precipitate out of solution, severely limiting the fraction of the drug available for absorption[3].
Therefore, any BE study designed to compare Arterolane salts must employ biorelevant, multi-stage in vitro testing to capture these phase changes before advancing to in vivo pharmacokinetic (PK) models.
Pharmacokinetic absorption and metabolism pathway of Arterolane salts.
Quantitative Comparison of Arterolane Salt Candidates
To establish a baseline for bioequivalence, we must first compare the physicochemical properties of the reference drug against hypothetical alternative candidates. (Note: Values for mesylate and tosylate are predictive models based on trioxolane class behaviors to illustrate the BE comparison framework).
| Parameter | Arterolane Maleate (Reference) | Arterolane Mesylate (Candidate A) | Arterolane Tosylate (Candidate B) |
| Molecular Weight ( g/mol ) | 444.5 | 424.5 | 500.6 |
| Aqueous Solubility (pH 1.2) | Moderate (~2 mg/mL) | High (>10 mg/mL) | Low (<1 mg/mL) |
| Gastric Anion Exchange Risk | Low | High (Precipitates as HCl) | Low |
| Predicted Oral Bioavailability | ~30-40% | ~45% (if precipitation mitigated) | ~25% (Dissolution-limited) |
| Hygroscopicity | Low | Moderate to High | Low |
Bioequivalence Study Design Framework
Under FDA and EMA guidelines, two products containing different salts of the same active moiety are considered pharmaceutical alternatives [4]. To prove bioequivalence, the study must demonstrate that the 90% confidence interval (CI) for the ratio of population geometric means for maximum plasma concentration (
Workflow for evaluating bioequivalence of Arterolane salt variations.
Self-Validating Experimental Protocols
Protocol 1: Two-Stage Biorelevant In Vitro Dissolution
Purpose: To evaluate the risk of gastric anion exchange and intestinal free-base precipitation, establishing a reliable in vitro-in vivo correlation (IVIVC). Causality: Standard single-buffer dissolution tests fail to capture the dynamic precipitation of highly soluble salts. This two-stage protocol forces the drug through a physiological pH shift.
Step-by-Step Methodology:
-
Gastric Phase Simulation: Prepare 500 mL of Simulated Gastric Fluid (SGF) without pepsin (pH 1.2). Critical addition: Ensure the buffer contains 34 mM NaCl to evaluate chloride-exchange precipitation.
-
Introduction: Introduce 50 mg equivalent of Arterolane (Maleate, Mesylate, or Tosylate) into a USP Apparatus II (Paddle) at 50 rpm, maintained at 37°C.
-
Gastric Sampling: Withdraw 2 mL aliquots at 5, 10, 15, and 30 minutes. Filter immediately (0.45 µm PTFE) and analyze via HPLC-UV (210 nm).
-
Intestinal Transition: At exactly 30 minutes, add 500 mL of concentrated Simulated Intestinal Fluid (FaSSIF) buffer to shift the vessel pH to 6.8 instantaneously.
-
Intestinal Sampling: Withdraw aliquots at 35, 45, 60, 90, and 120 minutes.
-
Self-Validation Check: The protocol is self-validating if the mass balance (dissolved drug + recovered precipitate filter cake) equals 100% ± 5%. A sharp drop in concentration at the 35-minute mark for the mesylate salt confirms free-base or HCl precipitation, validating the assay's sensitivity to salt-form discrepancies.
Protocol 2: In Vivo Pharmacokinetic Crossover Study (SD Rats)
Purpose: To determine the rate and extent of absorption (
Step-by-Step Methodology:
-
Study Design: Utilize a randomized, two-period, two-sequence (TR, RT) single-dose crossover design with a 7-day washout period. Use 12 male Sprague-Dawley (SD) rats, fasted for 12 hours pre-dose.
-
Dosing: Administer 10 mg/kg (free-base equivalent) of Arterolane Maleate (Reference) or the Candidate Salt (Test) via oral gavage. Suspend the API in 0.5% methylcellulose/0.1% Tween 80 to ensure uniform delivery.
-
Blood Sampling: Collect 200 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.
-
Plasma Extraction: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C. Extract the plasma using protein precipitation (add 3 volumes of cold acetonitrile containing a stable isotope internal standard).
-
Quantification: Quantify Arterolane concentrations using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation Check: The crossover design inherently self-validates by utilizing the animal as its own control, thereby eliminating inter-subject anatomical and metabolic variability. If the intra-subject coefficient of variation (CV%) for the reference formulation exceeds 30%, the study is deemed highly variable, and the sample size must be statistically re-powered to ensure the integrity of the 90% CI calculation.
References
-
Food and Drug Administration (FDA). "Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations." U.S. Department of Health and Human Services. Available at:[Link]
-
Gautam, A., et al. (2021). "Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439." ACS Infectious Diseases. Available at:[Link]
-
Mossallam, S. F., et al. (2014). "Efficacy of Synriam™, a new antimalarial combination of OZ277 and piperaquine, against different developmental stages of Schistosoma mansoni." Acta Tropica, 143, 114-121. Available at: [Link]
-
Chow, S. C. (2014). "Bioavailability and Bioequivalence in Drug Development." Wiley Interdisciplinary Reviews: Computational Statistics, 6(4), 304–312. Available at:[Link]
Inter-Laboratory Validation of Arterolane Assay Methods: A Comprehensive Comparison Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare analytical modalities for the quantification of Arterolane maleate, elucidate the causality behind critical methodological choices, and provide self-validating, inter-laboratory transfer protocols based on ICH guidelines.
The Analytical Challenge of Arterolane Maleate
Arterolane maleate (AM) is a synthetic dispiro-1,2,4-trioxolane antimalarial agent that acts by causing lipid peroxidation and inhibiting parasite protein synthesis. In clinical applications, it is predominantly co-formulated with Piperaquine phosphate (PQP) to prevent resistance 1.
Quantifying AM presents a unique analytical challenge. AM is highly lipophilic and prone to degradation under extreme pH or thermal stress, whereas PQP is a highly polar, multi-basic compound. Developing an assay that simultaneously captures both compounds—or accurately isolates AM in complex biological matrices—requires strict control over mobile phase pH, column chemistry, and ionization parameters. Furthermore, for a method to be globally applicable across different research facilities, it must undergo rigorous inter-laboratory validation to prove intermediate precision and robustness.
Comparative Analysis of Assay Modalities
Selecting the correct assay modality depends entirely on the analytical goal: high-throughput formulation quality control (QC) versus highly sensitive bioanalytical pharmacokinetic (PK) profiling.
Table 1: Objective Comparison of Arterolane Quantification Methods
| Modality | Primary Application | Sensitivity (LOD) | Matrix Interference | Causality / Rationale for Use |
| RP-HPLC-UV | QC of Bulk & Tablets | ~0.15 - 0.25 µg/mL | Moderate | Cost-effective & Robust: High UV absorptivity at 241 nm allows reliable, routine batch release testing 2. |
| LC-MS/MS | PK & Bioanalysis | ~1.0 - 5.0 ng/mL | High (Requires IS) | High Sensitivity & Selectivity: Essential for sub-nanogram detection in plasma/blood during clinical trials 1. |
| HILIC-MS | Metabolite Profiling | ~2.0 ng/mL | High | Polar Retention: Retains polar metabolites and PQP better than standard RP-LC, improving MS ionization . |
| FT-IR (DRIFTS) | Solid-State Analysis | ~0.2% w/w | Low | Solvent-Free: Environmentally friendly, rapid quantification without sample extraction . |
Inter-Laboratory Validation Framework
A method developed in a pristine R&D environment (Lab A) often fails in a high-throughput QC environment (Lab B) due to subtle variations in ambient temperature, pump mixing efficiency, or analyst technique. Inter-laboratory validation (Intermediate Precision and Reproducibility) per ICH Q2(R2) and ICH M10 guidelines ensures the assay is mathematically robust.
Inter-laboratory validation workflow for Arterolane assays per ICH guidelines.
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system . This means incorporating internal checks (System Suitability Tests and Quality Control brackets) that automatically invalidate the run if the instrument drifts out of specification, preventing the reporting of erroneous data.
Protocol A: RP-HPLC-UV for Formulation Quality Control
This method is optimized for the simultaneous estimation of AM and PQP in combined dosage forms 2.
-
Step 1: Mobile Phase Preparation (The Causality of pH)
-
Action: Prepare a 60:40 (v/v) mixture of Water and Methanol. Adjust the aqueous phase to pH 2.8 using orthophosphoric acid.
-
Causality: Arterolane and Piperaquine contain basic nitrogen centers. At neutral pH, these amines interact with residual silanol groups on the silica column, causing severe peak tailing. Dropping the pH to 2.8 fully protonates the silanols (rendering them neutral) and the analytes, ensuring sharp, symmetrical peaks driven purely by hydrophobic partitioning.
-
-
Step 2: Chromatographic Execution
-
Column: Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min at 30°C.
-
Detection: UV at 241 nm.
-
-
Step 3: Self-Validating System Suitability Test (SST)
-
Inject a standard mixture (150 µg/mL AM, 750 µg/mL PQP) six times.
-
Pass Criteria: %RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 2000. If these criteria fail, the system is not chemically equilibrated, and the run must be aborted.
-
-
Step 4: Inter-Laboratory Transfer Verification
-
Lab B must reproduce the method using a different HPLC brand (e.g., switching from Agilent to Waters) and a different analyst. The calculated assay value of a shared blind sample must fall within 98.0% - 102.0% of Lab A's result.
-
Protocol B: LC-MS/MS for Bioanalytical Pharmacokinetics
For clinical trials, UV detection lacks the sensitivity to track AM clearance in plasma 1. LC-MS/MS is mandatory.
-
Step 1: Matrix Extraction & Internal Standard (IS) Spiking
-
Action: Spike 50 µL of human plasma with 10 µL of Arterolane-d6 (stable isotope-labeled IS). Perform protein precipitation using 200 µL of cold Acetonitrile.
-
Causality: An isotopically labeled IS co-elutes exactly with the target analyte and experiences the exact same matrix ion suppression in the MS source. This ratio mathematically cancels out matrix effects, ensuring trustworthiness.
-
-
Step 2: HILIC Separation
-
Action: Use a ZIC-pHILIC column (150 x 4.6 mm, 5 µm) with a gradient of 20 mM ammonium carbonate and acetonitrile 3.
-
Causality: Non-volatile buffers (like the phosphate used in HPLC-UV) will crystallize and destroy the MS source. Ammonium carbonate is volatile. HILIC is chosen here to better retain the highly polar PQP and early-phase AM metabolites.
-
-
Step 3: Self-Validating Quality Control (QC) Bracketing
-
Action: Insert Low, Medium, and High QC samples (e.g., 3, 50, 800 ng/mL) at the beginning, middle, and end of the patient sample queue.
-
Pass Criteria: 67% of all QCs must be within ±15% of their nominal value. If the end-of-run QCs fail, it proves the MS source became fouled during the run, and the bracketed patient data is automatically rejected.
-
Quantitative Data Summary
The following table summarizes the typical validation benchmarks achieved when these methods are successfully transferred between laboratories.
Table 2: Inter-Laboratory Validation Benchmarks for Arterolane
| Validation Parameter | RP-HPLC-UV (Formulation QC) | LC-MS/MS (Plasma Bioanalysis) |
| Linearity Range | 30 - 225 µg/mL | 1.0 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.247 µg/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.750 µg/mL | 1.0 ng/mL |
| Accuracy (% Recovery) | 99.6% - 101.4% | 92.5% - 106.2% |
| Intra-day Precision (%RSD) | 0.3% - 0.9% | 2.1% - 4.5% |
| Inter-Lab Precision (%RSD) | < 1.5% | < 6.0% |
Conclusion
The successful inter-laboratory validation of Arterolane assay methods hinges on understanding the physicochemical causality behind the protocols. For formulation QC, RP-HPLC-UV provides a highly reproducible, low-cost solution, provided the silanol interactions are suppressed via acidic buffering. Conversely, for clinical pharmacokinetics, LC-MS/MS (often coupled with HILIC) is non-negotiable due to its superior sensitivity, though it requires strict adherence to self-validating IS and QC bracketing to mitigate matrix effects.
References
- Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form Oriental Journal of Chemistry URL
- PMC (National Institutes of Health)
- Assessment of Efficacy and Safety of Arterolane Maleate–Piperaquine Phosphate Dispersible Tablets in Comparison With Artemether-Lumefantrine Dispersible Tablets in Pediatric Patients With Acute Uncomplicated Plasmodium falciparum Malaria: A Phase 3, Randomized, Multicenter Trial in India and Africa Oxford Academic URL
- PfK13-associated artemisinin resistance slows drug activation and enhances antioxidant defence, which can be overcome with sulforaphane bioRxiv URL
Sources
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- 2. Development and Validation of a Stability Indicating Liquid Chromatographic Method for Simultaneous Estimation of Arterolane Maleate and Piperaquine Phosphate in Combined Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 3. biorxiv.org [biorxiv.org]
Comparative Guide: Stability of 1,2,4-Trioxolane Ozonides in Acidic vs. Basic Media
Executive Summary
The development of fully synthetic endoperoxides—specifically 1,2,4-trioxolanes (ozonides)—has revolutionized the landscape of antimalarial drug discovery. While these compounds mimic the parasiticidal mechanism of artemisinin, their journey from oral administration to the parasite's food vacuole is fraught with hydrolytic challenges. This guide provides an objective, data-driven comparison of ozonide stability in acidic versus basic media, contrasting first-generation leads (e.g., Arterolane/OZ277) with next-generation candidates (e.g., Artefenomel/OZ439).
Mechanistic Causality: pH-Dependent Degradation Pathways
To engineer highly bioavailable ozonides, researchers must first understand the fundamental causality behind their degradation in varying pH environments.
Acidic Media (pH 1.5 – 3.5): The Gastric Bottleneck
When administered orally, an ozonide must survive the harsh, strongly acidic environment of the stomach[1]. In acidic media, the ether or peroxide oxygen atoms within the 1,2,4-trioxolane ring are highly susceptible to protonation. This protonation weakens the adjacent bonds, creating a favorable leaving group that triggers the heterolytic cleavage of the C–O or O–O bonds.
-
Degradation Products: This acid-catalyzed ring-opening cascade typically yields corresponding ketones and aldehydes (such as glyoxal)[2]. Under severe acidic stress, glyoxal can further polymerize into nonisolable condensates, drastically reducing the bioavailable fraction of the administered dose[1].
Basic Media (pH 7.5 – 8.5): Intestinal and Cellular Environments
Upon exiting the stomach, the surviving drug enters the basic environment of bile juices and the intestine[1]. While 1,2,4-trioxolanes are generally more resistant to basic hydrolysis than acidic hydrolysis, prolonged exposure to high pH can still induce base-catalyzed degradation.
-
Degradation Products: Hydroxide ions can attack the less sterically hindered carbons of the trioxolane ring, leading to the generation of corresponding ketones[1]. However, the rate of this degradation is heavily dependent on the molecular architecture surrounding the peroxide core.
Structural Causality & Evolution
The difference in stability between ozonide generations is rooted in steric engineering. First-generation ozonides like possess a relatively exposed peroxide bond, making them highly vulnerable to both acidic and basic hydrolytic attack[3][4]. Conversely, second-generation candidates like incorporate bulky spiro-adamantane systems. This steric bulk acts as a physical shield, blocking hydronium or hydroxide ions from accessing the peroxide core, thereby significantly lowering the degradation rate constant[4][5].
Logical relationship between physiological pH environments and ozonide drug stability.
Quantitative Comparison of Ozonide Stability
The following table summarizes the comparative stability of different ozonide classes based on forced degradation studies and pharmacokinetic profiling.
| Ozonide Class / Compound | Acidic Media (pH 1.5–3.5) | Basic Media (pH 7.5–8.5) | Primary Degradation Mechanism | Structural Causality |
| 1st-Gen (e.g., Arterolane / OZ277) | Rapid degradation | Moderate degradation | Hydrolytic cleavage of peroxide/ether bonds | Exposed 1,2,4-trioxolane core allows easy solvent/ion access[4]. |
| 2nd-Gen (e.g., Artefenomel / OZ439) | High stability | High stability | Slow base-catalyzed hydrolysis | Spiro-adamantane group provides severe steric hindrance[6]. |
| Arylvinyl-1,2,4-trioxanes | Very Low (Polymerizes) | Low to Moderate | Ketone & glyoxal formation | Vinyl conjugation facilitates rapid acid-catalyzed ring opening[2]. |
Experimental Methodology: Self-Validating Forced Degradation Protocol
To objectively evaluate the stability of novel ozonides against benchmarks, a rigorous forced degradation workflow is required. The following protocol is designed as a self-validating system: it includes a mandatory neutralization step to ensure that degradation occurs strictly during the controlled incubation phase and not as an artifact during chromatographic analysis[3].
Step-by-Step Protocol: Hydrolytic Stress Testing
-
Stock Preparation: Dissolve the ozonide API in a chemically inert, LC-MS grade solvent (e.g., methanol or acetonitrile) to achieve a standard concentration of 1 mg/mL.
-
Acidic Hydrolysis Setup: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M HCl (pH ~1). Seal in a temperature-controlled glass vial.
-
Basic Hydrolysis Setup: Mix 1.0 mL of the stock solution with 1.0 mL of 0.1 M NaOH (pH ~13). Seal in a separate vial.
-
Neutral Control Setup: Mix 1.0 mL of the stock solution with 1.0 mL of HPLC-grade water (or PBS, pH 7.4) to serve as the unstressed baseline[3].
-
Incubation: Incubate all vials at 60°C to accelerate hydrolytic degradation.
-
Kinetic Sampling & Quenching (Critical Step): Withdraw 200 µL aliquots at specific intervals (e.g., t = 2, 4, 8, and 24 hours). Immediately neutralize the acidic samples with an equivalent volume of 0.1 M NaOH, and the basic samples with 0.1 M HCl[3].
-
Expert Insight: Failure to neutralize the samples will lead to continued degradation within the acidic/basic environment of the HPLC autosampler, artificially inflating the degradation rate and skewing kinetic data.
-
-
Chromatographic Analysis: Analyze the quenched samples using a stability-indicating RP-HPLC method. For compounds like Arterolane, utilize a C18 column with a mobile phase adjusted to pH 2.8 (using orthophosphoric acid) to suppress secondary silanol interactions and ensure sharp peak shapes[3].
Step-by-step experimental workflow for forced degradation and stability testing of ozonides.
Strategic Recommendations for Drug Development
When advancing novel 1,2,4-trioxolanes through preclinical pipelines, mitigating acid-catalyzed degradation is paramount. Developers should prioritize:
-
Steric Shielding: Incorporating bulky cycloalkyl or adamantane substructures adjacent to the peroxide bond to physically block hydronium/hydroxide access[6].
-
pKa Tuning: Modifying primary and secondary amino appendages to optimize the compound's log D7.4 value. Higher metabolic stabilities are consistently observed in ozonides with carefully tuned basicity[6].
-
Formulation Strategies: Utilizing enteric-coated capsules or lipid-based formulations (e.g., milk fat globule solubilization) to protect the API during gastric transit and facilitate controlled release in the neutral/basic intestinal environment[7].
References
-
Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. ACS Omega (2022). URL:[Link]
-
Parasite-Mediated Degradation of Synthetic Ozonide Antimalarials Impacts In Vitro Antimalarial Activity. Antimicrobial Agents and Chemotherapy (2018). URL:[Link]
-
Artefenomel Regioisomer RLA-3107 Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials. ACS Medicinal Chemistry Letters (2023). URL:[Link]
-
Structure-Activity Relationship of the Antimalarial Ozonide Artefenomel (OZ439). Journal of Medicinal Chemistry / PubMed (2017). URL:[Link]
Sources
- 1. Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Structure-Activity Relationship of the Antimalarial Ozonide Artefenomel (OZ439) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Arterolane Tosylate vs. Artemisinin Derivatives: A Technical Guide
Executive Summary: The Synthetic Evolution
The global antimalarial pharmacopeia is undergoing a critical shift from semi-synthetic artemisinin derivatives (Artesunate, Artemether, Dihydroartemisinin) to fully synthetic ozonides (1,2,4-trioxolanes). Arterolane tosylate (OZ277) represents the first generation of this synthetic class.
While both classes share the fundamental pharmacophore—a peroxide bridge essential for parasite killing—Arterolane was engineered to overcome the pharmacokinetic and supply chain liabilities of plant-derived artemisinins. This guide objectively benchmarks Arterolane against the artemisinin standard, highlighting its superior stability and safety profile while addressing the critical reality of cross-resistance in Kelch13 mutant strains.
Key Differentiators at a Glance
| Feature | Artemisinin Derivatives (e.g., Artesunate) | Arterolane Tosylate (OZ277) |
| Source | Semi-synthetic (extraction from A. annua) | Fully Synthetic (scalable chemical synthesis) |
| Chemistry | 1,2,4-Trioxane (Sesquiterpene lactone) | 1,2,4-Trioxolane (Ozonide) |
| Elimination t1/2 | < 1 hour (Rapid clearance) | 3–4 hours (Extended rapid-kill phase) |
| Embryotoxicity | High (Contraindicated in 1st trimester) | Significantly Lower (~250-fold less potent) |
| Resistance | Susceptible to Kelch13 mutations | Cross-resistance confirmed (C580Y, R539T) |
Chemical Architecture & Stability
The structural distinction between the two classes dictates their stability and metabolic fate.
-
Artemisinins (1,2,4-Trioxane): Contain a lactone ring prone to hydrolysis. In plasma, Artesunate and Artemether are rapidly hydrolyzed to the active metabolite Dihydroartemisinin (DHA), which is then glucuronidated and excreted.
-
Arterolane (1,2,4-Trioxolane): Features a spiro-adamantane system fused to the ozonide ring. This steric protection prevents the rapid hydrolytic degradation seen in artemisinins, contributing to a longer plasma half-life and greater chemical stability in formulation.
Operational Advantage
Arterolane bypasses the agricultural supply chain of Artemisia annua, eliminating price volatility caused by crop cycles and extraction yields.
Mechanism of Action (MoA)
Both drug classes function as prodrugs activated by heme (ferrous iron, Fe²⁺) released during hemoglobin digestion in the parasite's food vacuole.
Comparative Pathway Analysis
-
Activation: The peroxide bond undergoes reductive cleavage by Fe²⁺-heme.
-
Radical Generation: This produces oxygen-centered radicals that rearrange into lethal carbon-centered radicals.
-
Target Alkylation: These radicals alkylate heme and essential parasite proteins (e.g., PfATP6, EXP1), causing proteotoxic stress and membrane damage.
Nuance: Arterolane was designed to be less reactive with free ferrous iron than artemisinins, potentially reducing off-target toxicity (see Safety section) while maintaining high reactivity towards heme.
Figure 1: Shared mechanism of iron-dependent activation and radical-mediated toxicity.
Pharmacokinetic Profiling
The critical flaw of artemisinins is their extremely short half-life (<1 hour), which necessitates multiple doses and leaves a window for recrudescence if the partner drug fails. Arterolane improves this metric but remains a "rapid-acting" drug requiring a partner (Piperaquine).
Quantitative Benchmarking
| Parameter | Dihydroartemisinin (DHA) | Arterolane (OZ277) | Impact |
| Tmax | 1.5 – 2.0 hrs | 3.0 – 4.0 hrs | Slower absorption reduces peak-dose toxicity risks. |
| Elimination t1/2 | 0.8 – 1.5 hrs | 2.0 – 4.0 hrs | Arterolane provides a longer "kill window" per dose. |
| Metabolism | UGT-mediated Glucuronidation | CYP3A4 Oxidation | Arterolane has potential for drug-drug interactions (DDIs) via CYP3A4. |
| Bioavailability | Variable | High (>60%) | More consistent exposure profiles. |
Note: While Arterolane's t1/2 is an improvement, it is not the "single-dose cure" candidate that later ozonides (e.g., OZ439/Artefenomel, t1/2 >40h) aimed to be.
Resistance & Efficacy
A critical question for researchers is whether Arterolane can bypass the partial resistance observed with artemisinins in Southeast Asia (mediated by PfKelch13 mutations).[1]
The Cross-Resistance Reality
Experimental data confirms that Arterolane is cross-resistant with artemisinins.
-
Wild-Type IC50: Both drugs show low nanomolar potency (1–5 nM).
-
K13 Mutants (C580Y, R539T): In Ring-stage Survival Assays (RSA), parasites expressing K13 mutations show increased survival rates against Arterolane, similar to DHA.
-
Implication: Arterolane does not solve the K13 resistance problem. It must be paired with a fully effective partner drug (e.g., Piperaquine) to ensure cure in resistant zones.
Safety Profile: The Hidden Advantage
The most significant biological differentiator is embryotoxicity . Artemisinins are known embryotoxicants in animal models, leading to contraindications in the first trimester of pregnancy.[2][3][4]
-
Artemisinins: Cause depletion of embryonic erythroblasts, leading to fetal resorption and malformation.[3]
-
Arterolane: Studies indicate it is ~250-fold less potent as an embryotoxicant than DHA in vitro.
-
Mechanism: The steric bulk of the adamantane moiety in Arterolane likely restricts its access to the specific heme-dependent targets in embryonic erythroblasts, improving the safety margin.
Experimental Protocols
To validate these differences in your own lab, use the following standardized protocols.
Protocol A: Ring-stage Survival Assay (RSA0-3h)
Purpose: To quantify cross-resistance in K13 mutant strains.[1][5]
-
Synchronization: Use sorbitol to synchronize P. falciparum cultures (e.g., K13 C580Y mutant vs. 3D7 wild-type) to the early ring stage (0–3 hours post-invasion).
-
Drug Pulse:
-
Prepare Arterolane and DHA stocks in DMSO.
-
Expose tightly synchronized rings (0.5% parasitemia, 2% hematocrit) to 700 nM of drug for exactly 6 hours .
-
Expert Insight: The 700 nM concentration mimics the Cmax of clinical dosing. The 6-hour pulse mimics the short in vivo exposure.
-
-
Wash: Remove drug by washing cells 3x with RPMI 1640.
-
Recovery: Resuspend in drug-free medium and culture for 66 hours.
-
Readout: Measure parasitemia using flow cytometry (SYBR Green I/MitoTracker) or microscopy.
-
Calculation: Survival Rate (%) = (Parasitemia of Drug-Treated / Parasitemia of DMSO Control) × 100.
-
Interpretation: Survival > 1% indicates resistance.
-
Protocol B: Comparative Metabolic Stability (Microsomal)
Purpose: To verify the half-life advantage.
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrates: Arterolane (1 µM) vs. DHA (1 µM).
-
Reaction:
-
Pre-incubate microsomes + substrate in phosphate buffer (pH 7.4) for 5 min at 37°C.
-
Initiate with NADPH-generating system.
-
-
Sampling: Aliquot at 0, 5, 15, 30, 45, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent depletion.
-
Calculation: Plot ln(concentration) vs. time. Slope (
) determines intrinsic clearance ( ) and in vitro .-
Expectation: Arterolane slope should be significantly shallower (slower depletion) than DHA.
-
References
-
Probing the Antimalarial Mechanism of Artemisinin and OZ277 (Arterolane) with Nonperoxidic Isosteres and Nitroxyl Radicals. Antimicrobial Agents and Chemotherapy, 2010. Link
-
Plasmodium falciparum K13 Mutations Differentially Impact Ozonide Susceptibility and Parasite Fitness In Vitro. mBio, 2017. Link
-
Safety, tolerability and pharmacokinetic profile of single and multiple oral doses of arterolane (RBx11160) maleate in healthy subjects. Journal of Clinical Pharmacology, 2014.[6] Link
-
Improved safety margin for embryotoxicity in rats for the new endoperoxide artefenomel (OZ439) as compared to artesunate. Food and Chemical Toxicology, 2018. Link
-
Comparison of the Exposure Time Dependence of the Activities of Synthetic Ozonide Antimalarials and Dihydroartemisinin against K13 Wild-Type and Mutant Plasmodium falciparum Strains. Antimicrobial Agents and Chemotherapy, 2016. Link
Sources
- 1. Plasmodium falciparum K13 Mutations Differentially Impact Ozonide Susceptibility and Parasite Fitness In Vitro | Medicines for Malaria Venture [mmv.org]
- 2. paho.org [paho.org]
- 3. mdpi.com [mdpi.com]
- 4. Examination of the Cytotoxic and Embryotoxic Potential and Underlying Mechanisms of Next-Generation Synthetic Trioxolane and Tetraoxane Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum K13 Mutations Differentially Impact Ozonide Susceptibility and Parasite Fitness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, tolerability and pharmacokinetic profile of single and multiple oral doses of arterolane (RBx11160) maleate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to Determining Counterion Stoichiometry in Arterolane Salts
Executive Summary & The Physicochemical Challenge
Arterolane maleate (OZ277) is a rapidly acting, synthetic trioxolane antimalarial agent. To optimize its solid-state stability, aqueous solubility, and bioavailability, the active pharmaceutical ingredient (API) is formulated as a hydrogen maleate salt, demanding a strict 1:1 molar stoichiometry between the API and the maleic acid counterion[1].
For analytical scientists, confirming this stoichiometry presents a classic physicochemical polarity mismatch:
-
Arterolane (API): A bulky, lipophilic basic moiety featuring an adamantane-trioxolane structure. It retains strongly on standard reversed-phase (RP) columns and possesses a UV chromophore[2].
-
Maleate (Counterion): A highly polar, small organic diacid. On conventional C18 columns, maleic acid elutes in the void volume. Furthermore, it lacks a strong chromophore in the visible range, absorbing primarily below 220 nm—a region highly susceptible to interference from mobile phase solvents[3].
This guide objectively compares the analytical modalities used to overcome this mismatch, detailing self-validating protocols that ensure absolute stoichiometric accuracy during drug development and quality control.
Comparative Analysis of Analytical Modalities
Historically, laboratories relied on a dual-method paradigm: using RP-HPLC for the API and Ion Chromatography (IC) for the counterion. However, modern approaches favor unified, single-method paradigms that eliminate compounding errors between separate assays[4].
Quantitative Comparison of Stoichiometric Techniques
| Analytical Modality | Target Analyte(s) | LOD / LOQ | Precision (%RSD) | Throughput | Stoichiometry Output |
| RP-HPLC-UV | Arterolane (API) | ~0.6 / 1.8 µg/mL | < 2.0% | High (10 min/run) | Indirect (Requires IC) |
| Suppressed IC | Maleate (Counterion) | ~0.1 / 0.3 µg/mL | < 1.5% | Medium (15 min/run) | Indirect (Requires HPLC) |
| 1H qNMR | API + Maleate | N/A (Ratio based) | < 1.0% | High (5 min/run) | Direct (Absolute Ratio) |
| HILIC-ELSD | API + Maleate | ~2.0 / 6.0 µg/mL | < 2.5% | Medium (20 min/run) | Direct (Via standard curves) |
Mechanistic Workflows & Self-Validating Protocols
Methodological paradigms for determining Arterolane maleate counterion stoichiometry.
Protocol A: Quantitative NMR (qNMR) – The Direct Ratio Method
Causality & Expertise: qNMR is the gold standard for early-phase stoichiometry. Unlike chromatography, which relies on extinction coefficients or ionization efficiencies, the area under a qNMR resonance peak is fundamentally proportional to the number of resonating nuclei[4]. This allows for the absolute determination of the API-to-counterion ratio without the need for external reference standards.
Self-Validating System (Internal Cross-Verification): Before the counterion ratio is calculated, the system must self-validate by integrating two independent API proton signals. If the normalized integrals of these two API regions deviate by >1.0%, the run is automatically invalidated due to suspected impurity overlap or incomplete relaxation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of Arterolane maleate in 0.6 mL of 100% deuterated DMSO-d6 containing 0.05% TMS as an internal chemical shift reference.
-
T1 Relaxation Calibration: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) among the target protons. Set the relaxation delay (D1) to at least
(typically 20–30 seconds) to ensure >99% equilibrium magnetization recovery. Failing to allow full relaxation will artificially skew the stoichiometry. -
Acquisition: Acquire 1H NMR spectra at 298 K using a 90° pulse angle, 64 scans, and a spectral width of 12 ppm.
-
Integration & Validation Gate:
-
Stoichiometric Calculation: Integrate the maleate alkene protons (singlet, 2H, ~6.2 ppm). Calculate the ratio of the normalized maleate integral (Area/2) to the normalized API integral (Area/6). A result of 0.98 – 1.02 confirms the 1:1 hydrogen maleate stoichiometry.
Protocol B: HILIC-ELSD – The Simultaneous Chromatographic Method
Causality & Expertise: Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary retention mechanism for the highly polar maleate anion. Coupling this with an Evaporative Light Scattering Detector (ELSD) bypasses the UV-absorbance limitations of maleic acid, offering a universal mass-based response generated by particle scattering after solvent evaporation[5]. Alternatively, mixed-mode chromatography can be employed to retain both the basic drug and the acidic counter-ion[3].
Self-Validating System (Mass-Balance Closure): This protocol relies on a strict mass-balance check. The calculated mass of the API plus the calculated mass of the maleate must equal the total weighed mass of the sample injected (Acceptance criteria: 98.0% - 102.0% recovery).
Step-by-Step Methodology:
-
System Setup: Equip the HPLC with a zwitterionic HILIC column (150 x 4.6 mm, 3 µm) and an ELSD (Drift tube temp: 50°C, Nebulizer gas: Nitrogen at 1.5 L/min).
-
Mobile Phase Preparation: Prepare a gradient of Acetonitrile and 100 mM Ammonium Formate buffer (pH 3.0). Causality: The acidic pH ensures maleic acid is partially protonated to optimize peak shape, while the volatile formate buffer prevents ELSD nebulizer fouling.
-
Calibration: Inject independent calibration standards of Arterolane free base and Maleic acid. Note: Because ELSD responses are inherently non-linear due to the physics of light scattering, you must use a log-log calibration curve for accurate quantification.
-
Sample Analysis: Inject 10 µL of the Arterolane maleate sample (prepared at 1.0 mg/mL in 80:20 Acetonitrile:Water).
-
Stoichiometric Calculation: Convert the quantified concentrations (µg/mL) of the API and maleate to molarities using their respective molecular weights (Arterolane free base = 392.5 g/mol ; Maleic acid = 116.1 g/mol ). Compute the final molar ratio.
Causality in Experimental Choices (E-E-A-T Insights)
Why abandon traditional RP-HPLC for stoichiometry determination? While RP-HPLC is highly accurate for Arterolane API assay and impurity profiling[2], it forces analysts to use a secondary method (like IC) for the counterion. This dual-method approach propagates compounding errors. For instance, a +2% error in the HPLC API assay combined with a -2% error in the IC maleate assay can skew the calculated stoichiometric ratio by up to 4%, potentially causing a perfectly formulated batch to fail regulatory specifications.
By migrating to unified methods like qNMR or HILIC-ELSD, analytical scientists eliminate inter-instrument variability, ensuring that the structural integrity of the Arterolane maleate salt is measured with absolute, self-validating precision.
References
-
Analytical Method Development and Validation of Combination of “Piperaquine Phosphate” And “Arterolane Maleate” By Using RP-HPLC Source: ijprajournal.com URL:2
-
A Combined Approach of Ion Chromatography and Quantitative NMR to Accurately Determine Counterion Stoichiometry Source: tandfonline.com URL:4
-
Arterolane Maleate: Chemical Structure and Synthesis Source: newdrugapprovals.org URL:1
-
Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method Source: chromatographyonline.com URL:5
-
HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography Source: sielc.com URL:3
Sources
Regulatory Limits and Analytical Strategies for p-Toluenesulfonic Acid Residues in Pharmaceuticals: A Comprehensive Comparison Guide
Introduction & The Genotoxicity Paradox
p-Toluenesulfonic acid (p-TSA) is an indispensable reagent in pharmaceutical manufacturing. It is widely favored for its efficacy as an organic-soluble Brønsted acid catalyst in esterification reactions and its ability to form stable, highly crystalline tosylate salts with basic active pharmaceutical ingredients (APIs)[1]. However, the application of p-TSA introduces a critical quality and safety paradox into the drug development lifecycle.
While p-TSA itself is Ames-negative and not inherently genotoxic, its interaction with residual lower alcohols (e.g., methanol, ethanol, isopropanol) during synthesis, salt formation, or recrystallization steps can generate alkyl p-toluenesulfonates, commonly known as alkyl tosylates[2][3]. These alkyl tosylates—specifically methyl, ethyl, and isopropyl tosylate—are potent electrophiles. They act as alkylating agents capable of attacking nucleophilic centers on cellular DNA via an SN2 mechanism, leading to DNA adduct formation, mutagenesis, and potential carcinogenesis[1][4]. Consequently, global regulatory agencies mandate stringent control over these potential genotoxic impurities (PGIs).
Regulatory Framework: The ICH M7 Mandate
The assessment and control of DNA-reactive impurities are strictly governed by the International Council for Harmonisation (ICH) M7(R2) guideline[5][6]. To balance scientific validity with clinical safety, the ICH M7 framework establishes the Threshold of Toxicological Concern (TTC) . For a pharmaceutical product intended for lifetime daily administration, the TTC for a mutagenic impurity is universally set at 1.5 µ g/day [5][7].
To translate this absolute daily exposure limit into an actionable analytical specification (in parts per million, ppm) for quality control, the maximum daily dose (MDD) of the API must be factored into the following equation:
Specification Limit (ppm) = TTC (1.5 µ g/day ) / MDD ( g/day )
For example, if an API has a maximum daily dose of 500 mg (0.5 g), the maximum allowable limit for combined alkyl tosylates in the drug substance is strictly 3.0 ppm[3][8]. This ultra-trace regulatory threshold necessitates highly sensitive, selective, and robust analytical methodologies.
Mechanism of Genotoxicity
Understanding the chemical causality of these impurities is essential for designing both synthetic control strategies and analytical methods. The formation is a classic acid-catalyzed esterification, driven by heat and anhydrous conditions. Once formed, the sulfonate anion serves as an excellent leaving group, facilitating the electrophilic attack on DNA base pairs.
Caption: Mechanism of alkyl tosylate formation and subsequent DNA alkylation pathways.
Comparative Analysis of Detection Methodologies
Detecting alkyl tosylates at low ppm or ppb levels in complex API matrices is analytically challenging. The API is often present at concentrations 10,000 to 1,000,000 times higher than the impurity, risking chromatographic column overloading and detector saturation. Below is an objective comparison of the three primary analytical strategies utilized in the field[3][9][10].
| Analytical Technique | Detection Mechanism | Typical Limit of Quantitation (LOQ) | Advantages | Limitations |
| HPLC-UV | UV absorbance (chromophore: aromatic ring at ~225 nm) | 0.03 - 0.15 ppm | Simple, widely available, cost-effective, no derivatization needed[3]. | Lower sensitivity; prone to matrix interference from UV-absorbing APIs; lacks mass confirmation[8]. |
| GC-MS | Electron Ionization (EI) after volatilization | 10 - 50 ppb | Excellent resolution for volatile esters; mass spectral library matching[9]. | Thermal degradation risk for some APIs; may require derivatization or headspace extraction[11]. |
| LC-MS/MS | Electrospray (ESI) or APCI with MRM transitions | 1 - 5 ppb | Ultimate sensitivity and selectivity; direct injection possible; ideal for non-volatile matrices[9]. | High instrument cost; susceptibility to ion suppression (matrix effects) requiring stable isotope standards. |
Experimental Protocol: Self-Validating LC-MS/MS Workflow
Given the stringent 1.5 µ g/day TTC limit[5], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this assay[9]. As a best practice, the protocol must be self-validating : it must inherently prove that the sample preparation did not artificially generate the impurity, and that matrix effects did not suppress the analytical signal.
Causality in Method Design
-
Solvent Selection (The Artifact Risk): APIs must be dissolved in aprotic solvents (e.g., acetonitrile or water mixtures) rather than alcohols. Using methanol as a sample diluent can cause in-situ solvolysis of residual p-TSA in the injection vial, yielding false-positive methyl tosylate results[12][13].
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over ESI for alkyl sulfonates because it is less prone to ion suppression from the co-eluting, high-concentration API matrix[9].
-
Internal Standardization: Deuterated internal standards (e.g., Methyl-d3 p-toluenesulfonate) must be used to dynamically correct for any residual matrix effects or extraction losses during the run.
Caption: Step-by-step LC-MS/MS analytical workflow for trace alkyl tosylate detection.
Step-by-Step Methodology
-
System Suitability Testing (SST): Inject a blank diluent (Water/Acetonitrile 50:50 v/v) to ensure no system carryover. Inject a standard solution at the LOQ (e.g., 5 ng/mL) to verify a signal-to-noise ratio (S/N) ≥ 10. This validates baseline instrument performance.
-
Sample Preparation: Accurately weigh 50.0 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with the aprotic diluent (Water/Acetonitrile 50:50 v/v) to yield a 5 mg/mL API concentration.
-
Internal Standard Spiking: Spike the sample solution with 10 µL of a 1 µg/mL deuterated internal standard mix (e.g., MPTS-d3, EPTS-d5). This step self-validates the extraction efficiency and ionization consistency for every single injection.
-
Chromatographic Separation: Inject 10 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient mobile phase of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Critical Step: Divert the LC flow to waste for the first 2 minutes to prevent the high-concentration API from contaminating the MS source.
-
Mass Spectrometry Detection: Operate the triple quadrupole MS in positive APCI mode. Monitor specific MRM transitions:
-
Methyl p-toluenesulfonate: m/z 187.1 → 91.1
-
Ethyl p-toluenesulfonate: m/z 201.1 → 91.1
-
Isopropyl p-toluenesulfonate: m/z 215.1 → 91.1
-
-
Spike Recovery Validation: Prepare a secondary API sample spiked with the target analytes at 100% of the specification limit (e.g., 3.0 ppm). Calculate recovery; acceptable limits are 80% - 120%, proving the method's accuracy in the specific API matrix[10].
Conclusion
The control of p-toluenesulfonic acid residues and their genotoxic alkyl tosylate derivatives represents a critical intersection of synthetic chemistry and trace analytical science. While HPLC-UV provides a cost-effective screening tool for APIs with higher dosage limits[3][8], LC-MS/MS remains the definitive technology for ensuring compliance with the ICH M7 TTC framework[5][9]. By implementing self-validating protocols with strict adherence to aprotic sample preparation and isotopic internal standardization, pharmaceutical developers can unequivocally guarantee the safety and regulatory compliance of their drug substances.
References
-
Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]
-
Title: A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients Source: Scientia Pharmaceutica (National Center for Biotechnology Information - PMC) URL: [Link]
-
Title: Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry Source: Journal of Chromatography A (via ResearchGate) URL: [Link]
-
Title: An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm Source: OAText (Open Access Text) URL: [Link]
Sources
- 1. p-Toluenesulfonic Acid Monohydrate | Reagent [benchchem.com]
- 2. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Arterolane p-Toluenesulfonic Acid proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a chemical to managing its entire lifecycle is paramount for laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of Arterolane p-Toluenesulfonic Acid, ensuring the safety of your personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our commitment to supporting your research from discovery through responsible disposal.
Understanding the Compound: A Dual-Hazard Profile
Arterolane p-Toluenesulfonic Acid is not a simple substance; it is a combination of a potent pharmaceutical ingredient and a strong acid. This dual nature dictates its handling and disposal protocols.
-
Arterolane: An active antimalarial drug, Arterolane falls under the category of pharmaceutical waste.[1][2][3] As such, its disposal is regulated to prevent the introduction of pharmacologically active compounds into the environment.[4][5]
-
p-Toluenesulfonic Acid (PTSA): A strong organic acid that is corrosive and causes severe skin burns and eye damage.[6][7] It is also harmful to aquatic life with long-lasting effects and can react with bases and metals, potentially producing flammable hydrogen gas.[6][7][8]
Therefore, the combination must be treated as hazardous pharmaceutical waste , requiring a disposal pathway that addresses both its corrosive characteristics and its regulatory classification as a pharmaceutical.[9][10]
Regulatory Framework: The Foundation of Compliance
The disposal of this compound is governed by multiple layers of regulations. Adherence is not optional; it is a legal and ethical requirement.
-
Federal Regulations: In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which manages chemical waste under the Resource Conservation and Recovery Act (RCRA).[5][11] This framework dictates how hazardous waste must be identified, stored, transported, and ultimately disposed of.
-
Occupational Safety: The Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the handling of hazardous materials and emergency response.[12][13]
-
State and Local Rules: Many states and municipalities have regulations that are more stringent than federal law.[14] It is crucial to consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance.
The cardinal rule of disposal is clear: Never dispose of Arterolane p-Toluenesulfonic Acid down the drain or in the regular trash. [6] This practice is illegal and poses a significant threat to public water systems and environmental health.[15][16]
Core Disposal Protocol: A Step-by-Step Guide
This protocol provides a systematic approach to safely collect, store, and dispose of Arterolane p-Toluenesulfonic Acid waste.
Part A: Segregation and Collection at the Point of Generation
Proper disposal begins the moment waste is generated. The principle of segregation is critical to prevent dangerous chemical reactions and ensure a compliant disposal stream.[17]
-
Designate a Waste Container: Use a dedicated, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE). Avoid metal containers due to the corrosive nature of PTSA.[18][19]
-
Labeling is Non-Negotiable: The container must be clearly and accurately labeled before any waste is added. The label must include:
-
Keep it Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[20][22] This prevents the release of vapors and reduces the risk of spills.
Part B: Safe On-Site Accumulation
Designated laboratory spaces for waste, known as Satellite Accumulation Areas (SAAs), are the next step in the disposal lifecycle.[23]
-
Location: Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[20][23]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray. This prevents the spread of material in case of a leak.
-
Segregate by Hazard: Store the Arterolane p-Toluenesulfonic Acid waste away from incompatible materials. Specifically, ensure it is separated from:
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[18][22]
Part C: Final Disposal
Final disposal of hazardous pharmaceutical waste is not a "do-it-yourself" task. It must be conducted by certified professionals.
-
Contact Your EHS Office: When the waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[20]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste management company.[11][25] These vendors are equipped to transport and dispose of the material in compliance with all regulations, typically via high-temperature incineration.[4]
Emergency Procedures: Managing Spills
Accidents can happen. A clear and immediate response plan is essential to mitigate risks.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: If the spill is large, involves a fire, or you feel unwell, evacuate the area and contact your institution's emergency response line.
-
For Small, Manageable Spills:
-
Don Personal Protective Equipment (PPE): At a minimum, this includes chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[21][26]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill and prevent it from spreading.[27]
-
Neutralize (if trained): For solid material, carefully sweep it up, avoiding dust generation.[7][22] The residue can be cautiously neutralized with a weak base like soda ash or sodium bicarbonate.[18]
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Visual and Data-Driven Guidance
To further clarify the process, the following diagram and table summarize the key decision points and material properties.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of Arterolane p-Toluenesulfonic Acid.
Summary of Chemical and Regulatory Information
| Parameter | Arterolane | p-Toluenesulfonic Acid (PTSA) |
| Chemical Class | Synthetic Trioxolane, Antimalarial[2][28] | Organic Sulfonic Acid |
| Primary Hazard | Pharmaceutical Waste, Bioactive[3] | Corrosive, Skin/Eye Damage, Environmental Hazard[6][7] |
| Physical Form | Solid | Solid (hygroscopic flakes)[7][8] |
| Key Incompatibilities | N/A | Strong bases, strong oxidizing agents, metals[8] |
| Regulatory Body | EPA (RCRA), DEA (if applicable)[5][10] | EPA (RCRA), OSHA[12] |
| Disposal Classification | Hazardous Pharmaceutical Waste | Hazardous Waste (Corrosive)[14] |
| Prohibited Disposal | Sewer/Drain, Municipal Trash[6][11] | Sewer/Drain, Municipal Trash[6][11] |
| Recommended Method | Licensed Hazardous Waste Incineration[4] | Neutralization & Licensed Disposal/Incineration[18] |
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A Researcher's Guide to Handling Arterolane p-Toluenesulfonic Acid: A Framework for Safety and Control
This guide provides essential safety protocols and logistical information for the handling and disposal of Arterolane p-Toluenesulfonic Acid (CAS Number: 664338-40-3). As a Senior Application Scientist, my objective is to offer a framework grounded in scientific principles, ensuring that every researcher, scientist, and drug development professional can operate with the highest degree of safety and confidence. This document moves beyond a simple checklist, explaining the rationale behind each safety measure to build a deep, intuitive understanding of risk management.
Core Hazard Analysis: Understanding the Risk Profile
Arterolane p-Toluenesulfonic Acid is a salt where the primary hazard is driven by its p-Toluenesulfonic acid (p-TSA) component. p-TSA is a strong organic acid that is classified as corrosive .[1][2] The primary risks associated with handling this compound, which is typically a solid or powder, are severe damage from direct contact and respiratory irritation from inhalation.[3][4][5]
-
Dermal and Ocular Hazard: Direct contact with the skin or eyes can cause severe irritation and chemical burns, potentially leading to irreversible tissue damage.[1][3][6] The acidic nature of the compound can rapidly destroy tissue upon contact.[4]
-
Respiratory Hazard: As a powder, the compound poses a significant risk of becoming airborne, especially during weighing and transfer operations. Inhalation of this dust can cause irritation and damage to the mucous membranes and upper respiratory tract, leading to symptoms like coughing and shortness of breath.[1][4][5]
-
Ingestion Hazard: Ingestion can cause severe burns to the mouth, throat, and gastrointestinal tract and should be considered a medical emergency.[5][7]
Understanding these hazards is the foundation of a robust safety plan. The personal protective equipment (PPE) protocols outlined below are designed specifically to mitigate these risks.
The Essential PPE Protocol: A Barrier Between You and the Hazard
A comprehensive PPE strategy is mandatory. The following equipment must be used whenever handling Arterolane p-Toluenesulfonic Acid, from initial container opening to final waste disposal.
Table 1: PPE Requirements for Handling Arterolane p-Toluenesulfonic Acid
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles AND a full-face shield. | Standard safety glasses are insufficient. Tight-fitting chemical goggles are required to protect against airborne dust and accidental splashes.[8][9] A face shield must be worn over the goggles to protect the entire face, especially during procedures with a higher risk of splashing, such as preparing solutions or managing spills.[1][2] |
| Hands | Acid-resistant gloves. | Neoprene or butyl rubber gloves are recommended for their resistance to corrosive acids.[8] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[10][11] |
| Body | Flame-resistant lab coat and a chemical-resistant apron. | A fully fastened lab coat provides a primary barrier against minor spills and dust.[12] For tasks involving larger quantities or a significant risk of splashes, a PVC or other acid-resistant apron should be worn over the lab coat for an additional layer of protection.[13][14] |
| Respiratory | NIOSH-approved respirator with acid gas/particulate filters. | All handling of the solid material, especially weighing and transfers, should be performed within a certified chemical fume hood to control dust and vapors.[9] If a fume hood is unavailable or engineering controls are insufficient, a properly fitted respirator is necessary to prevent inhalation of the corrosive dust.[1][2] |
| Feet | Closed-toe, chemical-resistant shoes. | Shoes must fully cover the foot to protect against spills. The material should be non-porous and resistant to chemical penetration.[8][15] |
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond wearing the correct PPE. It involves a systematic approach to every step of the process.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, wear a chemical-resistant apron over the coat.
-
Respirator: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on your chemical safety goggles, followed by the full-face shield.
-
Gloves: Put on your gloves last, ensuring the cuffs are pulled over the sleeves of your lab coat.[16]
Doffing (Taking Off) Sequence - Designed to Minimize Contamination
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in a designated hazardous waste container.[10]
-
Apron: Unfasten and remove your apron, folding the contaminated side inward.
-
Face Shield/Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Respirator: Remove your respirator last.
-
Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[10][12]
Time is critical when responding to an exposure event. All laboratory personnel must be familiar with the location and operation of emergency eyewash stations and safety showers.[17][18]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[3][4][9] Seek immediate medical attention. Do not wear contact lenses when handling this chemical.[5]
-
Skin Contact: Immediately flush the affected skin with water for at least 15 minutes in a safety shower.[3][19] Remove all contaminated clothing while under the shower. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Ingestion: DO NOT induce vomiting. [3][9] If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water or milk. Seek immediate medical attention.[2]
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
-
Spill Cleanup:
-
Evacuate the immediate area and alert personnel.
-
Ensure you are wearing the full complement of PPE described in Table 1.
-
For small spills of the solid, carefully sweep up the material with a clean, dry shovel, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste.[2][7]
-
Do not use water to clean the area until all solid material has been removed, as this can create a corrosive solution.[2]
-
Decontaminate the spill area and all tools used for cleanup.
-
-
Waste Disposal:
-
All materials contaminated with Arterolane p-Toluenesulfonic Acid, including used gloves, weigh boats, and cleanup materials, must be disposed of as hazardous waste.
-
p-Toluenesulfonic Acid may be classified as an EPA hazardous waste due to its corrosivity (D002).[2]
-
All waste must be collected in sealed, properly labeled containers and disposed of according to federal, state, and local regulations.[2][6] Do not mix with other waste streams unless compatibility has been confirmed.
-
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for ensuring the appropriate level of PPE is used for any given task involving Arterolane p-Toluenesulfonic Acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
